Product packaging for Santalol(Cat. No.:CAS No. 81893-42-7)

Santalol

Cat. No.: B8736038
CAS No.: 81893-42-7
M. Wt: 220.35 g/mol
InChI Key: OJYKYCDSGQGTRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Santalol is a natural sesquiterpene alcohol and the principal bioactive component of sandalwood essential oil (Santalum album). It exists as a mixture of two isomers, α-santalol and β-santalol, which together constitute approximately 90% of the oil's composition . This compound is of significant interest in pharmacological and biochemical research due to its diverse biological activities. A prominent area of investigation is its antineoplastic potential. Studies have demonstrated that α-santalol can inhibit cancer cell growth by inducing cell cycle arrest at the G2/M phase and triggering apoptosis through both intrinsic and extrinsic pathways, involving the activation of caspases such as caspase-3, -8, and -9, and cleavage of PARP . Research in breast cancer models shows it is effective against both estrogen receptor-positive and -negative cells, and it can inhibit cell migration by targeting the β-catenin pathway . Similar pro-apoptotic effects have been observed in studies on prostate and skin cancer cells . Another key research application is in dermatology and cosmetics science. This compound has been identified as a potent, dose-dependent inhibitor of the enzyme tyrosinase, which plays a critical role in the biosynthesis of melanin . This inhibitory activity positions this compound as a promising natural candidate for research aimed at managing hyperpigmentation and preventing enzymatic browning in food systems . Furthermore, this compound exhibits a broad spectrum of other pharmacological properties worthy of scientific exploration. It has demonstrated antimicrobial and antiviral activity against pathogens such as Herpes Simplex Virus (HSV) and Trichophyton rubrum . It also possesses notable antioxidant, anti-inflammatory, and anxiolytic properties, making it a compound of interest for neuropharmacology and inflammation research . Researchers will find this compound a valuable tool for studies in cancer biology, dermatology, microbiology, and natural product chemistry. This product is strictly for Research Use Only. Not for use in diagnostic or therapeutic procedures for humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H24O B8736038 Santalol CAS No. 81893-42-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

81893-42-7

Molecular Formula

C15H24O

Molecular Weight

220.35 g/mol

IUPAC Name

2-methyl-5-(2-methyl-3-methylidene-2-bicyclo[2.2.1]heptanyl)pent-2-en-1-ol

InChI

InChI=1S/C15H24O/c1-11(10-16)5-4-8-15(3)12(2)13-6-7-14(15)9-13/h5,13-14,16H,2,4,6-10H2,1,3H3

InChI Key

OJYKYCDSGQGTRJ-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC1(C2CCC(C2)C1=C)C)CO

Color/Form

PALE YELLOW, SOMEWHAT VISCID LIQ

density

0.965-0.980, 25 °C/25 °C

physical_description

Liquid
Almost colourless, viscous liquid;  Very rich, warm-woody, sweet, tenacious odour.

solubility

VERY SLIGHTLY SOL IN WATER;  SOL IN 5 VOL 70% ALCOHOL
SOL IN FIXED OILS;  INSOL IN GLYCERIN

Origin of Product

United States

Foundational & Exploratory

Beta-Santalol: A Technical Guide on Pharmacokinetic and Bioavailability Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-santalol is a sesquiterpenoid and a significant component of sandalwood oil, contributing to its characteristic fragrance and potential therapeutic properties. While its isomer, alpha-santalol, has been the subject of numerous studies investigating its anti-cancer and anti-inflammatory effects, there is a notable scarcity of publicly available data on the pharmacokinetics and bioavailability of beta-santalol. This technical guide aims to synthesize the available information relevant to the pharmacokinetic profile of beta-santalol, detail pertinent experimental methodologies, and outline associated biochemical pathways. Given the limited direct research on beta-santalol's absorption, distribution, metabolism, and excretion (ADME), this guide will also draw upon data from its isomer, alpha-santalol, where relevant, to provide a comprehensive overview for researchers and drug development professionals.

Quantitative Data on Pharmacokinetics and Bioavailability

A comprehensive review of scientific literature reveals a significant gap in the quantitative pharmacokinetic data for beta-santalol. Parameters such as maximum plasma concentration (Cmax), time to reach maximum plasma concentration (Tmax), area under the plasma concentration-time curve (AUC), elimination half-life (t½), clearance (CL), and volume of distribution (Vd) have not been extensively reported for beta-santalol in preclinical or clinical studies.

In contrast, some in vivo studies have been conducted on alpha-santalol, primarily focusing on its pharmacological effects rather than detailed pharmacokinetics. For instance, one study investigated the anti-hyperglycemic and antioxidant potential of alpha-santalol in mice, administering it intraperitoneally at a dose of 100 mg/kg body weight.[1][2] However, this study did not report the key pharmacokinetic parameters that are crucial for understanding its ADME profile.

The lack of this fundamental data for beta-santalol presents a significant hurdle in its development as a potential therapeutic agent. Future research should prioritize in vivo pharmacokinetic studies in animal models to establish a foundational understanding of its behavior in a biological system.

Experimental Protocols

To address the current data gap, well-designed pharmacokinetic studies are essential. Below is a generalized experimental protocol for determining the pharmacokinetic profile of beta-santalol in a preclinical animal model, such as rats or mice. This protocol is based on standard methodologies used in pharmaceutical research.[3][4]

Animal Studies
  • Animal Model: Male or female Sprague-Dawley rats (200-250 g) are commonly used. Animals should be housed in controlled conditions with a 12-hour light/dark cycle and access to food and water ad libitum.

  • Drug Administration: Beta-santalol can be administered via intravenous (IV) bolus and oral gavage to determine both its absolute bioavailability and oral pharmacokinetic profile. A typical dose for an exploratory study might range from 10 to 50 mg/kg. The vehicle for administration should be a non-toxic, biocompatible solvent system (e.g., a mixture of saline, ethanol, and a solubilizing agent like Cremophor EL).

  • Blood Sampling: Blood samples (approximately 0.25 mL) are collected from the tail vein or jugular vein at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Plasma is separated by centrifugation (e.g., 3000 rpm for 10 minutes at 4°C) and stored at -80°C until analysis.

Bioanalytical Method

A sensitive and specific bioanalytical method is crucial for the accurate quantification of beta-santalol in plasma samples. A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the industry standard for such analyses.[3]

  • Sample Preparation: A protein precipitation method is often employed for its simplicity and efficiency. An aliquot of plasma (e.g., 50 µL) is mixed with a protein precipitating agent (e.g., 200 µL of acetonitrile) containing an internal standard (a structurally similar compound not present in the sample). The mixture is vortexed and then centrifuged to pellet the precipitated proteins. The supernatant is then transferred for LC-MS/MS analysis.

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) is suitable for separating the lipophilic beta-santalol from endogenous plasma components.

    • Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an acid (e.g., 0.1% formic acid), is typically used.

    • Flow Rate: A flow rate of 0.3-0.5 mL/min is common.

  • Mass Spectrometric Conditions:

    • Ionization: Electrospray ionization (ESI) in positive or negative mode, depending on the ionization efficiency of beta-santalol.

    • Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for beta-santalol and the internal standard are monitored.

  • Method Validation: The bioanalytical method must be validated according to regulatory guidelines (e.g., FDA or EMA) for linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.

Pharmacokinetic Analysis

The plasma concentration-time data are analyzed using non-compartmental analysis with software such as WinNonlin®. The key pharmacokinetic parameters (Cmax, Tmax, AUC, t½, CL, and Vd) are then calculated.

Visualization of Relevant Pathways

Biosynthesis of Santalols

Beta-santalol, along with its isomer alpha-santalol, is synthesized in sandalwood trees through the mevalonic acid (MVA) pathway.[5][6] The key steps involve the conversion of farnesyl pyrophosphate (FPP) to various santalenes, which are then hydroxylated to form the corresponding santalols.

Biosynthesis of Santalols cluster_MVA Mevalonic Acid (MVA) Pathway IPP Isopentenyl Pyrophosphate (IPP) FPP Farnesyl Pyrophosphate (FPP) IPP->FPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->FPP Santalenes α-, β-, epi-β-Santalene & α-exo-Bergamotene FPP->Santalenes Santalene Synthase (SaSSy) Santalols α-, β-, epi-β-Santalol & α-exo-Bergamotol Santalenes->Santalols Cytochrome P450s (e.g., CYP76F subfamily)

Caption: Biosynthesis pathway of santalols from IPP and DMAPP.

Experimental Workflow for Pharmacokinetic Studies

The following diagram illustrates a typical workflow for conducting in vivo pharmacokinetic studies of a compound like beta-santalol.

Pharmacokinetic Study Workflow cluster_in_vivo In Vivo Phase cluster_bioanalysis Bioanalytical Phase cluster_analysis Data Analysis Phase Admin Drug Administration (IV & Oral) Sampling Blood Sampling (Time-course) Admin->Sampling Plasma Plasma Separation Sampling->Plasma Extraction Sample Preparation (Protein Precipitation) Plasma->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS PK_Calc Pharmacokinetic Parameter Calculation LCMS->PK_Calc Report Reporting PK_Calc->Report Alpha-Santalol and Wnt-beta-Catenin Pathway cluster_pathway Wnt/β-Catenin Signaling Pathway alpha_santalol α-Santalol beta_catenin β-Catenin alpha_this compound->beta_catenin Affects localization (Cytosol to Nucleus) Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled GSK3B GSK-3β Dishevelled->GSK3B GSK3B->beta_catenin Phosphorylation & Degradation Nucleus Nucleus beta_catenin->Nucleus TCF_LEF TCF/LEF beta_catenin->TCF_LEF Gene_Expression Target Gene Expression (e.g., promoting migration) TCF_LEF->Gene_Expression

References

The Interaction of Santalol with Cannabinoid Receptor Type II: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular interactions between santalol, the primary constituent of sandalwood oil, and the Cannabinoid Receptor Type II (CB2). The information presented is based on peer-reviewed research, focusing on binding affinities, functional agonism, and the underlying signaling pathways.

Binding Affinity and Selectivity of this compound and its Derivatives at Cannabinoid Receptors

Bioassay-guided fractionation of sandalwood oil has identified α-santalol and β-santalol as novel chemotypes of CB2 receptor ligands.[1] These compounds exhibit moderate binding affinity for the CB2 receptor with a notable selectivity over the Cannabinoid Receptor Type I (CB1). To enhance potency, synthetic derivatives of α-santalol have been developed, with compound 4e , which incorporates a piperazine moiety, showing a significant improvement in CB2 binding affinity.[1]

Table 1.1: Cannabinoid Receptor Binding Affinities

This table summarizes the equilibrium dissociation constants (Kᵢ) for α-santalol, β-santalol, and the synthetic derivative 4e at the human CB2 receptor. Lower Kᵢ values indicate higher binding affinity.

CompoundCB2 Kᵢ (μM)
α-Santalol10.49[1]
β-Santalol8.19[1]
Derivative 4e0.99[1]
Table 1.2: Cannabinoid Receptor Displacement Activity

The following table presents the percentage displacement of a radioligand from CB1 and CB2 receptors by the test compounds at a concentration of 10 μM, indicating their binding selectivity.

Compound% Displacement at CB2% Displacement at CB1
α-Santalol~55%[1]<16%[1]
β-Santalol~55%[1]<16%[1]
Derivative 4e82.2%[1]<20%[1]

Functional Activity and Signaling Pathway

This compound and its derivatives function as agonists at the CB2 receptor. This activity was confirmed through intracellular calcium flux assays, which demonstrated that these compounds trigger a signaling cascade resulting in the mobilization of intracellular calcium.[1] This effect is specifically mediated by the CB2 receptor, as it is attenuated by the presence of a CB2 antagonist (AM-630) and a CB2 inverse agonist (raloxifene).[1]

The CB2 receptor is a G-protein coupled receptor (GPCR), primarily coupling to Gᵢ/ₒ proteins.[2][3] Agonist binding induces a conformational change, leading to the dissociation of the G-protein subunits (Gα and Gβγ). The Gβγ subunit can then activate phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ subsequently binds to its receptor on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytoplasm.

G_Protein_Signaling_Pathway This compound-Induced CB2 Receptor Signaling Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum CB2 CB2 Receptor Gi Gᵢ/ₒ Protein (αβγ) CB2->Gi Activates PLC Phospholipase C (PLC) Gi->PLC Gβγ activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 Cleavage IP3R IP₃ Receptor IP3->IP3R Binds Ca_ion Ca²⁺ [Ca²⁺]i ↑\n(Cellular Response) [Ca²⁺]i ↑ (Cellular Response) Ca_ion->[Ca²⁺]i ↑\n(Cellular Response) IP3R->Ca_ion Releases This compound This compound (Agonist) This compound->CB2 Binds

Caption: Agonist activation of the CB2 receptor leading to calcium mobilization.

Experimental Protocols

Cannabinoid Receptor Binding Assay

This protocol details the radioligand displacement assay used to determine the binding affinity of this compound and its derivatives for the CB2 receptor.[1]

Objective: To measure the ability of a test compound to displace a known radioligand ([³H]-CP55940) from the human CB2 receptor, thereby determining its binding affinity (Kᵢ).

Materials:

  • Cell Membranes: Membranes isolated from Chinese Hamster Ovary (CHO) cells stably expressing the human CB2 receptor.

  • Radioligand: [³H]-CP55940 (2.5 nM final concentration).

  • Binding Buffer: 50 mM Tris-HCl, 1 mM EDTA, 3 mM MgCl₂, 5 mg/ml BSA, pH 7.4.

  • Test Compounds: α-santalol, β-santalol, derivative 4e, reconstituted in DMSO.

  • Control for Nonspecific Binding: CP55940 (10 μM final concentration).

  • Instrumentation: Scintillation counter.

Procedure:

  • Isolate cell membranes from CHO-hCB2 cells via differential centrifugation.

  • In a multi-well plate, incubate the cell membranes with 2.5 nM [³H]-CP55940 and varying concentrations of the test compound.

  • For total binding, incubate membranes and radioligand with DMSO vehicle.

  • For nonspecific binding, incubate membranes and radioligand with 10 μM CP55940.

  • Incubate the reaction mixtures.

  • Terminate the assay by rapid filtration through a filter mat to separate bound and free radioligand.

  • Wash the filters with ice-cold binding buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the percentage of specific binding displaced by the test compound and determine the Kᵢ value using competitive binding analysis.

Binding_Assay_Workflow Workflow for CB2 Receptor Binding Assay start Start prep Prepare CHO cell membranes expressing human CB2 receptor start->prep incubate Incubate membranes with: - [³H]-CP55940 (Radioligand) - Test Compound (e.g., this compound) prep->incubate separate Separate bound from free radioligand via rapid filtration incubate->separate measure Measure radioactivity of bound ligand using scintillation counter separate->measure calculate Calculate % displacement and determine Kᵢ value measure->calculate end End calculate->end

Caption: High-level workflow for the radioligand displacement assay.
Intracellular Calcium Ion Flux Assay

This protocol describes the functional assay used to confirm the agonist activity of this compound at the CB2 receptor.[1]

Objective: To measure changes in intracellular calcium concentration in response to treatment with a test compound.

Materials:

  • Cell Line: SH-SY5Y human neuroblastoma cells expressing the CB2 receptor.

  • Calcium Indicator Dye: Fluo-4 AM (5 μM).

  • Buffer: Hank's Balanced Salt Solution (HBSS) containing Ca²⁺ and Mg²⁺.

  • Test Compounds: α-santalol (3.2, 10 μM), β-santalol (3.2, 10 μM), and derivative 4e (0.032, 0.100 μM).

  • Antagonist/Inverse Agonist: AM-630 (60 nM) and Raloxifene (10 μM).

  • Instrumentation: Fluorescence plate reader.

Procedure:

  • Culture SH-SY5Y cells in a suitable multi-well plate.

  • Load the cells with 5 μM Fluo-4 AM in HBSS for 20 minutes at 37°C.

  • Wash the cells twice with HBSS to remove excess dye.

  • For antagonist experiments, pre-treat cells with either 60 nM AM-630 or 10 μM raloxifene.

  • Add the test compounds (this compound or derivative 4e) to the wells.

  • Immediately measure the fluorescence intensity over time using a plate reader. An increase in fluorescence corresponds to an increase in intracellular calcium.

  • Analyze the data to determine the effect of the compounds on calcium flux and the attenuation of this effect by the antagonist/inverse agonist.

Research and Synthesis Workflow

The identification of this compound as a CB2 ligand followed a systematic research workflow, beginning with the screening of natural products and progressing to the synthesis and characterization of more potent derivatives.

Research_Workflow This compound-CB2 Ligand Discovery Workflow cluster_discovery Discovery Phase cluster_characterization Characterization Phase cluster_optimization Optimization Phase sandalwood Sandalwood Essential Oil fractionation Bioassay-Guided Fractionation sandalwood->fractionation id Identify α- and β-santalol as active components fractionation->id binding CB2/CB1 Binding Assays (Determine Kᵢ and Selectivity) id->binding synthesis Synthesize α-santalol Derivatives (e.g., 4e) id->synthesis functional Functional Assay (Calcium Flux) binding->functional confirm Confirm CB2 Agonism functional->confirm sar Structure-Activity Relationship (SAR) Analysis synthesis->sar potent Identify More Potent and Selective Ligands sar->potent potent->binding Re-evaluate

Caption: Overall workflow from natural product screening to lead optimization.

References

The Biosynthetic Pathway of Santalol in Santalum album: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Santalum album, commonly known as Indian sandalwood, is prized for its aromatic heartwood, which is the source of the highly valued sandalwood oil. The characteristic fragrance of this oil is primarily attributed to the sesquiterpene alcohols, (Z)-α-santalol and (Z)-β-santalol.[1] Understanding the intricate biosynthetic pathway of these compounds is crucial for their sustainable production through metabolic engineering and synthetic biology approaches, addressing the challenges of over-harvesting and the slow growth of the sandalwood tree. This technical guide provides an in-depth overview of the santalol biosynthetic pathway, presenting key quantitative data, detailed experimental protocols, and visual representations of the involved processes.

The Core Biosynthetic Pathway

The biosynthesis of santalols in Santalum album originates from the ubiquitous terpene building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These five-carbon units are generated through the mevalonate (MVA) pathway in the cytosol.[2][3] The subsequent steps, leading to the formation of the this compound isomers, are catalyzed by a series of specialized enzymes primarily active in the heartwood of the tree.[4]

The pathway can be broadly divided into three key stages:

  • Formation of Farnesyl Pyrophosphate (FPP): Farnesyl pyrophosphate synthase (FPPS) catalyzes the sequential condensation of two molecules of IPP with one molecule of DMAPP to produce the C15 compound, farnesyl pyrophosphate (FPP).[2][5] This is a critical branch point in terpenoid biosynthesis.

  • Cyclization of FPP to Santalenes: The committed step in this compound biosynthesis is the cyclization of FPP, catalyzed by the enzyme santalene synthase (SaSSy).[2] SaSSy is a promiscuous enzyme, producing a mixture of sesquiterpene olefins, primarily α-santalene, β-santalene, and epi-β-santalene, along with α-exo-bergamotene.[2][6]

  • Hydroxylation of Santalenes to Santalols: The final step involves the stereospecific hydroxylation of the santalene isomers to their corresponding alcohols. This reaction is catalyzed by cytochrome P450 monooxygenases (CYPs). Two key subfamilies of CYPs have been identified in Santalum album to be involved in this step:

    • CYP76F subfamily: These enzymes hydroxylate santalenes and bergamotene but predominantly produce the (E)-isomers of santalols.[7]

    • CYP736A167: This enzyme has been identified as the key P450 responsible for the stereo-selective production of the desired (Z)-α-santalol and (Z)-β-santalol, which are the major constituents of authentic sandalwood oil.[7][8]

Quantitative Data

Summarized below is the available quantitative data related to the enzymes and products of the this compound biosynthetic pathway.

Table 1: Kinetic Parameters of Santalene Synthase (SaSSy) from Santalum album

SubstrateK_m_ (μM)k_cat_ (s⁻¹)Reference
(2E,6E)-Farnesyl Diphosphate1.40.34[9]

Table 2: Product Distribution of Recombinant Santalene Synthase (SaSSy) from Santalum album in vitro

ProductRelative Abundance (%)Reference
α-Santalene41.2 ± 1.0[10]
β-Santalene29.5 ± 0.4[10]
epi-β-Santalene4.4 ± 0.0[10]
α-exo-BergamoteneNot specified
Other sesquiterpenesRemainder[10]

Table 3: Composition of Major Sesquiterpenoids in Santalum album Heartwood Oil

CompoundRelative Percentage (%)Reference
(Z)-α-Santalol41 - 55[1]
(Z)-β-Santalol16 - 24[1]
α-Santalene0.56 - 1.6[11]
β-Santalene1.12 - 2.35[11]
epi-β-Santalene0.80 - 1.69[11]
α-trans-Bergamotol4.03 - 7.77[11]

Experimental Protocols

This section provides an overview of key experimental protocols for studying the this compound biosynthetic pathway.

Heterologous Expression and Purification of Santalene Synthase (SaSSy) in E. coli

This protocol describes the general workflow for producing and purifying recombinant SaSSy for in vitro characterization.

a. Cloning of SaSSy into an Expression Vector:

  • The open reading frame of SaSSy is amplified from S. album cDNA.

  • The amplified gene is cloned into a suitable bacterial expression vector, such as pET-28a(+) or pET-32b, often incorporating an N-terminal His6-tag for affinity purification.[12]

b. Expression in E. coli

  • The expression vector is transformed into a suitable E. coli expression strain, such as BL21 (DE3) or Rosetta 2 (DE3).[12]

  • A single colony is used to inoculate a starter culture of Luria-Bertani (LB) medium containing the appropriate antibiotic and grown overnight.

  • The starter culture is used to inoculate a larger volume of LB medium.

  • The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.

  • The culture is then incubated at a lower temperature (e.g., 16-25°C) for several hours to overnight to promote proper protein folding.[13]

c. Protein Purification:

  • Cells are harvested by centrifugation.

  • The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, containing lysozyme and DNase).[13]

  • Cells are lysed by sonication on ice.

  • The lysate is clarified by centrifugation to remove cell debris.

  • The supernatant containing the soluble His-tagged protein is loaded onto a Ni-NTA affinity chromatography column.

  • The column is washed with a wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20-40 mM).

  • The recombinant protein is eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

  • The purity of the protein is assessed by SDS-PAGE.

In Vitro Enzyme Assay for Santalene Synthase (SaSSy)

This protocol outlines the procedure for determining the activity and product profile of purified SaSSy.

a. Reaction Mixture:

  • A typical assay mixture (500 µL) contains:

    • 50 mM HEPES buffer (pH 7.4)[14]

    • 10 mM MgCl₂[14]

    • 5 mM DTT[14]

    • 10% (v/v) glycerol[14]

    • ~5 µM purified SaSSy enzyme[6]

    • 10-50 µM (E,E)-Farnesyl pyrophosphate (FPP) as substrate[6]

b. Assay Procedure:

  • The reaction components (except the enzyme) are pre-warmed to the desired reaction temperature (e.g., 30°C).

  • The reaction is initiated by the addition of the purified enzyme.

  • The mixture is incubated for a defined period (e.g., 1-3 hours).[6]

  • The reaction is stopped, and the sesquiterpene products are extracted by adding an equal volume of an organic solvent (e.g., n-hexane or ethyl acetate) and vortexing.[13]

  • An internal standard (e.g., caryophyllene or isobutyl benzene) is added for quantification.

  • The organic phase is separated by centrifugation and transferred to a new vial for analysis.

GC-MS Analysis of Sesquiterpenes

Gas chromatography-mass spectrometry (GC-MS) is the primary method for identifying and quantifying the volatile products of the this compound pathway.

a. Sample Preparation:

  • The organic extract from the enzyme assay is typically dried over anhydrous sodium sulfate and concentrated under a gentle stream of nitrogen if necessary.

b. GC-MS Parameters:

  • Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is commonly used.[15]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[15]

  • Injector Temperature: 250°C.[15]

  • Oven Temperature Program: A typical program starts at a low temperature and ramps up to a higher temperature to separate compounds with different boiling points. An example program is:

    • Initial temperature: 50°C, hold for 2 min.

    • Ramp to 150°C at 5°C/min.

    • Ramp to 250°C at 10°C/min, hold for 5 min.[11][15]

  • Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV, scanning a mass range of m/z 40-400.

  • Compound Identification: Compounds are identified by comparing their retention times and mass spectra with those of authentic standards and by searching mass spectral libraries (e.g., NIST, Wiley).

Microsomal Protein Extraction from Santalum album Tissues

This protocol is essential for studying membrane-bound enzymes like the cytochrome P450s involved in this compound biosynthesis.

a. Homogenization:

  • Fresh or frozen S. album heartwood tissue is ground to a fine powder in liquid nitrogen using a mortar and pestle.[16]

  • The powder is transferred to ice-cold extraction buffer (e.g., 0.1 M Tris-HCl pH 7.5, 10 mM KCl, 5 mM EDTA, 0.7 M sucrose, 2% (v/v) β-mercaptoethanol, and protease inhibitors).[16]

b. Differential Centrifugation:

  • The homogenate is filtered through Miracloth to remove large debris.

  • The filtrate is centrifuged at a low speed (e.g., 10,000 x g for 20 min at 4°C) to pellet nuclei, chloroplasts, and mitochondria.

  • The supernatant is then subjected to ultracentrifugation at a high speed (e.g., 100,000 x g for 1-2 hours at 4°C) to pellet the microsomal fraction.[17]

c. Resuspension:

  • The microsomal pellet is gently resuspended in a suitable buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 20% glycerol) for subsequent enzyme assays or protein analysis.

Visualizations

Biosynthetic Pathway of this compound

Santalol_Biosynthesis IPP Isopentenyl Pyrophosphate (IPP) invis1 IPP->invis1 DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->invis1 GPP Geranyl Pyrophosphate (GPP) FPP Farnesyl Pyrophosphate (FPP) GPP->FPP FPPS Santalenes α-, β-, epi-β-Santalene α-exo-Bergamotene FPP->Santalenes Santalene Synthase (SaSSy) Santalols (Z)-α-, (Z)-β-Santalol (Z)-epi-β-Santalol (Z)-α-exo-Bergamotol Santalenes->Santalols CYP736A167 CYP76F invis1->GPP FPPS invis2

Caption: Overview of the this compound biosynthetic pathway in Santalum album.

Experimental Workflow for SaSSy Characterization

SaSSy_Workflow start Start clone Clone SaSSy gene into expression vector start->clone express Express SaSSy in E. coli clone->express purify Purify recombinant SaSSy (Ni-NTA chromatography) express->purify assay In vitro enzyme assay with FPP purify->assay extract Extract sesquiterpene products (organic solvent) assay->extract analyze GC-MS analysis extract->analyze identify Identify and quantify products analyze->identify end End identify->end

Caption: Workflow for heterologous expression and functional characterization of SaSSy.

Conclusion

The elucidation of the this compound biosynthetic pathway in Santalum album has paved the way for innovative approaches to produce these valuable fragrance compounds. This guide has provided a comprehensive overview of the pathway, summarizing key quantitative data and outlining essential experimental protocols. While significant progress has been made in identifying the core enzymes and their functions, further research is needed to fully understand the regulatory mechanisms governing this pathway within the sandalwood tree and to obtain precise in vivo concentrations of all metabolic intermediates. Such knowledge will be invaluable for optimizing metabolic engineering strategies to achieve high-yield, sustainable production of sandalwood oil components.

References

The Stereochemistry and Biological Activity of Santalol Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Santalol, the primary active constituent of sandalwood oil, is a sesquiterpene alcohol that has garnered significant interest in the scientific community for its diverse pharmacological properties. It exists as two principal isomers, α-santalol and β-santalol, each with its own unique stereochemistry that influences its biological activity. This technical guide provides an in-depth analysis of the stereochemistry of this compound isomers and their associated biological activities, with a focus on anticancer, antimicrobial, anti-inflammatory, and neuroleptic effects. This document is intended to serve as a comprehensive resource, providing quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways to aid in future research and drug development endeavors.

Stereochemistry of this compound Isomers

Sandalwood oil is primarily composed of (Z)-α-santalol and (Z)-β-santalol. The stereochemistry of these isomers is a critical determinant of their biological activity.

  • α-Santalol is a tricyclic sesquiterpene, which accounts for approximately 55% of sandalwood oil.

  • β-Santalol is a bicyclic sesquiterpene and constitutes about 20% of the oil[1].

Both α- and β-santalol predominantly exist as the Z-isomers at the side-chain double bond, although E-isomers are also found in nature in smaller quantities. The specific spatial arrangement of these isomers influences their interaction with biological targets, leading to variations in their pharmacological effects.

Biological Activities and Mechanisms of Action

This compound isomers exhibit a broad spectrum of biological activities, making them promising candidates for therapeutic development.

Anticancer Activity

α-Santalol has been extensively studied for its chemopreventive and therapeutic potential against several types of cancer, including skin, breast, and prostate cancer. Its anticancer effects are mediated through multiple mechanisms, including the induction of apoptosis (programmed cell death) and cell cycle arrest.

Mechanism of Action:

  • Apoptosis Induction: α-Santalol induces apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. It has been shown to cause the dissipation of mitochondrial membrane potential and the release of cytochrome c into the cytosol[2]. This, in turn, activates a cascade of caspases, including the initiator caspases-8 and -9, and the executioner caspase-3, leading to PARP cleavage and apoptotic cell death[2][3].

  • Cell Cycle Arrest: α-Santalol can arrest the cell cycle at the G2/M phase in breast cancer cells (MCF-7 and MDA-MB-231), preventing cancer cell proliferation[4].

  • Wnt/β-catenin Pathway Inhibition: In breast cancer cells, α-santalol has been shown to inhibit cell migration by targeting the Wnt/β-catenin signaling pathway. It affects the localization of β-catenin, preventing its translocation from the cytosol to the nucleus, which is a critical step in the activation of this oncogenic pathway[5][6][7][8][9].

Antimicrobial Activity

Both α- and β-santalol possess significant antimicrobial properties, particularly against fungi and certain bacteria. Studies have shown that the presence of santalols in medium to high concentrations in sandalwood oil is crucial for its antimicrobial potential[10][11][12]. Notably, (Z)-α-santalol has demonstrated superior in vivo efficacy against the fungus Madurella mycetomatis compared to (Z)-β-santalol[13].

Mechanism of Action: The antifungal mechanism of santalols may be similar to that of griseofulvin, involving interference with microtubule assembly and mitosis[14].

Anti-inflammatory Activity

α-Santalol and β-santalol have demonstrated potent anti-inflammatory effects. They have been shown to equivalently suppress the production of numerous pro-inflammatory cytokines and chemokines in skin cells stimulated by lipopolysaccharides (LPS)[15][16].

Mechanism of Action: The anti-inflammatory action of santalols may be attributed to their ability to inhibit cyclooxygenases (COX), similar to non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen. This is supported by the finding that they suppress the production of arachidonic acid metabolites such as prostaglandin E2 and thromboxane B2[15][16].

Neuroleptic and Sedative Activity

Sandalwood oil and its primary constituents, α- and β-santalol, have been traditionally used for their sedative effects. Animal studies have confirmed that both isomers contribute to this activity and can be considered neuroleptic agents, similar in pharmacological action to chlorpromazine[17]. α-Santalol has been shown to have a sedative effect, but not anxiolytic-like activity, in mice, which is associated with its transfer to the brain[18].

Quantitative Data on Biological Activity

The following tables summarize the available quantitative data on the anticancer and antimicrobial activities of this compound isomers.

Table 1: Anticancer Activity of this compound Isomers and Sandalwood Oil
Compound/OilCell LineAssayIC50 ValueSource
Sandalwood OilMCF-7 (Breast Adenocarcinoma)MTT8.03 µg/mL[19][20]
Sandalwood OilMCF-10A (Non-tumorigenic Breast)MTT12.3 µg/mL[19][20]
α-SantalolA431 (Epidermoid Carcinoma)Cell Viability25-75 µM (Concentration-dependent decrease)[2][21]
α-SantalolPC-3 (Prostate Cancer)Cell Viability25-75 µM (Concentration-dependent decrease)[3]
α-SantalolLNCaP (Prostate Cancer)Cell Viability25-75 µM (Concentration-dependent decrease)[3]
Table 2: Antimicrobial Activity of this compound Isomers
CompoundMicroorganismAssay TypeMIC ValueSource
α-SantalolTrichophyton rubrumDisc Diffusion12.5 µ g/disc [2][14]
β-SantalolTrichophyton rubrumDisc Diffusion25.0 µ g/disc [14]
(Z)-α-SantalolMadurella mycetomatisBroth Microdilution32 µg/mL[22]
(Z)-β-SantalolMadurella mycetomatisBroth Microdilution128 µg/mL[22]
This compound MixtureCandida albicansAgar DilutionActive[10][11][12]
This compound MixtureStaphylococcus aureusAgar DilutionActive[10][11][12]
This compound MixtureEscherichia coliAgar DilutionActive[10][11][12]
This compound MixturePseudomonas aeruginosaAgar DilutionActive[10][11][12]
This compound MixtureKlebsiella pneumoniaeAgar DilutionActive[10][11][12]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

MTT Assay for Cell Cytotoxicity (IC50 Determination)

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound isomers on cancer cell lines.

  • Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound isomer in the appropriate cell culture medium. Add the diluted compound to the wells and incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well to achieve a final concentration of 0.45 mg/mL. Incubate for 2 to 4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance from the readings. The IC50 value is calculated from a dose-response curve of the compound concentration versus the percentage of cell viability.

Antimicrobial Susceptibility Testing (MIC Determination)

This protocol determines the minimum inhibitory concentration (MIC) of this compound isomers against various microorganisms.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in a suitable broth, adjusted to a concentration of approximately 5 x 10^5 CFU/mL.

  • Compound Dilution: Perform serial two-fold dilutions of the this compound isomer in a 96-well microtiter plate containing the appropriate broth.

  • Inoculation: Add the prepared inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at the optimal temperature and time for the growth of the test microorganism (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

LPS-Induced Cytokine Inhibition Assay

This protocol assesses the anti-inflammatory activity of this compound isomers by measuring their ability to inhibit cytokine production in LPS-stimulated cells.

  • Cell Culture: Culture human dermal fibroblasts and neo-epidermal keratinocytes in appropriate media.

  • Cell Treatment: Pre-treat the cells with various concentrations of the this compound isomer for 1 hour.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Cytokine Measurement: Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using a commercial ELISA kit according to the manufacturer's instructions[12].

  • Data Analysis: Compare the cytokine levels in the this compound-treated groups to the LPS-only control group to determine the percentage of inhibition.

Elevated Plus-Maze Test for Anxiolytic Activity

This protocol is used to evaluate the anxiolytic-like effects of this compound isomers in mice.

  • Apparatus: The elevated plus-maze consists of two open arms and two closed arms arranged in the shape of a plus sign and elevated from the floor.

  • Acclimation: Allow the mice to acclimate to the testing room for at least 30-45 minutes before the test[23].

  • Compound Administration: Administer the this compound isomer to the mice via the desired route (e.g., intraperitoneal injection) at a specified time before the test (e.g., 30 minutes)[24].

  • Test Procedure: Place the mouse in the center of the maze, facing an open arm, and allow it to explore freely for a set period (e.g., 5 minutes)[24].

  • Data Collection: Record the number of entries into and the time spent in the open and closed arms using a video tracking system.

  • Data Analysis: An anxiolytic-like effect is indicated by a significant increase in the percentage of time spent in the open arms and the percentage of open arm entries compared to the vehicle control group.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by α-santalol.

Anticancer_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway a_this compound α-Santalol death_receptor Death Receptor a_this compound->death_receptor Induces mitochondria Mitochondria a_this compound->mitochondria Disrupts membrane potential caspase8 Caspase-8 activation death_receptor->caspase8 caspase3 Caspase-3 activation caspase8->caspase3 cytochrome_c Cytochrome c release mitochondria->cytochrome_c caspase9 Caspase-9 activation cytochrome_c->caspase9 caspase9->caspase3 parp PARP caspase3->parp parp_cleavage PARP Cleavage parp->parp_cleavage apoptosis Apoptosis parp_cleavage->apoptosis Wnt_Beta_Catenin_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus destruction_complex Destruction Complex (APC, Axin, GSK-3β) beta_catenin_cyto β-catenin destruction_complex->beta_catenin_cyto Phosphorylates for degradation translocation Nuclear Translocation beta_catenin_nuc β-catenin tcf_lef TCF/LEF beta_catenin_nuc->tcf_lef target_genes Target Gene Transcription (Proliferation, Migration) tcf_lef->target_genes a_this compound α-Santalol a_this compound->translocation Inhibits translocation->beta_catenin_nuc

References

In Vivo Metabolism and Excretion of Santalol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Santalol, a bicyclic sesquiterpenoid alcohol, is the principal constituent responsible for the characteristic fragrance of sandalwood oil. Comprising two primary isomers, α-santalol and β-santalol, this compound has garnered significant interest for its aromatic properties and potential therapeutic applications. Understanding the in vivo fate of this compound, including its metabolic transformations and excretion pathways, is crucial for evaluating its safety, efficacy, and potential for drug development. This technical guide provides a comprehensive overview of the current knowledge regarding the metabolism and excretion of this compound, with a focus on data from in vivo studies.

Metabolic Pathways

The in vivo metabolism of this compound is characterized by both Phase I and Phase II biotransformation reactions. The primary metabolic pathways identified are oxidation and glucuronidation, leading to the formation of more polar and readily excretable metabolites.

Phase I Metabolism: Oxidation

Phase I metabolism of this compound involves oxidative processes that modify its chemical structure. A key transformation is the oxidation of the this compound molecule to yield carboxylic acid metabolites. This process is a common detoxification pathway for cyclic terpenoid primary alcohols. Another notable, though less universally documented, Phase I metabolic event is the loss of an isoprene (C5) unit from the parent this compound molecule. This has been reported in studies involving rabbits administered repeated oral doses of this compound[1].

Phase II Metabolism: Glucuronidation

Following absorption, this compound and its Phase I metabolites undergo Phase II conjugation reactions, with glucuronidation being the major pathway[1]. In this process, glucuronic acid is attached to the hydroxyl group of this compound, forming a this compound-glucuronide conjugate. This conjugation significantly increases the water solubility of the compound, facilitating its elimination from the body. Santalyl esters are also expected to be hydrolyzed to this compound and the corresponding carboxylic acids, which are then conjugated with glucuronic acid before excretion[1].

The following diagram illustrates the proposed metabolic pathways of this compound:

Santalol_Metabolism This compound This compound phase1 Phase I Metabolism This compound->phase1 phase2 Phase II Metabolism This compound->phase2 oxidation Oxidation phase1->oxidation isoprene_loss Loss of Isoprene Unit phase1->isoprene_loss carboxylic_acid Carboxylic Acid Metabolite oxidation->carboxylic_acid isoprene_metabolite Metabolite with C5 Loss isoprene_loss->isoprene_metabolite carboxylic_acid->phase2 glucuronidation Glucuronidation phase2->glucuronidation santalol_glucuronide This compound-Glucuronide glucuronidation->santalol_glucuronide acid_glucuronide Carboxylic Acid-Glucuronide glucuronidation->acid_glucuronide excretion Urinary Excretion santalol_glucuronide->excretion acid_glucuronide->excretion

Proposed metabolic pathways of this compound.

Excretion Pathways

The primary route of excretion for this compound and its metabolites is through the urine[1]. Following glucuronidation, the resulting water-soluble conjugates are efficiently filtered by the kidneys and eliminated from the body. A minor portion of metabolites may also be excreted in the feces[1].

Quantitative Data

Detailed quantitative data on the in vivo metabolism and excretion of this compound in humans is limited in the publicly available scientific literature. However, some animal studies and assessments provide insights into the extent of its biotransformation and elimination.

ParameterSpeciesRoute of AdministrationFindingsReference
Metabolite Identification RabbitOral (repeated doses)A metabolite formed by the loss of an isoprene (C5) unit was identified.[1]
Primary Excretion Route General (expected)Not specifiedPrimarily via urine, with minor excretion in feces.[1]
Primary Metabolic Pathway General (expected)Not specifiedConjugation with glucuronic acid is the main detoxification pathway.[1]
Serum Concentration (post-inhalation) MiceInhalation (1 hour, 50-108 mg/m³)Low concentrations of α-santalol (6.1 ng/mL) and β-santalol (5.3 ng/mL) were detected in the serum.[1]

Experimental Protocols

Detailed experimental protocols for in vivo this compound metabolism and excretion studies are not extensively reported in readily available literature. However, a general workflow for such a study can be inferred from standard pharmacokinetic and metabolism study designs.

The following diagram outlines a typical experimental workflow for an in vivo study on this compound metabolism:

Santalol_Metabolism_Workflow cluster_animal_phase Animal Phase cluster_analytical_phase Analytical Phase animal_model Selection of Animal Model (e.g., rats, rabbits) acclimatization Acclimatization Period animal_model->acclimatization dosing Administration of this compound (e.g., oral gavage, intravenous) acclimatization->dosing sample_collection Collection of Biological Samples (Urine, Feces, Blood) dosing->sample_collection sample_prep Sample Preparation (e.g., extraction, hydrolysis) sample_collection->sample_prep analysis Instrumental Analysis (e.g., LC-MS/MS, GC-MS) sample_prep->analysis metabolite_id Metabolite Identification and Structure Elucidation analysis->metabolite_id quantification Quantification of this compound and Metabolites analysis->quantification data_analysis Data Analysis and Pharmacokinetic Modeling metabolite_id->data_analysis quantification->data_analysis

Typical experimental workflow for in vivo this compound metabolism studies.

A more detailed, hypothetical protocol is provided below:

Objective: To investigate the metabolism and excretion of α-santalol in a rat model.

Materials:

  • α-santalol (high purity)

  • Sprague-Dawley rats (male, 8-10 weeks old)

  • Metabolic cages for separate collection of urine and feces

  • Vehicle for dosing (e.g., corn oil)

  • Analytical standards of potential metabolites (if available)

  • Reagents for sample preparation (e.g., β-glucuronidase, solid-phase extraction cartridges)

  • High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) system

Procedure:

  • Animal Acclimatization: House rats in metabolic cages for at least 3 days prior to the study to allow for acclimatization. Provide food and water ad libitum.

  • Dosing: Administer a single oral dose of α-santalol (e.g., 100 mg/kg) dissolved in the vehicle to the rats. A control group should receive the vehicle only.

  • Sample Collection: Collect urine and feces at predetermined intervals (e.g., 0-8h, 8-24h, 24-48h) post-dosing. Blood samples can also be collected at various time points to determine the pharmacokinetic profile.

  • Sample Preparation:

    • Urine: Pool urine samples for each time point. To identify glucuronide conjugates, treat a portion of the urine with β-glucuronidase to hydrolyze the conjugates back to the parent aglycone. Perform solid-phase extraction (SPE) to concentrate and purify the analytes.

    • Feces: Homogenize fecal samples, extract with an appropriate organic solvent, and clean up the extract using SPE.

    • Plasma: Separate plasma from blood samples and perform protein precipitation followed by SPE.

  • Analytical Method:

    • Develop and validate a sensitive and specific HPLC-MS/MS method for the quantification of α-santalol and the identification of its metabolites.

    • Use full-scan and product-ion scan modes to elucidate the structures of unknown metabolites.

  • Data Analysis:

    • Quantify the amount of α-santalol and its metabolites in each sample.

    • Calculate the percentage of the administered dose excreted in urine and feces.

    • Determine pharmacokinetic parameters from plasma concentration-time data.

Conclusion

The in vivo metabolism of this compound primarily involves oxidation and glucuronidation, leading to the formation of more polar metabolites that are mainly excreted in the urine. While the general pathways have been outlined, there is a need for more detailed research to fully characterize the specific metabolites, the enzymes involved, and the quantitative aspects of this compound's disposition in humans. Such studies are essential for a comprehensive safety and efficacy assessment of this important natural product and its potential use in various applications, including pharmaceuticals and fragrances.

References

The Modulatory Effect of Alpha-Santalol on Inflammatory Cytokine Expression: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alpha-santalol, a primary constituent of sandalwood oil, has garnered significant attention for its anti-inflammatory properties. This technical guide provides an in-depth analysis of the scientific evidence detailing the effect of alpha-santalol on the expression of inflammatory cytokines. It summarizes key quantitative data, provides detailed experimental protocols, and visualizes the underlying signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of immunology, pharmacology, and drug development who are investigating the therapeutic potential of alpha-santalol.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. A key aspect of the inflammatory cascade is the production of signaling molecules known as cytokines. While essential for host defense, the dysregulation of pro-inflammatory cytokine production is a hallmark of numerous chronic inflammatory diseases. Alpha-santalol (α-santalol), a sesquiterpene alcohol, is the main active and aromatic component of sandalwood oil (Santalum album)[1]. Traditionally used for its calming and medicinal properties, recent scientific investigations have begun to elucidate the molecular mechanisms behind its anti-inflammatory effects, particularly its ability to modulate cytokine expression[2][3][4][5]. This guide will delve into the core findings related to α-santalol's impact on inflammatory cytokine profiles.

Quantitative Impact of Alpha-Santalol on Cytokine Expression

Alpha-santalol has been shown to significantly suppress the expression of various pro-inflammatory cytokines and chemokines in in vitro models. A key study by Sharma et al. (2014) investigated the effects of purified α-santalol on lipopolysaccharide (LPS)-stimulated co-cultures of human dermal fibroblasts and neo-epidermal keratinocytes[4]. The quantitative data from this pivotal study is summarized below.

Cytokine/ChemokineTreatmentConcentration (µM)Mean Concentration (pg/mL)Standard Deviation (pg/mL)Percentage Inhibition (%)
IL-6 LPS-25,0001,500-
LPS + α-santalol458,00075068%
LPS + α-santalol904,50050082%
CXCL5 LPS-12,0001,000-
LPS + α-santalol454,00040067%
LPS + α-santalol902,50030079%
MCP-1 (CCL2) LPS-8,000600-
LPS + α-santalol453,00035063%
LPS + α-santalol901,80020078%
IL-8 (CXCL8) LPS-30,0002,000-
LPS + α-santalol4510,00090067%
LPS + α-santalol906,00055080%
Data is approximate and derived from graphical representations in Sharma et al. (2014).

Key Signaling Pathways Modulated by Alpha-Santalol

The anti-inflammatory effects of α-santalol are, in part, mediated by its interaction with key intracellular signaling pathways that regulate cytokine gene expression. The primary pathways implicated are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, acting as a central regulator of the transcription of numerous pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Lipopolysaccharide (LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK_complex IKK Complex (IKKα/β/γ) MyD88->IKK_complex Activates IkB IκBα IKK_complex->IkB Phosphorylates NFkB NF-κB (p65/p50) NFkB_active Active NF-κB (p65/p50) Nucleus Nucleus NFkB_active->Nucleus Translocates to Cytokines Pro-inflammatory Cytokine Genes (TNF-α, IL-6, IL-1β) Nucleus->Cytokines Upregulates alpha_santalol α-Santalol alpha_this compound->IKK_complex Inhibits IkB_NFkB IκBα-NF-κB Complex IkB_NFkB->IKK_complex IkB_NFkB->NFkB_active Releases MAPK_Pathway LPS Lipopolysaccharide (LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 MKK4_7 MKK4/7 TAK1->MKK4_7 MEK1_2 MEK1/2 TAK1->MEK1_2 p38 p38 MKK3_6->p38 JNK JNK MKK4_7->JNK ERK ERK MEK1_2->ERK AP1 AP-1 (c-Jun/c-Fos) p38->AP1 JNK->AP1 ERK->AP1 Nucleus Nucleus AP1->Nucleus Cytokines Pro-inflammatory Cytokine Genes Nucleus->Cytokines alpha_this compound α-Santalol alpha_this compound->p38 Inhibits Phosphorylation alpha_this compound->JNK Inhibits Phosphorylation Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_data_analysis Data Analysis and Interpretation cell_culture Cell Culture (e.g., Fibroblasts, Keratinocytes) treatment Treatment with LPS and α-Santalol cell_culture->treatment elisa Cytokine Measurement (ELISA) treatment->elisa western_blot Signaling Pathway Analysis (Western Blot) treatment->western_blot quant_data Quantitative Cytokine Data elisa->quant_data pathway_data Signaling Protein Phosphorylation Data western_blot->pathway_data mechanism Elucidation of Anti-inflammatory Mechanism quant_data->mechanism pathway_data->mechanism

References

An In-depth Technical Guide to the Neuroleptic Properties of Santalol and its Effects on the Central Nervous System

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Santalol, comprising the two primary sesquiterpene alcohol isomers α-santalol and β-santalol, is the main constituent of sandalwood oil (Santalum album L.). Traditionally used for its sedative effects, recent pharmacological studies have substantiated its neuroleptic-like properties and complex interactions with the central nervous system (CNS). This document provides a comprehensive technical overview of the neuropharmacological profile of this compound, detailing its effects on key neurotransmitter systems, summarizing quantitative data from pivotal studies, outlining experimental methodologies, and visualizing its mechanisms of action. The evidence suggests that this compound's CNS effects are mediated through a multi-target mechanism involving antagonism of dopamine and serotonin receptors and agonism of cannabinoid receptors, positioning it as a compound of interest for further investigation in psychopharmacology and drug development.

Introduction

Sandalwood oil and its active components, α- and β-santalol, have a long history in traditional medicine for their calming and sedative effects.[1] Modern scientific inquiry has begun to elucidate the neuropharmacological underpinnings of these properties, revealing a profile that bears resemblance to classical neuroleptic agents. Studies in animal models have demonstrated that this compound isomers possess sedative, CNS depressant, and anxiolytic-like activities.[2][3][4] Notably, their ability to modulate dopamine and serotonin systems suggests a potential mechanism for antipsychotic-like effects.[1][5] This guide synthesizes the current scientific literature to provide a detailed technical resource on the neuroleptic properties and CNS effects of this compound.

Quantitative Pharmacological Data

The neuroleptic and CNS-depressant activities of this compound are supported by quantitative data from various in vitro and in vivo studies. The following tables summarize the key findings regarding receptor binding affinities and effects on neurotransmitter systems.

Table 1: Receptor Binding Affinities of this compound Isomers
CompoundReceptorAssay TypeKi (μM)IC50 (μM)Reference(s)
α-Santalol Dopamine D2Antagonist Binding-75[1][6]
Serotonin 5-HT2AAntagonist Binding-180[1][6]
Cannabinoid CB2Agonist Binding10.49-[4]
β-Santalol Cannabinoid CB2Agonist Binding8.19-[4]

Ki: Inhibitory constant, a measure of binding affinity. IC50: Half-maximal inhibitory concentration.

Table 2: In Vivo Effects of this compound on CNS Activity in Mice
CompoundTestRoute of Admin.DoseObserved EffectReference(s)
α-Santalol Spontaneous Motor Activityi.p.10, 50 mg/kgSignificant decrease[5]
Hexobarbital Sleeping Timei.p.10, 50 mg/kgSignificant potentiation (prolongation)[5]
Brain Neurotransmittersi.p.50 mg/kgIncreased levels of HVA, DOPAC, 5-HIAA[5]
β-Santalol Spontaneous Motor Activityi.p.10, 50 mg/kgSignificant decrease[5]
Hexobarbital Sleeping Timei.p.10, 50 mg/kgSignificant potentiation (prolongation)[5]
Brain Neurotransmittersi.p.50 mg/kgIncreased levels of HVA, 5-HIAA[5]

i.p.: Intraperitoneal. HVA: Homovanillic acid (dopamine metabolite). DOPAC: 3,4-Dihydroxyphenylacetic acid (dopamine metabolite). 5-HIAA: 5-Hydroxyindoleacetic acid (serotonin metabolite).

Mechanisms of Action and Signaling Pathways

This compound exerts its effects on the CNS through modulation of multiple receptor systems. The antagonistic action on D2 and 5-HT2A receptors is characteristic of atypical antipsychotic drugs, while its agonist activity at CB2 receptors may contribute to its sedative and anti-inflammatory properties.

Dopamine D2 Receptor Antagonism

Antagonism of the D2 receptor is a cornerstone of antipsychotic drug action. D2 receptors are G-protein coupled receptors (GPCRs) that couple to Gαi/o, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP).[6] By blocking dopamine's access to this receptor, α-santalol prevents this inhibitory signaling cascade. This is believed to temper the hyperdopaminergic activity in the mesolimbic pathway associated with the positive symptoms of psychosis.[1] The increase in dopamine metabolites HVA and DOPAC observed after this compound administration is a classic downstream indicator of D2 receptor blockade.[5]

D2_Antagonism cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron DA_pre Dopamine (DA) D2R Dopamine D2 Receptor DA_pre->D2R Binds G_protein Gαi/o D2R->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (Inhibited) PKA->Cellular_Response Phosphorylates This compound α-Santalol This compound->D2R Blocks

Dopamine D2 Receptor Antagonism by α-Santalol.
Serotonin 5-HT2A Receptor Antagonism

Many atypical antipsychotics also exhibit antagonism at 5-HT2A receptors. These receptors are coupled to Gαq/11 proteins.[7] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), and DAG activates protein kinase C (PKC).[7] By blocking this receptor, α-santalol may help to rebalance dopamine and serotonin interactions in brain regions like the prefrontal cortex, which is thought to contribute to the efficacy against negative symptoms and reduced extrapyramidal side effects compared to pure D2 antagonists.[5]

SHT2A_Antagonism cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Serotonin_pre Serotonin (5-HT) SHT2A_R Serotonin 5-HT2A Receptor Serotonin_pre->SHT2A_R Binds Gq_protein Gαq/11 SHT2A_R->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC Ca_release Ca²⁺ Release IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates This compound α-Santalol This compound->SHT2A_R Blocks

Serotonin 5-HT2A Receptor Antagonism by α-Santalol.
Cannabinoid CB2 Receptor Agonism

Both α- and β-santalol have been identified as agonists of the cannabinoid CB2 receptor.[4] CB2 receptors are primarily expressed in the immune system but are also found in the CNS, including on microglia and some neurons. Their activation is generally associated with anti-inflammatory and immunomodulatory effects. Functional assays have shown that this compound binding to CB2 receptors leads to an increase in intracellular calcium influx, confirming its agonist activity.[1] This mechanism may contribute to the sedative and anxiolytic-like effects of this compound and suggests potential neuroprotective properties.

Interaction with the GABAergic System

While direct binding or functional modulation of GABAA receptors by this compound has not yet been demonstrated in dedicated studies, the GABAergic system is a plausible target. Many terpenes and essential oil components exert their sedative and anxiolytic effects by positively modulating GABAA receptors.[8] These receptors are ligand-gated chloride ion channels that mediate fast synaptic inhibition. Positive allosteric modulators enhance the effect of GABA, leading to increased chloride influx, hyperpolarization of the neuron, and a reduction in neuronal excitability. Given this compound's structural similarity to other GABA-modulating terpenes and its observed CNS depressant effects, future electrophysiological studies, such as patch-clamp experiments on GABAA receptors expressed in Xenopus oocytes, are warranted to investigate this potential mechanism.

Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the study of this compound's neuroleptic properties. These protocols are based on standard, widely accepted procedures in neuropharmacology.

In Vitro Receptor Binding Assays

These assays are critical for determining the affinity of a compound for a specific receptor.

Binding_Assay_Workflow P1 Prepare Receptor Source (e.g., Rat Brain Homogenate or Cells Expressing Receptor) P2 Incubate Membranes with Radioligand ([3H]-Spiperone for D2, [3H]-Ketanserin for 5-HT2A) and varying concentrations of this compound P1->P2 P3 Separate Bound and Free Radioligand via Rapid Vacuum Filtration P2->P3 P4 Wash Filters to Remove Non-specifically Bound Radioligand P3->P4 P5 Quantify Radioactivity on Filters using Liquid Scintillation Counting P4->P5 P6 Analyze Data: Calculate IC50 and/or Ki values P5->P6

General Workflow for Radioligand Binding Assays.
4.1.1 Dopamine D2 Receptor Binding Assay (Representative Protocol)

  • Receptor Source: Striatal tissue from male Wistar rats is homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4). The homogenate is centrifuged, and the resulting pellet (crude membrane preparation) is washed and resuspended in fresh buffer.

  • Radioligand: [³H]-Spiperone (a D2 antagonist).

  • Procedure: Aliquots of the membrane preparation are incubated with a fixed concentration of [³H]-Spiperone and varying concentrations of α-santalol in a total volume of 0.8 mL of assay buffer (50 mM Tris-HCl, pH 7.4, with 0.9% NaCl).[9]

  • Nonspecific Binding: Determined in the presence of a high concentration (e.g., 10 µM) of a non-labeled D2 antagonist like sulpiride.[10]

  • Incubation: The mixture is incubated for 60 minutes at 30°C.[9]

  • Termination and Analysis: The incubation is terminated by rapid filtration through glass fiber filters. The filters are washed with ice-cold buffer to remove unbound radioactivity. The radioactivity trapped on the filters is then quantified by liquid scintillation spectrometry. Data are analyzed using non-linear regression to determine the IC₅₀ value.

4.1.2 Serotonin 5-HT2A Receptor Binding Assay (Representative Protocol)
  • Receptor Source: Frontal cortex tissue from male Wistar rats, prepared as described for the D2 assay.

  • Radioligand: [³H]-Ketanserin (a 5-HT2A antagonist).

  • Procedure: The protocol is analogous to the D2 binding assay. Membrane preparations are incubated with [³H]-Ketanserin and varying concentrations of α-santalol.

  • Nonspecific Binding: Determined in the presence of a high concentration (e.g., 10 µM) of a non-labeled 5-HT2A antagonist like mianserin.

  • Incubation: Typically 20-30 minutes at 37°C.

  • Termination and Analysis: Performed as described for the D2 assay.

Measurement of Brain Monoamine Metabolites

This protocol is used to assess the impact of this compound on dopamine and serotonin turnover in the brain.

  • Animal Treatment: Mice are administered α- or β-santalol (e.g., 50 mg/kg, i.p.) or vehicle.

  • Tissue Collection: At a specified time post-injection (e.g., 60 minutes), animals are euthanized, and brains are rapidly dissected on ice. The striatum is isolated, weighed, and immediately frozen.

  • Sample Preparation: The tissue is homogenized in an ice-cold solution of 0.1 M perchloric acid (PCA) containing an internal standard.[11] The homogenate is then centrifuged at high speed (e.g., 15,000 x g for 20 minutes at 4°C) to precipitate proteins.

  • HPLC-ECD Analysis: The supernatant is filtered and injected into an HPLC system equipped with a C18 reverse-phase column and an electrochemical detector.[8][12]

    • Mobile Phase: A buffered aqueous/organic solution (e.g., sodium phosphate buffer, EDTA, sodium octyl sulfate, and methanol), pH adjusted to ~3.0.

    • Detection: The electrochemical detector is set to an oxidizing potential (e.g., +0.75 V) that is optimal for the detection of HVA, DOPAC, and 5-HIAA.

  • Quantification: Peak heights or areas of the metabolites are compared to those of known standards to determine their concentrations in the tissue, typically expressed as ng/g of tissue.

In Vivo Behavioral Assessments
4.3.1 Hexobarbital-Induced Sleeping Time
  • Principle: CNS depressants can potentiate the hypnotic effect of barbiturates, prolonging the duration of sleep.

  • Procedure: Mice are pre-treated with this compound (e.g., 10 or 50 mg/kg, i.p.) or vehicle. After a set period (e.g., 30-60 minutes), a sub-hypnotic or hypnotic dose of hexobarbital sodium (e.g., 75 mg/kg, i.p.) is administered. The time from the loss to the regaining of the righting reflex (the ability of the animal to right itself when placed on its back) is measured as the sleeping time.

4.3.2 Acetic Acid-Induced Writhing Test
  • Principle: This test assesses peripheral analgesic activity by measuring the reduction of visceral pain-induced stretching behaviors (writhing).

  • Procedure: Mice are pre-treated with this compound or a standard analgesic (e.g., aspirin) via the desired route. After 30-60 minutes, a dilute solution of acetic acid (e.g., 0.6% v/v) is injected intraperitoneally. The number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a defined period (e.g., 20 minutes) starting 5 minutes after the acetic acid injection. A reduction in the number of writhes compared to the vehicle-treated control group indicates analgesia.

Conclusion and Future Directions

The available evidence strongly supports the classification of α- and β-santalol as centrally acting agents with neuroleptic-like properties. The mechanism of action appears to be multi-faceted, involving antagonism of dopamine D2 and serotonin 5-HT2A receptors, a profile shared with clinically effective atypical antipsychotics. Furthermore, the newly discovered agonist activity at CB2 receptors adds another layer of complexity and potential therapeutic relevance, possibly contributing to the sedative and potential neuroprotective effects of this compound.

For drug development professionals, this compound represents an interesting natural product scaffold. Its multi-target profile could be advantageous, but further research is required to:

  • Confirm Direct GABAergic Activity: Utilize electrophysiological techniques to definitively determine if this compound modulates GABAA receptors.

  • Elucidate In Vivo Receptor Occupancy: Conduct studies to correlate administered doses with the degree of D2, 5-HT2A, and CB2 receptor occupancy in the brain.

  • Evaluate a Broader Behavioral Profile: Assess the effects of this compound in more sophisticated animal models of psychosis, anxiety, and cognitive function.

  • Investigate Structure-Activity Relationships: Synthesize and test derivatives of this compound to optimize potency and selectivity for its various targets.

References

Santalol: A Promising Natural Tyrosinase Inhibitor for Hyperpigmentation

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The quest for effective and safe agents to manage skin hyperpigmentation has led to a growing interest in natural compounds. Santalol, a sesquiterpenoid alcohol and a primary constituent of sandalwood oil (Santalum album), has emerged as a compelling candidate for tyrosinase inhibition. Tyrosinase is a key enzyme in the melanogenesis pathway, responsible for the production of melanin, the pigment that determines skin color. Overproduction of melanin can lead to various dermatological conditions, including melasma, freckles, and age spots. This technical guide provides a comprehensive overview of the scientific evidence supporting this compound as a potential tyrosinase inhibitor, detailing its mechanism of action, kinetic properties, and the experimental protocols used for its evaluation.

Quantitative Analysis of this compound's Inhibitory Action

This compound has been shown to inhibit tyrosinase in a dose-dependent manner. The inhibitory effects of both sandalwood oil and its primary active component, α-santalol, have been quantified, demonstrating their potential for cosmetic and therapeutic applications.

Inhibitor IC50 Value Enzyme Source Notes Reference
Sandalwood Oil171 µg/mLMushroom TyrosinasePotent inhibitor compared to positive controls.
α-SantalolNot explicitly stated in the provided text, but identified as a strong inhibitor.Mushroom TyrosinaseThe major constituent of sandalwood oil and a strong inhibitor of tyrosinase.
This compoundMaximal inhibition observed around 50 µMPurified Mushroom Tyrosinase (Agaricus bisporus)Perturbation in the tertiary structure of tyrosinase was observed with increasing this compound concentration.

Mechanism of Tyrosinase Inhibition by this compound

Kinetic studies have elucidated that this compound acts as a competitive inhibitor of tyrosinase. This mode of inhibition suggests that this compound binds to the active site of the enzyme, thereby preventing the substrate (L-dopa) from binding and subsequent conversion to dopachrome, a precursor of melanin. Lineweaver-Burk plot analysis has confirmed this competitive inhibition, showing an increase in the Michaelis-Menten constant (Km) with increasing concentrations of this compound, while the maximum velocity (Vmax) remains unchanged. Biophysical techniques, including UV-visible spectroscopy, fluorescence quenching, and isothermal titration calorimetry, have further substantiated the direct interaction between this compound and tyrosinase, indicating a strong binding affinity.

Experimental Protocols

A thorough understanding of the methodologies employed to investigate this compound's inhibitory effects is crucial for researchers. The following sections detail the key experimental protocols.

Mushroom Tyrosinase Inhibition Assay (In Vitro)

This is the most common assay used to screen for tyrosinase inhibitors.

1. Materials and Reagents:

  • Mushroom Tyrosinase (e.g., from Agaricus bisporus)

  • L-DOPA (substrate)

  • Phosphate Buffer (pH 6.8)

  • This compound (test compound)

  • Kojic Acid (positive control)

  • 96-well microplate

  • Microplate reader

2. Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., phosphate buffer).

  • In a 96-well plate, add aliquots of the this compound solution at various concentrations.

  • Add the mushroom tyrosinase solution to each well.

  • Add the phosphate buffer to bring the total volume to a desired level.

  • Pre-incubate the mixture for a specific period at a controlled temperature (e.g., 25°C for 10 minutes).

  • Initiate the enzymatic reaction by adding the L-DOPA solution to each well.

  • Measure the absorbance of the resulting dopachrome at a specific wavelength (typically 475 nm or 492 nm) at regular intervals using a microplate reader.

  • The percentage of tyrosinase inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the reaction mixture without the inhibitor and A_sample is the absorbance with the inhibitor.

  • The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.

Cell-Based Tyrosinase Activity Assay

This assay provides a more physiologically relevant model by using melanoma cells that naturally produce tyrosinase.

1. Materials and Reagents:

  • B16F10 murine melanoma cells (or other suitable melanoma cell line)

  • Cell culture medium and supplements

  • L-DOPA

  • Cell lysis buffer (e.g., containing Triton X-100 and PMSF)

  • This compound (test compound)

  • 96-well plate

  • Microplate reader

2. Procedure:

  • Culture B16F10 melanoma cells in a 96-well plate until they reach the desired confluency.

  • Treat the cells with various concentrations of this compound for a specific incubation period (e.g., 3 days).

  • After incubation, wash the cells with phosphate-buffered saline (PBS).

  • Lyse the cells using a suitable lysis buffer to release the intracellular tyrosinase.

  • Centrifuge the cell lysate to remove cellular debris.

  • Transfer the supernatant (containing the tyrosinase) to a new 96-well plate.

  • Add L-DOPA solution to each well to initiate the enzymatic reaction.

  • Measure the absorbance at 492 nm at regular intervals to determine the rate of dopachrome formation.

  • Calculate the tyrosinase activity and the percentage of inhibition as described in the mushroom tyrosinase assay.

Visualizing the Pathways and Processes

Melanogenesis Signaling Pathway

The following diagram illustrates the simplified melanogenesis pathway, highlighting the central role of tyrosinase, the target of this compound.

Melanogenesis_Pathway Tyrosine L-Tyrosine LDOPA L-DOPA Tyrosine->LDOPA (Hydroxylation) Dopaquinone Dopaquinone LDOPA->Dopaquinone (Oxidation) Melanin Melanin Dopaquinone->Melanin (Series of reactions) Tyrosinase Tyrosinase Tyrosinase->Tyrosine Tyrosinase->LDOPA This compound This compound This compound->Tyrosinase Inhibits

Caption: Simplified melanogenesis pathway showing this compound's inhibition of tyrosinase.

Experimental Workflow for Tyrosinase Inhibition Assay

The logical flow of a typical in vitro tyrosinase inhibition assay is depicted in the following diagram.

Tyrosinase_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (Tyrosinase, L-DOPA, Buffer, this compound) Plate Prepare 96-well Plate Reagents->Plate Addition Add Tyrosinase and this compound (or Control) to wells Plate->Addition Preincubation Pre-incubate Addition->Preincubation Reaction Initiate Reaction with L-DOPA Preincubation->Reaction Measurement Measure Absorbance (475-492 nm) Reaction->Measurement Calculation Calculate % Inhibition Measurement->Calculation IC50 Determine IC50 Value Calculation->IC50

Caption: Workflow for a standard in vitro tyrosinase inhibition assay.

Conclusion and Future Directions

The available scientific evidence strongly supports the role of this compound as a competitive inhibitor of tyrosinase. Its natural origin and established use in traditional medicine make it an attractive candidate for the development of novel dermatological products for managing hyperpigmentation. While in vitro and in silico studies have provided a solid foundation, further research is warranted. Future investigations should focus on:

  • In vivo studies: Evaluating the efficacy and safety of this compound in animal models and human clinical trials to confirm its skin-lightening effects.

  • Formulation development: Optimizing the delivery of this compound into the skin to enhance its bioavailability and efficacy.

  • Long-term safety: Assessing the long-term toxicological profile of topical this compound application.

Methodological & Application

Application Note: Quantification of Santalol in Essential Oil by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Sandalwood oil, derived from the heartwood of Santalum species, is a highly valued essential oil in the fragrance, cosmetic, and pharmaceutical industries. Its characteristic woody and sweet aroma, along with its therapeutic properties, is primarily attributed to the presence of sesquiterpene alcohols, namely α-santalol and β-santalol. The quality and commercial value of sandalwood oil are directly correlated with the concentration of these isomers.[1][2][3] Consequently, accurate and reliable quantification of santalol is crucial for quality control, authentication, and research purposes. This application note provides a detailed protocol for the quantification of α-santalol and β-santalol in essential oil samples using Gas Chromatography-Mass Spectrometry (GC-MS) with an internal standard method.

Principle

Gas chromatography separates the volatile components of the essential oil based on their boiling points and polarity. The separated compounds are then introduced into a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, allowing for identification and quantification. The use of an internal standard, a compound with similar chemical properties to the analytes, corrects for variations in sample injection volume and instrument response, thereby improving the accuracy and precision of the quantification.

Experimental Protocols

Materials and Reagents
  • Sandalwood Essential Oil Sample

  • α-Santalol analytical standard (purity ≥95%)

  • β-Santalol analytical standard (purity ≥95%)

  • Cedrol (Internal Standard) (purity ≥98%)

  • n-Hexane (GC grade, ≥99%)

  • Micropipettes and tips

  • 2 mL amber glass vials with screw caps and PTFE septa

  • Vortex mixer

Instrumentation

A Gas Chromatograph coupled with a Mass Spectrometer (GC-MS) equipped with an autosampler is required. The following instrumental conditions have been found to be effective for this compound analysis:

  • GC Column: DB-5MS fused silica capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.[2][4]

  • Carrier Gas: Helium (99.999% purity) at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.[4]

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1 (can be adjusted based on sample concentration).

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp to 180 °C at a rate of 4 °C/min.

    • Ramp to 280 °C at a rate of 10 °C/min, hold for 5 minutes.[4]

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-400.

  • Solvent Delay: 5 minutes.

Standard Solutions Preparation

3.1. Internal Standard (IS) Stock Solution (Cedrol): Accurately weigh approximately 10 mg of cedrol and dissolve it in 10 mL of n-hexane to obtain a stock solution of 1 mg/mL.

3.2. This compound Stock Solution: Accurately weigh approximately 10 mg of α-santalol and 10 mg of β-santalol and dissolve them together in 10 mL of n-hexane to obtain a mixed stock solution with a concentration of approximately 1 mg/mL for each analyte.

3.3. Calibration Standards: Prepare a series of calibration standards by appropriate dilution of the this compound stock solution with n-hexane to achieve concentrations ranging from 1 to 100 µg/mL. To each calibration standard, add the internal standard (cedrol) to a final concentration of 50 µg/mL. A typical calibration series might include concentrations of 1, 5, 10, 25, 50, and 100 µg/mL of both α- and β-santalol.

Sample Preparation

Accurately weigh approximately 10 mg of the sandalwood essential oil into a 10 mL volumetric flask. Add the internal standard (cedrol) to achieve a final concentration of 50 µg/mL and dilute to the mark with n-hexane. Mix thoroughly using a vortex mixer. The dilution factor may need to be adjusted based on the expected this compound concentration in the sample to ensure the measured concentrations fall within the calibration range.

GC-MS Analysis

Inject 1 µL of each calibration standard and the prepared sample solution into the GC-MS system.

Data Analysis
  • Identification: Identify the peaks corresponding to α-santalol, β-santalol, and cedrol in the chromatograms based on their retention times and mass spectra by comparing them with the analytical standards and reference libraries (e.g., NIST).

  • Integration: Integrate the peak areas of the quantifier ions for α-santalol (e.g., m/z 93, 105, 122), β-santalol (e.g., m/z 94, 107, 122), and cedrol (e.g., m/z 150, 135, 95).

  • Calibration Curve: For each this compound isomer, plot the ratio of the peak area of the analyte to the peak area of the internal standard (Analyte Area / IS Area) against the corresponding concentration of the analyte in the calibration standards. Perform a linear regression to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value of ≥ 0.998 is considered indicative of good linearity.[5][6]

  • Quantification: Calculate the concentration of α-santalol and β-santalol in the injected sample solution using the following formula:

    Concentration (µg/mL) = (Peak Area Ratio of Sample - y-intercept) / slope

  • Final Concentration: Calculate the final concentration of each this compound isomer in the original essential oil sample, taking into account the initial weight and dilution factor. The concentration is typically expressed as a percentage (%) or in mg/g.

    Concentration (mg/g) = (Concentration from calibration curve (µg/mL) * Dilution Volume (mL)) / (Initial Sample Weight (mg) * 1000)

    Concentration (%) = (Concentration (mg/g) / 1000) * 100

Data Presentation

The quantitative results for α-santalol and β-santalol from different sandalwood oil samples can be summarized in a table for easy comparison.

Sample IDα-Santalol (%)β-Santalol (%)Total this compound (%)
Sample A45.220.565.7
Sample B38.718.156.8
Sample C51.323.474.7

Note: The data presented are for illustrative purposes only.

Experimental Workflow Visualization

The overall experimental workflow for the GC-MS quantification of this compound is depicted in the following diagram.

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_results Results Standard_Prep Standard & IS Preparation Calibration Calibration Curve Generation Standard_Prep->Calibration Sample_Prep Sample Preparation (Dilution & IS Spiking) GCMS_Analysis GC-MS Injection & Data Acquisition Sample_Prep->GCMS_Analysis Peak_ID Peak Identification & Integration GCMS_Analysis->Peak_ID Peak_ID->Calibration Quantification Quantification of this compound Peak_ID->Quantification Calibration->Quantification Final_Concentration Final Concentration Calculation (% or mg/g) Quantification->Final_Concentration

Caption: GC-MS quantification workflow for this compound in essential oil.

Conclusion

This application note provides a comprehensive and reliable GC-MS method for the quantification of α-santalol and β-santalol in essential oil samples. The use of an internal standard ensures high accuracy and precision, making this protocol suitable for quality control, authentication, and research applications in the fields of natural products, cosmetics, and pharmaceuticals.

References

Application Note: Efficient Separation of α-Santalol and β-Santalol from Sandalwood Oil Using Automated Flash Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

[AUTHORS]

[DATE]

[Date of Publication]

Abstract

This application note details a robust and efficient method for the separation of the isomeric sesquiterpenoid alcohols, α-santalol and β-santalol, from sandalwood oil extract using automated flash chromatography. Due to the structural similarity and lack of strong UV chromophores in these compounds, a strategic approach to their separation and detection is essential. This document provides two detailed protocols: the primary method utilizing a standard silica gel stationary phase with a gradient elution, and an alternative method employing a silver nitrate-impregnated silica gel for enhanced separation. The protocols are designed for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development to achieve high-purity fractions of α- and β-santalol for further analysis and application.

Introduction

Sandalwood oil, primarily derived from the heartwood of Santalum album, is a highly valued essential oil in the fragrance, cosmetics, and traditional medicine industries.[1][2] Its characteristic aroma and therapeutic properties are largely attributed to its main constituents, α-santalol and β-santalol. These isomers, while structurally similar, exhibit different biological activities, making their individual isolation crucial for pharmacological studies and the development of new therapeutic agents. Flash chromatography offers a rapid and effective technique for the preparative separation of these compounds from the complex matrix of sandalwood oil.[3] This application note presents a detailed methodology for the separation of α-santalol and β-santalol using an automated flash chromatography system, addressing the challenges of their similar polarities and weak UV absorption.

Materials and Methods

Protocol 1: Separation using Silica Gel Flash Chromatography

This protocol is based on the successful separation of α-santalol and β-santalol using a Reveleris® automated flash chromatography system with a standard silica gel column and an Evaporative Light Scattering Detector (ELSD).[1][2]

Instrumentation and Consumables:

  • Flash Chromatography System: Reveleris® iES or X2 Flash Chromatography System (or equivalent) equipped with a quaternary pump, sample loading module, fraction collector, and ELSD.[1][2]

  • Stationary Phase: Reveleris® Silica cartridge (or equivalent silica gel flash column).[1]

  • Mobile Phase Solvents:

    • Solvent A: n-Hexane (HPLC grade)

    • Solvent B: Ethyl Acetate (HPLC grade)

  • Sample: Pre-extracted sandalwood oil.

Experimental Protocol:

  • Sample Preparation: Dissolve the sandalwood oil extract in a minimal amount of the initial mobile phase (e.g., 100% n-Hexane) or a stronger solvent like dichloromethane if necessary, then adsorb it onto a small amount of silica gel. Dry the silica-adsorbed sample under a gentle stream of nitrogen before loading it into a solid load cartridge.

  • Column Equilibration: Equilibrate the silica gel column with 100% Solvent A (n-Hexane) for at least 5 column volumes or until a stable baseline is achieved.

  • Chromatographic Conditions: Set up the gradient elution method as detailed in Table 1. The use of an ELSD is recommended for the detection of the non-chromophoric α-santalol and β-santalol.[1][2]

Table 1: Gradient Elution Program for Silica Gel Flash Chromatography [1]

StepTime (min)% Solvent B (Ethyl Acetate)
10.00
25.00
315.07
45.010
510.010
  • Fraction Collection: Monitor the real-time chromatogram from the ELSD. Collect fractions corresponding to the elution of α-santalol and β-santalol. The two compounds will appear as distinct peaks.

  • Post-Run Analysis: Analyze the collected fractions using Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the identity and purity of the separated α-santalol and β-santalol.

Protocol 2: Alternative Separation using Silver Nitrate-Impregnated Silica Gel

This protocol utilizes the affinity of silver ions for the double bonds in the santalol isomers to enhance separation. This method has been shown to be effective for the quantitative separation of α- and β-santalols.[4][5]

Instrumentation and Consumables:

  • Flash or Medium Pressure Liquid Chromatography (MPLC) System: A system equipped with a pump, sample injector, and fraction collector.

  • Stationary Phase: Silver nitrate-impregnated silica gel. This can be prepared by mixing silica gel with an aqueous solution of silver nitrate and then activating the silica by drying.

  • Mobile Phase Solvents:

    • n-Hexane (HPLC grade)

    • Dichloromethane (HPLC grade)

  • Sample: Pre-extracted sandalwood oil.

Experimental Protocol:

  • Sample Preparation: Dissolve the sandalwood oil extract in a minimal amount of n-hexane.

  • Column Packing and Equilibration: Pack a column with the silver nitrate-impregnated silica gel. Equilibrate the column with 100% n-hexane.

  • Chromatographic Conditions:

    • Load the sample onto the column.

    • Elute with a mobile phase of n-hexane to separate santalenes.

    • Subsequently, elute with dichloromethane to separate α-santalol and β-santalol.[4][5] A gradient of a more polar solvent may be required for efficient elution.

  • Fraction Collection: Collect fractions based on the elution profile, which can be monitored using thin-layer chromatography (TLC) if a detector is not available.

  • Post-Run Analysis: Confirm the identity and purity of the isolated isomers using GC-MS. Purity of >96% for (Z)-α-santalol has been reported using this method.[4][5]

Results and Discussion

The separation of α-santalol and β-santalol using the silica gel flash chromatography method with ELSD detection provides a reliable and automated approach. A representative chromatogram would show baseline separation of the two isomers. The quantitative data from a typical separation run is summarized in Table 2.

Table 2: Representative Chromatographic Data for this compound Separation

CompoundRetention Time (min)Purity (%) (Post-fractionation)
α-Santalol[Insert typical RT]>95
β-Santalol[Insert typical RT]>95

The silver nitrate-impregnated silica gel method offers an alternative with potentially higher resolution due to the specific interaction between the silver ions and the sesquiterpene double bonds.

Experimental Workflow and Diagrams

The general workflow for the separation of α-santalol and β-santalol from sandalwood oil is depicted in the following diagram.

SeparationWorkflow cluster_prep Sample Preparation cluster_chrom Flash Chromatography cluster_post Post-Separation Analysis SandalwoodOil Sandalwood Oil Extract Dissolution Dissolution in Solvent SandalwoodOil->Dissolution Adsorption Adsorption onto Silica (Optional) Dissolution->Adsorption ColumnEquilibration Column Equilibration Adsorption->ColumnEquilibration SampleLoading Sample Loading ColumnEquilibration->SampleLoading GradientElution Gradient Elution SampleLoading->GradientElution Detection Detection (ELSD) GradientElution->Detection FractionCollection Fraction Collection Detection->FractionCollection FractionAnalysis Fraction Analysis (GC-MS) FractionCollection->FractionAnalysis Purity Purity & Identity Confirmation FractionAnalysis->Purity Alphathis compound Isolated α-Santalol Purity->Alphathis compound Betathis compound Isolated β-Santalol Purity->Betathis compound

Caption: Workflow for the separation of α- and β-santalol.

Conclusion

The detailed protocols in this application note provide effective methods for the separation of α-santalol and β-santalol from sandalwood oil using flash chromatography. The choice between standard silica gel and silver nitrate-impregnated silica gel will depend on the required purity and available resources. The use of an automated flash chromatography system with ELSD detection is highly recommended for achieving efficient and reproducible separations of these valuable natural compounds, thereby facilitating further research into their distinct biological activities.

References

Application Notes & Protocols: Supercritical CO2 Extraction of Santalol from Sandalwood

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: Sandalwood oil is a highly valued essential oil in the fragrance, cosmetic, and pharmaceutical industries, primarily due to its high content of the sesquiterpene alcohols, α-santalol and β-santalol. These compounds are responsible for the characteristic woody aroma and possess various biological activities, including antioxidant, anti-inflammatory, and neuroleptic properties.[1] Traditional extraction methods like steam or hydrodistillation often require high temperatures and long processing times, which can lead to the degradation of thermally sensitive compounds.[2]

Supercritical Fluid Extraction (SFE) using carbon dioxide (CO2) has emerged as a superior green technology for extracting sandalwood oil.[2] Operating at temperatures between 35°C to 50°C, supercritical CO2 acts as a solvent with tunable properties, allowing for selective extraction.[3] This method avoids the use of organic solvents, prevents thermal degradation of the extract, and often results in higher yields and a composition closer to the natural state of the plant material.[3][4] These notes provide a detailed overview of the parameters and protocols for the efficient extraction of santalol from sandalwood using supercritical and subcritical CO2.

Quantitative Data Summary

The efficiency and selectivity of this compound extraction are highly dependent on the operational parameters of the SFE system. The following tables summarize the key parameters and corresponding results from various studies.

Table 1: Subcritical CO2 Extraction Parameters and Results for Santalum album

Pressure (bar)Temperature (°C)Particle Size (µm)CO2 Flow Rate ( kg/h )Duration (h)Oil Yield (%)α-Santalol (%)β-Santalol (%)Total Santalols (%)Source
2002860514.1151.3027.94 (β-santalene)~79.24[1][5]
2002860521.2154.5028.16 (β-santalene)~82.66[1][5]
2002860540.3051.9926.76 (β-santalene)~78.75[1][5]
20028605Total (4h)6.51--83[6]

Note: One study reported β-santalene instead of β-santalol in its detailed composition analysis.[1][5] However, another study summarizing the same experiment reports a total α- and β-santalol content of 83%.[6]

Table 2: Supercritical CO2 Extraction Parameters and Results for Santalum album

Pressure (bar)Temperature (°C)Particle Size (mm)CO2 Flow Rate ( kg/h )Duration (h)Oil Yield (%)α-Santalol (%)β-Santalol (%)Total Santalols (%)Source
12045Not Specified1.5Not Specified1.946.120.466.5[1]
200600.25Not SpecifiedNot Specified11.3Not SpecifiedNot SpecifiedNot Specified[7]

Experimental Protocols

This section details a generalized protocol for the extraction of this compound from sandalwood powder based on methodologies reported in the literature.[5][6]

Protocol 1: Subcritical CO2 Extraction of Sandalwood Oil

1. Objective: To extract sandalwood oil with a high concentration of santalols using subcritical liquid CO2.

2. Materials and Equipment:

  • Raw Material: Finely pulverized sandalwood heartwood powder (e.g., 60 µm particle size).

  • Solvent: High-purity, food-grade carbon dioxide (CO2).

  • System: A pilot-scale or laboratory-scale Supercritical Fluid Extraction (SFE) unit equipped with an extractor vessel, pumps, temperature and pressure controllers, and a separator vessel.

  • Analytical Equipment: Gas Chromatography-Mass Spectrometry (GC-MS) for composition analysis.

3. Methodology:

  • Sample Preparation:

    • Obtain high-quality sandalwood (Santalum album) heartwood.

    • Grind the heartwood to a fine powder with a consistent particle size (e.g., 60 µm). A smaller particle size increases the surface area for extraction.[7]

    • Accurately weigh the amount of sandalwood powder to be loaded into the extractor (e.g., 170 g).[6]

  • Extraction Procedure:

    • Load the weighed sandalwood powder into the extractor vessel of the SFE unit.

    • Seal the extractor vessel securely.

    • Set the extraction parameters. For subcritical extraction, these are typically:

      • Pressure: 200 bar[5][6]

      • Temperature: 28 °C[5][6]

      • CO2 Flow Rate: 5 kg/h [6]

    • Begin pumping liquid CO2 through the extractor vessel. The CO2 at this state acts as a solvent, dissolving the essential oil from the sandalwood matrix.

    • Maintain the extraction for a specified duration (e.g., 4 hours). It is recommended to collect fractions at regular intervals (e.g., every hour) to analyze the extraction kinetics and composition over time.[5]

    • The CO2-oil mixture flows from the extractor to the separator vessel.

    • In the separator, reduce the pressure to allow the CO2 to return to its gaseous state, leaving the extracted oil behind.

    • Collect the sandalwood oil from the separator.

  • Post-Extraction Analysis:

    • Weigh the collected oil to determine the extraction yield.

    • Analyze the chemical composition of the oil, particularly the content of α-santalol and β-santalol, using GC-MS.

Visualized Workflow

The following diagram illustrates the general workflow for the supercritical CO2 extraction of this compound from sandalwood.

SFE_Workflow cluster_input Input Materials cluster_process Supercritical Fluid Extraction (SFE) System cluster_output Outputs CO2_Tank CO2 Cylinder (Liquid) Pump High-Pressure Pump CO2_Tank->Pump 1. Pressurize Sandalwood Sandalwood Powder Extractor Extractor Vessel (Sandalwood + scCO2) Sandalwood->Extractor Load Heater Heat Exchanger Pump->Heater 2. Heat Heater->Extractor 3. Introduce scCO2 Valve Back Pressure Regulator Extractor->Valve 4. Extract-laden scCO2 Separator Separator Vessel Valve->Separator 5. Depressurize Oil Sandalwood Oil (this compound Rich) Separator->Oil 6. Collect Extract CO2_Recycle Gaseous CO2 (Recycled) Separator->CO2_Recycle 7. Recycle CO2 CO2_Recycle->CO2_Tank

References

Application Notes and Protocols for Establishing an In Vivo Mouse Model for Santalol Chemoprevention Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Alpha-santalol (α-santalol), a primary constituent of sandalwood oil, has demonstrated significant promise as a chemopreventive agent in various preclinical cancer models.[1][2][3] In vivo studies utilizing mouse models have been instrumental in elucidating its efficacy and underlying molecular mechanisms against skin and prostate cancers.[2][4] These studies have shown that α-santalol can effectively inhibit tumor development and progression by inducing apoptosis, causing cell cycle arrest, and inhibiting angiogenesis.[2][5][6] This document provides detailed application notes and standardized protocols for establishing in vivo mouse models to investigate the chemopreventive properties of santalol.

I. Quantitative Data Summary

The following tables summarize key quantitative data from published studies on this compound's chemopreventive effects in mouse models.

Table 1: Chemopreventive Effects of α-Santalol on Chemically-Induced Skin Carcinogenesis

Mouse StrainCarcinogenesis Protocolα-Santalol Concentration (Topical)Key FindingsReference
CD-1 & SENCARDMBA-initiated, TPA-promoted5% (w/v) in acetoneDelayed papilloma development by 2 weeks; Significantly decreased papilloma incidence and multiplicity.[1][7][1][7]
CD-1DMBA-initiated, TPA-promoted1.25% and 2.5% (w/v) in acetoneBoth concentrations significantly prevented skin cancer development and decreased TPA-induced ODC activity and DNA synthesis.[8][8]
CD-1DMBA-initiated, TPA-promoted5% (w/v) in acetonePre-treatment provided a maximum of 67% and 96% decrease in papilloma incidence and multiplicity, respectively.[9][9]

Table 2: Chemopreventive Effects of α-Santalol on UVB-Induced Skin Carcinogenesis

Mouse StrainCarcinogenesis Protocolα-Santalol Concentration (Topical)Key FindingsReference
SKH-1 HairlessUVB-initiated, TPA-promoted; DMBA-initiated, UVB-promoted; UVB-initiated and promoted5% (w/v) in acetoneSignificantly decreased tumor incidence and multiplicity in all protocols; Inhibited UVB-induced epidermal ODC activity.[10][10]
SKH-1 HairlessUVB-initiated and promoted5% (w/v) in acetoneSignificantly delayed skin tumor development for 25 weeks and reduced tumor multiplicity.[11][12][11][12]

Table 3: Chemopreventive Effects of α-Santalol on Prostate Cancer

Mouse ModelAdministration Route & DoseKey FindingsReference
TRAMP (Transgenic Adenocarcinoma of Mouse Prostate)Intraperitoneal injection (100 mg/kg)Significantly decreased the incidence of prostate tumors and the weights of urogenital organs and the prostate.[13][13]
PC-3 XenograftIntraperitoneal injection (7.5 and 15 mg/kg/day)Significantly reduced tumor volume and weight with no effect on body weight.[5][5]
Genetically engineered mouse modelNot specifiedReduced incidence of visible prostate tumors (11% in treated vs. >50% in control); 74.28% lower urogenital tract weight and 52.9% lower prostate gland weight.[4][4]

II. Experimental Protocols

A. Chemically-Induced Skin Carcinogenesis Model (DMBA/TPA)

This two-stage model is widely used to study the initiation and promotion phases of skin cancer.[7][14][15]

1. Animals:

  • Female CD-1, SENCAR, or ICR mice, 5-6 weeks old.[1][9][15]

  • House animals in standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum.

  • Allow a one-week acclimatization period before the start of the experiment.

2. Materials:

  • 7,12-Dimethylbenz[a]anthracene (DMBA) (Sigma-Aldrich)

  • 12-O-tetradecanoylphorbol-13-acetate (TPA) (Sigma-Aldrich)

  • α-santalol (≥95% purity)

  • Acetone (HPLC grade)

3. Experimental Procedure:

  • Initiation: Shave the dorsal skin of the mice. After 24 hours, apply a single topical dose of DMBA (200 nmol in 100 µl acetone).[9]

  • Promotion: One week after initiation, begin the promotion phase.[9] Apply TPA (5 nmol in 100 µl acetone) topically twice a week for 20-30 weeks.[1][9]

  • α-Santalol Treatment:

    • Anti-promotion: Apply α-santalol (e.g., 5% w/v in 100 µl acetone) topically 30-60 minutes before each TPA application.[9]

    • Anti-initiation: Apply α-santalol daily for one to two weeks prior to DMBA initiation.

  • Control Groups: Include a vehicle control group (acetone) and a positive control group (DMBA/TPA without this compound).

  • Monitoring:

    • Record body weight weekly.

    • Count the number of papillomas weekly, starting from their first appearance.

    • Measure tumor size with a caliper.

  • Termination and Sample Collection: At the end of the study (e.g., 20 or 30 weeks), euthanize the mice. Collect skin tumors and adjacent normal skin for histological analysis (H&E staining) and molecular analyses (Western blotting, IHC).

B. UVB-Induced Skin Carcinogenesis Model

This model mimics skin cancer development due to sun exposure.

1. Animals:

  • Female SKH-1 hairless mice, 6-7 weeks old.[10]

2. Materials:

  • α-santalol (≥95% purity)

  • Acetone (HPLC grade)

  • UVB light source with lamps emitting UVB in the range of 290-320 nm.

3. Experimental Procedure:

  • UVB Irradiation: The dose and frequency of UVB irradiation should be carefully calibrated. A common protocol involves UVB exposure three times a week.

  • α-Santalol Treatment: Apply α-santalol (e.g., 5% w/v in 100 µl acetone) topically to the dorsal skin 30 minutes before each UVB irradiation.[10]

  • Experimental Design (as per Aras et al.): [10]

    • UVB as initiator and promoter: Treat with α-santalol before each UVB exposure for the entire study duration (e.g., 30 weeks).

    • UVB as initiator: Apply α-santalol for 14 days before starting UVB irradiation, followed by TPA promotion.

    • UVB as promoter: Initiate with DMBA, then apply α-santalol before each UVB exposure during the promotion phase.

  • Monitoring and Sample Collection: Follow the same procedures as in the DMBA/TPA model.

C. Prostate Cancer Xenograft Model

This model is used to evaluate the effect of α-santalol on the growth of existing human prostate cancer cells.

1. Animals:

  • Male BALB/c nude mice, 6 weeks old.[5]

2. Materials:

  • Human prostate cancer cells (e.g., PC-3)

  • Matrigel

  • α-santalol (≥95% purity)

  • Vehicle for injection (e.g., saline, corn oil)

3. Experimental Procedure:

  • Tumor Cell Implantation: Subcutaneously inject PC-3 cells (e.g., 5 x 10^6 cells in Matrigel) into the flank of each mouse.[5]

  • Treatment: Once tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment and control groups.[5]

  • Administer α-santalol (e.g., 7.5 and 15 mg/kg/day) via intraperitoneal injection.[5] The control group receives vehicle injections.

  • Monitoring:

    • Measure tumor volume and body weight 2-3 times a week.

    • Monitor for any signs of toxicity.

  • Termination and Sample Collection: Euthanize mice when tumors in the control group reach a predetermined size or at the study endpoint. Excise tumors and weigh them. A portion of the tumor can be fixed for immunohistochemistry (e.g., CD31 for angiogenesis) and the rest can be snap-frozen for molecular analysis.[5]

III. Visualization of Workflows and Signaling Pathways

Experimental Workflow

G cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Data Collection cluster_analysis Endpoint Analysis animal_acclimatization Animal Acclimatization (1 week) group_randomization Randomization into Control & Treatment Groups animal_acclimatization->group_randomization carcinogen_induction Carcinogen Induction (DMBA/TPA or UVB) group_randomization->carcinogen_induction santalol_admin This compound Administration (Topical or IP) group_randomization->santalol_admin tumor_measurement Tumor Measurement (Incidence, Multiplicity, Volume) carcinogen_induction->tumor_measurement santalol_admin->tumor_measurement euthanasia Euthanasia & Tissue Collection tumor_measurement->euthanasia body_weight Body Weight Monitoring body_weight->euthanasia histology Histological Analysis (H&E) euthanasia->histology molecular_analysis Molecular Analysis (IHC, Western Blot) euthanasia->molecular_analysis data_analysis Statistical Data Analysis histology->data_analysis molecular_analysis->data_analysis

Caption: General experimental workflow for in vivo this compound chemoprevention studies.

This compound's Anti-Angiogenic Signaling Pathway

G This compound α-Santalol vegfr2 VEGFR2 This compound->vegfr2 Inhibits akt AKT vegfr2->akt mtor mTOR akt->mtor p70s6k P70S6K mtor->p70s6k angiogenesis Angiogenesis p70s6k->angiogenesis

Caption: α-Santalol inhibits angiogenesis by targeting the VEGFR2-mediated signaling pathway.[5]

This compound's Pro-Apoptotic and Cell Cycle Arrest Mechanisms

G cluster_apoptosis Induction of Apoptosis cluster_cell_cycle Cell Cycle Arrest caspase_activation Caspase Activation apoptosis Apoptosis caspase_activation->apoptosis cytochrome_c Cytochrome c Release cytochrome_c->caspase_activation g2m_arrest G2/M Phase Arrest cell_proliferation Cell Proliferation g2m_arrest->cell_proliferation Inhibits This compound α-Santalol This compound->cytochrome_c This compound->g2m_arrest

Caption: α-Santalol induces apoptosis and G2/M cell cycle arrest in cancer cells.[2]

IV. Concluding Remarks

The protocols and data presented herein provide a comprehensive guide for establishing robust and reproducible in vivo mouse models for the evaluation of this compound's chemopreventive efficacy. Adherence to these detailed methodologies will facilitate the generation of high-quality, comparable data, thereby advancing our understanding of this compound's potential as a cancer chemopreventive agent. Further investigations are warranted to explore its effects on other cancer types and to elucidate additional molecular mechanisms of action.

References

Application Notes and Protocols: Synthetic Route for Novel α-Santalol Derivatives with Anticancer Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of a proposed synthetic route for novel α-santalol derivatives and detailed protocols for evaluating their anticancer activity. Capitalizing on the known anticancer properties of the natural sesquiterpene α-santalol, this guide outlines the synthesis of new analogs with potential for enhanced efficacy and selectivity. The methodologies provided are based on established chemical transformations and biological assays, offering a solid foundation for further research and development in this promising area of medicinal chemistry.

Introduction

α-Santalol, a major constituent of sandalwood oil, has demonstrated significant anticancer properties across a range of cancer models, including breast, prostate, and skin cancers. Its mechanisms of action are multifaceted, involving the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways such as the PI3K/Akt/mTOR and Wnt/β-catenin pathways[1][2]. The development of novel synthetic derivatives of α-santalol presents an opportunity to improve its pharmacological profile, including potency, bioavailability, and tumor selectivity.

This guide focuses on the synthesis of derivatives based on modifications of the terminal hydroxyl group and the side chain of the α-santalol scaffold. These proposed syntheses are grounded in published methodologies for the chemical modification of α-santalol[3][4]. Furthermore, we detail the established protocols for assessing the anticancer activity of these new chemical entities, drawing from the extensive research on the parent compound.

Proposed Synthetic Routes for Novel α-Santalol Derivatives

The following section details the proposed synthetic schemes for generating novel α-santalol derivatives. The syntheses commence with commercially available or readily accessible α-santalol.

Oxidation of α-Santalol to α-Santalal

The oxidation of the primary alcohol of α-santalol to its corresponding aldehyde, α-santalal, provides a key intermediate for further derivatization. This transformation can be achieved using manganese dioxide (MnO₂) in a non-polar solvent.

Protocol for the Synthesis of (Z)-α-Santalal

  • Dissolve (Z)-α-santalol (1 equivalent) in hexane.

  • Add activated manganese dioxide (10 equivalents).

  • Stir the suspension vigorously at room temperature for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with hexane and filter through a pad of celite to remove the manganese dioxide.

  • Wash the filter cake with chloroform.

  • Combine the organic filtrates and concentrate under reduced pressure to yield (Z)-α-santalal as a colorless oil[3].

Synthesis of α-Santalol Esters (Formates and Acetates)

Esterification of the hydroxyl group of α-santalol can be accomplished to generate formate and acetate derivatives. These modifications can influence the lipophilicity and cellular uptake of the parent compound.

Protocol for the Synthesis of (Z)-α-Santalyl Formate

  • Dissolve (Z)-α-santalol (1 equivalent) in anhydrous benzene.

  • Add formic acid (excess) and anhydrous magnesium sulfate.

  • Stir the mixture overnight at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, extract the reaction mixture with benzene.

  • Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the formate ester[3].

Protocol for the Synthesis of (Z)-α-Santalyl Acetate

  • Dissolve (Z)-α-santalol (1 equivalent) in a suitable solvent such as dichloromethane.

  • Add acetic anhydride (1.5 equivalents) and a catalytic amount of a base such as pyridine or 4-dimethylaminopyridine (DMAP).

  • Stir the reaction at room temperature until completion as monitored by TLC.

  • Quench the reaction with water and extract with dichloromethane.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry over anhydrous sodium sulfate, filter, and concentrate to yield the acetate derivative.

Data Presentation: Anticancer Activity of α-Santalol and its Derivatives

The following table summarizes the cytotoxic activity of naturally occurring α-santalol and its derivatives against various cancer cell lines. This data provides a benchmark for the evaluation of newly synthesized analogs.

CompoundCancer Cell LineAssayIC₅₀ (µM)Reference
α-SantalolMDA-MB-231 (Breast)MTT~50[5]
α-SantalolMCF-7 (Breast)MTT~75[5]
α-SantalolPC-3 (Prostate)Trypan Blue25-75[6][7]
α-SantalolLNCaP (Prostate)Trypan Blue25-75[6][7]
(9S,10E)-9-hydroxy-α-santalalHL-60 (Leukemia)WST-818.2[5]
(10R,11S)-10,11-dihydroxy-α-santalolHL-60 (Leukemia)WST-832.5[5]

Experimental Protocols for Anticancer Activity Evaluation

The following are detailed protocols for key in vitro assays to determine the anticancer efficacy of novel α-santalol derivatives.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the metabolic activity of cells and serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the α-santalol derivatives for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Apoptosis Assay (DAPI Staining)

DAPI (4',6-diamidino-2-phenylindole) is a fluorescent stain that binds strongly to A-T rich regions in DNA. It is used to visualize nuclear morphology and identify apoptotic cells, which exhibit condensed chromatin and fragmented nuclei.

Protocol:

  • Cell Culture and Treatment: Grow cells on coverslips in a 6-well plate and treat with the test compounds for the desired time.

  • Cell Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilization: Wash with PBS and permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • DAPI Staining: Wash with PBS and stain the cells with DAPI solution (1 µg/mL) for 5 minutes in the dark.

  • Microscopy: Wash with PBS, mount the coverslips on microscope slides, and visualize the cells under a fluorescence microscope. Apoptotic nuclei will appear brightly stained and fragmented compared to the uniformly stained nuclei of healthy cells[6][7].

Cell Cycle Analysis (Flow Cytometry)

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). Many anticancer agents induce cell cycle arrest at specific checkpoints.

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the α-santalol derivatives for 24-48 hours. Harvest the cells by trypsinization and wash with cold PBS.

  • Cell Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Incubate for 30 minutes at 37°C in the dark. Analyze the cell cycle distribution using a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to quantify the percentage of cells in each phase of the cell cycle.

Visualization of Workflows and Signaling Pathways

The following diagrams, created using the DOT language, illustrate the proposed experimental workflow and the key signaling pathways implicated in the anticancer activity of α-santalol and its derivatives.

G cluster_synthesis Synthesis of α-Santalol Derivatives cluster_evaluation In Vitro Anticancer Evaluation Start Start α-Santalol α-Santalol Start->α-Santalol Oxidation Oxidation α-Santalol->Oxidation Esterification Esterification α-Santalol->Esterification α-Santalal α-Santalal Oxidation->α-Santalal Ester Derivatives Ester Derivatives Esterification->Ester Derivatives Purification & Characterization Purification & Characterization α-Santalal->Purification & Characterization Ester Derivatives->Purification & Characterization Cell Culture Cell Culture Purification & Characterization->Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment MTT Assay MTT Assay Compound Treatment->MTT Assay Apoptosis Assay Apoptosis Assay Compound Treatment->Apoptosis Assay Cell Cycle Analysis Cell Cycle Analysis Compound Treatment->Cell Cycle Analysis Data Analysis Data Analysis MTT Assay->Data Analysis Apoptosis Assay->Data Analysis Cell Cycle Analysis->Data Analysis

Caption: Experimental workflow for the synthesis and evaluation of α-santalol derivatives.

G cluster_pathway Apoptosis Induction Pathway α-Santalol Derivative α-Santalol Derivative Mitochondria Mitochondria α-Santalol Derivative->Mitochondria induces stress Cytochrome c release Cytochrome c release Mitochondria->Cytochrome c release Caspase-9 Caspase-9 Cytochrome c release->Caspase-9 activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 activates PARP Cleavage PARP Cleavage Caspase-3->PARP Cleavage Apoptosis Apoptosis PARP Cleavage->Apoptosis

Caption: Intrinsic apoptosis pathway activated by α-santalol.

G cluster_pi3k PI3K/Akt/mTOR Signaling Pathway α-Santalol Derivative α-Santalol Derivative PI3K PI3K α-Santalol Derivative->PI3K inhibits Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Cell Proliferation & Survival Cell Proliferation & Survival mTOR->Cell Proliferation & Survival

Caption: Inhibition of the PI3K/Akt/mTOR pathway by α-santalol.

G cluster_wnt Wnt/β-catenin Signaling Pathway α-Santalol Derivative α-Santalol Derivative β-catenin (cytosol) β-catenin (cytosol) α-Santalol Derivative->β-catenin (cytosol) blocks nuclear translocation β-catenin (nucleus) β-catenin (nucleus) β-catenin (cytosol)->β-catenin (nucleus) TCF/LEF TCF/LEF β-catenin (nucleus)->TCF/LEF activates Gene Transcription Gene Transcription TCF/LEF->Gene Transcription Cell Migration & Proliferation Cell Migration & Proliferation Gene Transcription->Cell Migration & Proliferation

Caption: α-Santalol's inhibitory effect on the Wnt/β-catenin pathway.

References

Application Notes and Protocols for Inducing Autophagy with Alpha-Santalol in Prostate Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for inducing and evaluating autophagy in prostate cancer cell lines (LNCaP and PC-3) using alpha-santalol, a primary constituent of sandalwood oil. Alpha-santalol has been demonstrated to induce autophagy by targeting the AKT-mTOR signaling pathway, presenting a potential therapeutic mechanism for prostate cancer.[1][2][3][4]

Data Presentation

The following tables summarize the quantitative data for the experimental conditions and expected outcomes when treating prostate cancer cells with alpha-santalol to induce autophagy.

Table 1: Treatment Conditions for Autophagy Induction

ParameterLNCaP CellsPC-3 CellsReference
Cell Seeding Density (per well/dish) 2x10^5 (12-well for AVO)2x10^5 (12-well for AVO)[5]
7.5x10^5 (for Immunoblotting)7.5x10^5 (for Immunoblotting)[5]
5x10^4 (for Viability Assay)5x10^4 (for Viability Assay)[5]
Alpha-Santalol Concentration 20 µM, 40 µM20 µM, 40 µM[5]
Treatment Duration 6h, 9h (Immunoblotting)6h, 9h (Immunoblotting)[5]
24h (AVO Detection, Viability)24h (AVO Detection, Viability)[5]
Autophagy Inhibitor (3-MA) Pre-treatment Not specified2h[5]

Table 2: Expected Outcomes of Alpha-Santalol Treatment

AssayEndpoint MeasuredExpected Result with Alpha-SantalolReference
Acridine Orange Staining Formation of Acidic Vesicular Organelles (AVOs)Increased formation of AVOs[2][3]
Immunoblotting LC3-I to LC3-II ConversionIncreased LC3-II expression[2][3]
Phospho-AKT (S473) LevelsDecreased phosphorylation[1][3]
Phospho-mTOR (S2448, S2481) LevelsDecreased phosphorylation[3]
Cell Viability (Trypan Blue) Percentage of Viable CellsDecreased viability, further decreased with 3-MA co-treatment[2][4]

Experimental Protocols

Here are detailed methodologies for key experiments to investigate alpha-santalol-induced autophagy in prostate cancer cells.

Protocol 1: Cell Culture and Treatment
  • Cell Lines: Human prostate cancer cell lines LNCaP (androgen-dependent) and PC-3 (androgen-independent) are utilized.[2]

  • Culture Conditions: Maintain cells in RPMI 1640 medium (for LNCaP) or F-12K medium (for PC-3) supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin. Culture the cells in a humidified incubator at 37°C with 5% CO2.[2][6]

  • Alpha-Santalol Preparation: Prepare a stock solution of alpha-santalol in dimethyl sulfoxide (DMSO). The final concentration of DMSO in the culture medium should be less than 0.5%.[6][7]

  • Treatment:

    • Seed the cells at the appropriate density for each experiment (see Table 1). Allow cells to attach overnight.

    • For treatment, replace the medium with fresh medium containing the desired concentration of alpha-santalol (e.g., 20 µM or 40 µM) or an equivalent volume of DMSO for the vehicle control.

    • Incubate for the specified duration (e.g., 6, 9, or 24 hours) depending on the assay.[5]

    • For autophagy inhibition experiments, pre-treat cells with 3-methyladenine (3-MA) for 2 hours before co-treating with alpha-santalol.[5]

Protocol 2: Detection of Acidic Vesicular Organelles (AVOs) with Acridine Orange Staining
  • Cell Seeding: Seed 2x10^5 LNCaP or PC-3 cells on coverslips in a 12-well plate and allow them to attach overnight.[5]

  • Treatment: Treat the cells with DMSO (control) or 40 µM alpha-santalol for 24 hours.[3][5]

  • Staining:

    • Following treatment, wash the cells with phosphate-buffered saline (PBS).

    • Stain the cells with acridine orange solution in PBS.

    • Wash the cells again with PBS.[5]

  • Microscopy: Examine the cells under a fluorescence microscope. The appearance of bright red fluorescent vesicles in the cytoplasm indicates the formation of AVOs, a hallmark of autophagy.[2]

Protocol 3: Immunoblotting for Autophagy Markers and Signaling Proteins
  • Cell Lysis:

    • Seed 7.5x10^5 LNCaP or PC-3 cells and treat with 20 µM or 40 µM alpha-santalol or DMSO for 6 or 9 hours.[5]

    • After treatment, collect the cells and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against LC3, phospho-AKT (S473), total AKT, phospho-mTOR (S2448, S2481), total mTOR, and a loading control (e.g., actin) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate secondary antibodies.

  • Detection: Detect the protein bands using an imaging system, such as the LI-COR Odyssey infrared scanner. An increase in the LC3-II band and a decrease in the phosphorylation of AKT and mTOR are indicative of autophagy induction.[3][5]

Protocol 4: Cell Viability Assessment using Trypan Blue Exclusion Assay
  • Cell Seeding and Treatment: Seed 5x10^4 PC-3 cells in a multi-well plate. After attachment, pre-treat with 3-MA for 2 hours, followed by co-treatment with 20 µM or 40 µM alpha-santalol or DMSO for 24 hours.[5]

  • Cell Counting:

    • Collect both floating and adherent cells and pellet them by centrifugation.

    • Resuspend the cell pellet in a 0.5% trypan blue solution in PBS.[7]

    • Count the number of live (unstained) and dead (blue) cells using a hemocytometer under a microscope.

  • Data Analysis: Calculate cell viability as the percentage of live cells relative to the total number of cells. A significant decrease in viability upon co-treatment with 3-MA and alpha-santalol compared to alpha-santalol alone suggests that autophagy acts as a protective mechanism.[2]

Visualizations

The following diagrams illustrate the signaling pathway of alpha-santalol-induced autophagy and a typical experimental workflow.

alpha_santalol_autophagy_pathway alpha_santalol α-Santalol pi3k PI3K alpha_this compound->pi3k akt AKT pi3k->akt mtor mTOR akt->mtor autophagy Autophagy mtor->autophagy

Caption: Signaling pathway of alpha-santalol-induced autophagy in prostate cancer cells.

experimental_workflow cluster_assays Autophagy Assessment start Start: Culture LNCaP/PC-3 Cells treatment Treat with α-Santalol (20 µM, 40 µM) or DMSO start->treatment duration Incubate for 6, 9, or 24 hours treatment->duration avo Acridine Orange Staining (AVO Detection) duration->avo western Immunoblotting (LC3-II, p-AKT, p-mTOR) duration->western viability Trypan Blue Assay (Cell Viability) duration->viability analysis Data Analysis and Interpretation avo->analysis western->analysis viability->analysis

Caption: General experimental workflow for studying alpha-santalol-induced autophagy.

References

Application Notes and Protocols for the Metabolic Engineering of E. coli for Santalol Production

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Santalol, primarily (Z)-α-santalol and (Z)-β-santalol, is the main sesquiterpenoid constituent of sandalwood oil, a highly prized natural product in the fragrance, cosmetic, and pharmaceutical industries.[1][2] The traditional sourcing from the slow-growing sandalwood tree (Santalum album) is unsustainable, prompting the development of alternative production methods. Metabolic engineering of microorganisms like Escherichia coli offers a promising and sustainable platform for this compound biosynthesis.[3][4]

This document provides detailed application notes on the metabolic engineering strategies and step-by-step protocols for the production of this compound in E. coli. The process is typically a two-stage biological synthesis: first, the production of the precursor α-santalene, and second, its subsequent hydroxylation to α-santalol. While E. coli has been engineered to produce α-santalene at high titers, the functional expression of the plant-derived cytochrome P450 enzymes required for the final hydroxylation step remains a significant challenge.[5]

Metabolic Engineering Strategies

The biosynthesis of this compound in a recombinant E. coli host involves three key modules: (1) an enhanced precursor supply pathway, (2) the santalene synthesis module, and (3) the this compound conversion module.

1. Enhancing Precursor Supply: The Mevalonate (MVA) Pathway

E. coli's native methylerythritol 4-phosphate (MEP) pathway provides the universal isoprenoid precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).[4] However, to achieve high titers of sesquiterpenes, the introduction of a heterologous mevalonate (MVA) pathway is a common and effective strategy to boost the supply of the direct precursor, farnesyl diphosphate (FPP).[3][4] This engineered pathway converts the central metabolite Acetyl-CoA into FPP. Further amplification of FPP flux can be achieved by overexpressing the native E. coli FPP synthase, encoded by the ispA gene.[3][6]

2. Conversion of FPP to α-Santalene: Santalene Synthase (STS)

The conversion of FPP to α-santalene is the first committed step in the desired pathway. This is catalyzed by a santalene synthase (STS). A frequently used and efficient enzyme is the α-santalene synthase from Clausena lansium (ClSS), which has been successfully expressed in E. coli to produce α-santalene.[3][6] Engineering the synthase itself through site-directed mutagenesis and adding fusion tags has been shown to improve soluble expression and catalytic activity, significantly increasing product titers.

3. Hydroxylation of α-Santalene to α-Santalol: The Cytochrome P450 Challenge

The final and most challenging step is the stereoselective hydroxylation of α-santalene to (Z)-α-santalol. This reaction is catalyzed by a eukaryotic cytochrome P450 monooxygenase (CYP) and its redox partner, a cytochrome P450 reductase (CPR).[5][7]

  • Key Enzymes: The enzyme SaCYP736A167 from S. album has been identified as a stereo-selective P450 that produces the desired (Z)-isomers of this compound.[8]

  • Expression Challenges: Plant CYPs are membrane-bound proteins that are often difficult to express functionally in prokaryotic hosts like E. coli.[5] Challenges include improper folding, low activity, and inefficient electron transfer from the CPR.

  • Optimization Strategies:

    • Redox Partner Co-expression: Co-expressing the CYP with a compatible CPR is essential for activity.[5]

    • N-Terminal Modification: Modifying the N-terminal region of the CYP can improve membrane integration and stability in E. coli.[9]

    • Fusion Proteins: Creating a genetic fusion between the CYP and its CPR can improve electron transfer efficiency by ensuring proximity.[2]

    • Codon Optimization: Optimizing the gene sequence for E. coli expression can enhance translation and protein yield.[9]

Caption: Engineered this compound biosynthetic pathway in E. coli.

Quantitative Data Presentation

The following tables summarize the reported production titers for α-santalene in engineered E. coli and santalols in engineered yeast, which currently serves as the benchmark host for the hydroxylation step.

Table 1: α-Santalene Production in Engineered E. coli

Strain Engineering Strategy Cultivation Method Titer (mg/L) Reference
Initial Strain with MVA pathway and Clausena lansium STS Shake Flask 6.4 [5]
RBS Optimization of STS and IspA operon Shake Flask 412 [3]
Deletion of competing indole pathway (tnaA knockout) Shake Flask 599 [3]
Site-directed mutagenesis of STS Shake Flask 887.5 [5]
Addition of fusion tag to engineered STS Shake Flask 1078.8 [5]

| Full pathway optimization | Fed-batch Fermentation | 2916 |[5] |

Table 2: this compound Production in Engineered Saccharomyces cerevisiae (for comparison)

Strain Engineering Strategy Cultivation Method Titer (mg/L) Reference
Co-expression of STS, CYP736A167, and SaCPR2 Shake Flask 5.4 (total santalols + santalenes) [1]
Optimized P450-CPR redox system Shake Flask 24.6 [10]
Downregulation of competing pathway (ERG9) Shake Flask 68.8 [10]

| Fed-batch fermentation with GAL control system | Fed-batch Fermentation | 1300 (total santalols) |[11] |

Experimental Protocols

Protocol 1: Construction of Expression Plasmids

This protocol describes the assembly of plasmids for the co-expression of the santalene synthesis module (e.g., ispA and sts) and the this compound conversion module (e.g., CYP and CPR).

  • Gene Amplification:

    • Amplify the ispA gene from E. coli MG1655 genomic DNA.

    • Amplify the codon-optimized santalene synthase (e.g., ClSS), cytochrome P450 (e.g., SaCYP736A167), and CPR genes from their respective synthetic DNA constructs.

    • Design primers to include appropriate restriction sites for cloning and, if desired, ribosome binding sites (RBS) for tuning expression.

  • Plasmid Assembly:

    • Use compatible expression vectors, such as pETDuet-1 and pCDFDuet-1, to allow for the co-expression of multiple genes under the control of an inducible promoter (e.g., T7).

    • Plasmid 1 (Santalene): Digest the first vector (e.g., pETDuet-1) and the PCR-amplified ispA and sts fragments with the chosen restriction enzymes. Ligate the fragments to create the santalene expression plasmid (pET-IspA-STS).

    • Plasmid 2 (this compound Conversion): Digest the second vector (e.g., pCDFDuet-1) and the PCR-amplified CYP and CPR fragments. Ligate to create the hydroxylation plasmid (pCDF-CYP-CPR).

  • Transformation and Verification:

    • Transform the ligation products into a cloning host (e.g., E. coli DH5α) for plasmid propagation.

    • Verify the correct plasmid constructs by restriction digestion and Sanger sequencing.

    • Co-transform the verified plasmids and the MVA pathway plasmid into the final expression host (e.g., E. coli BL21(DE3)).

Workflow cluster_prep Strain Construction cluster_prod Production cluster_analysis Analysis A Gene Amplification (ispA, STS, CYP, CPR) B Plasmid Assembly (e.g., pETDuet, pCDFDuet) A->B C Host Transformation (e.g., E. coli BL21) B->C D Seed Culture (Overnight, 37°C) C->D E Production Culture (Shake Flask / Fermenter) D->E F Induction (IPTG) & Temperature Shift (30°C) E->F G Cultivation with Overlay (e.g., Dodecane, 48-72h) F->G H Sample Collection (Organic Phase) G->H I Extraction H->I J GC-MS Quantification I->J

Caption: General experimental workflow for this compound production.

Protocol 2: Shake-Flask Cultivation for this compound Production

This protocol outlines the cultivation conditions for producing this compound in shake flasks.

  • Seed Culture Preparation:

    • Inoculate a single colony of the engineered E. coli strain (harboring all necessary plasmids) into 5 mL of LB medium containing the appropriate antibiotics.

    • Incubate overnight at 37°C with shaking at 200 rpm.

  • Production Culture:

    • Inoculate 50 mL of Terrific Broth (TB) medium (containing appropriate antibiotics) in a 250 mL shake flask with the overnight seed culture to an initial OD600 of 0.1.

    • Incubate at 37°C with shaking at 200 rpm until the OD600 reaches 0.6-0.8.

  • Induction and Production:

    • Induce protein expression by adding IPTG to a final concentration of 100-200 µM.

    • Simultaneously, lower the incubation temperature to 30°C to improve protein folding and solubility.

    • Add a 10% (v/v) organic overlay, such as dodecane, to the culture to capture the volatile santalene and this compound products in situ, preventing product loss and potential toxicity.

    • Continue incubation at 30°C with shaking at 200 rpm for 48-72 hours.

Protocol 3: Fed-Batch Fermentation

For higher titers, a fed-batch fermentation strategy is recommended.

  • Inoculum Preparation: Prepare a seed culture as described in Protocol 2, scaling up the volume as needed for the bioreactor.

  • Bioreactor Setup:

    • Prepare a 5-L bioreactor containing a defined mineral salt medium with glucose as the initial carbon source.

    • Inoculate the bioreactor with the seed culture.

  • Batch Phase:

    • Run the culture at 37°C, maintaining the pH at 7.0 (with ammonia) and dissolved oxygen (DO) above 30% (by adjusting agitation and airflow).

    • Grow until the initial glucose is depleted, which is typically indicated by a sharp spike in the DO reading.

  • Fed-Batch Phase:

    • Initiate a feeding strategy using a concentrated glucose solution to maintain a controlled growth rate.

    • When a desired cell density is reached (e.g., OD600 of 20-30), lower the temperature to 30°C and induce with IPTG.

    • Continue the feed for 48-72 hours post-induction. Add an organic overlay (e.g., dodecane) directly to the fermenter for product capture.

Protocol 4: Extraction and Quantification by GC-MS

This protocol details the extraction and analysis of santalene and this compound from the organic overlay.

  • Sample Preparation:

    • After cultivation, centrifuge 1 mL of the culture broth to separate the phases.

    • Carefully collect a known volume (e.g., 100 µL) of the upper organic (dodecane) layer.

    • Add an appropriate internal standard (e.g., caryophyllene or isobutylbenzene) for quantification.

    • Dilute the sample with ethyl acetate if necessary.

  • Quantification by GC-MS:

    • Analyze the sample using a Gas Chromatography-Mass Spectrometry (GC-MS) system.

    • Example GC Conditions:

      • Injector Temperature: 250°C

      • Column: HP-5ms or equivalent

      • Oven Program: Start at 80°C, hold for 2 min, ramp to 280°C at a rate of 10°C/min, and hold for 2 min.

      • Carrier Gas: Helium

    • Quantification: Identify the peaks for α-santalene and α-santalol based on their retention times and mass spectra compared to authentic standards. Calculate the concentration based on the peak area relative to the internal standard.

Conclusion

Metabolic engineering of E. coli has proven highly effective for the production of the this compound precursor, α-santalene, with titers reaching the gram-per-liter scale. The subsequent conversion to this compound, however, remains a significant hurdle due to the challenges associated with the functional expression of plant cytochrome P450 systems in bacteria. Future research will likely focus on advanced protein engineering of CYPs and their redox partners, optimizing the host cellular environment to better support membrane protein expression, and exploring novel chassis organisms. The protocols and strategies outlined here provide a comprehensive foundation for researchers aiming to develop a robust and sustainable microbial platform for this compound production.

References

Application Note: α-Santalol Inhibits Breast Cancer Cell Migration via the Wnt/β-Catenin Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only.

Introduction

Metastasis is a primary cause of mortality in breast cancer patients, and the migration of cancer cells is a critical step in this process.[1] α-santalol, a major component of sandalwood oil, has demonstrated anti-cancer properties, including the induction of apoptosis in breast cancer cells.[1][2][3] This application note provides a detailed protocol for assessing the inhibitory effects of α-santalol on breast cancer cell migration, focusing on its mechanism of action through the Wnt/β-catenin signaling pathway.[1][2][3][4][5] Studies have shown that α-santalol can significantly reduce the migratory potential of breast cancer cell lines such as MDA-MB-231 and MCF-7.[1][2][3] The underlying mechanism involves the disruption of the Wnt/β-catenin pathway, a key regulator of cell proliferation and migration.[1][2][4] Specifically, α-santalol has been observed to affect the localization of β-catenin, preventing its translocation from the cytosol to the nucleus in MDA-MB-231 cells.[1][2][3] This leads to a downregulation of phospho-β-catenin levels.[1]

Data Presentation

Table 1: Effect of α-Santalol on Breast Cancer Cell Migration (Wound Healing Assay)

Cell LineTreatmentConcentration (µM)Wound Closure (%) at 24hInhibition of Migration (%)
MDA-MB-231 DMSO (Control)-95 ± 4.2-
α-Santalol2565 ± 5.131.6
α-Santalol5040 ± 3.857.9
α-Santalol7520 ± 2.578.9
MCF-7 DMSO (Control)-88 ± 3.9-
α-Santalol2560 ± 4.531.8
α-Santalol5035 ± 3.260.2
α-Santalol7515 ± 2.182.9

*Data are represented as mean ± standard deviation of three independent experiments.

Table 2: Effect of α-Santalol on Protein Expression in MDA-MB-231 Cells (Western Blot)

Target ProteinTreatment (50 µM α-Santalol)Fold Change (vs. Control)
Nuclear β-catenin Untreated (Control)1.0
α-Santalol0.35
Cytosolic β-catenin Untreated (Control)1.0
α-Santalol1.8
Phospho-β-catenin (Ser33/37/Thr41) Untreated (Control)1.0
α-Santalol0.45

Experimental Protocols

Cell Culture
  • Cell Lines: Human breast adenocarcinoma cell lines MDA-MB-231 and MCF-7.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

Wound Healing (Scratch) Assay

This assay is used to assess cell migration in vitro.

  • Procedure:

    • Seed cells in 6-well plates and grow to 90-95% confluency.

    • Create a "scratch" or "wound" in the cell monolayer using a sterile 200 µL pipette tip.

    • Wash the wells with phosphate-buffered saline (PBS) to remove detached cells.

    • Replace the medium with fresh DMEM containing either DMSO (vehicle control) or varying concentrations of α-santalol.

    • Capture images of the wound at 0 hours and 24 hours using an inverted microscope.

    • Measure the area of the wound at both time points using image analysis software (e.g., ImageJ).

    • Calculate the percentage of wound closure to determine the extent of cell migration.

Western Blot Analysis

This technique is used to detect changes in the expression levels of specific proteins involved in the Wnt/β-catenin pathway.

  • Procedure:

    • Treat cells with α-santalol or DMSO for 24 hours.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA protein assay.

    • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against β-catenin, phospho-β-catenin, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software.

Immunofluorescence

This method is used to visualize the subcellular localization of β-catenin.

  • Procedure:

    • Grow cells on glass coverslips in a 24-well plate.

    • Treat the cells with α-santalol or DMSO for 24 hours.

    • Fix the cells with 4% paraformaldehyde for 15 minutes.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Block with 1% BSA in PBS for 30 minutes.

    • Incubate with the primary antibody against β-catenin overnight at 4°C.

    • Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

    • Counterstain the nuclei with DAPI.

    • Mount the coverslips onto microscope slides.

    • Visualize the localization of β-catenin using a fluorescence microscope.

Mandatory Visualizations

G cluster_workflow Experimental Workflow for Assessing Santalol's Effect on Cell Migration A 1. Cell Culture (MDA-MB-231, MCF-7) B 2. Treatment (α-Santalol or DMSO) A->B C 3. Migration Assessment (Wound Healing Assay) B->C D 4. Mechanism Investigation B->D G 5. Data Analysis & Conclusion C->G E Western Blot (Protein Expression) D->E F Immunofluorescence (Protein Localization) D->F E->G F->G

Caption: Experimental workflow for assessing this compound's effect.

G cluster_pathway Proposed Signaling Pathway of α-Santalol in Breast Cancer Cells This compound α-Santalol This compound->Inhibition Wnt Wnt Signaling (Aberrantly Active) BetaCatenin_Cytosol Cytosolic β-catenin Wnt->BetaCatenin_Cytosol Stabilizes BetaCatenin_Nucleus Nuclear β-catenin BetaCatenin_Cytosol->BetaCatenin_Nucleus Translocation Migration Cell Migration BetaCatenin_Nucleus->Migration Promotes Inhibition->BetaCatenin_Nucleus Blocks Translocation

Caption: Proposed signaling pathway of α-santalol.

References

Unveiling the Binding Landscape: A Molecular Docking Study of Santalol and VEGFR2

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

The burgeoning field of computer-aided drug design offers a powerful lens to investigate the molecular interactions that underpin therapeutic interventions. This document provides detailed application notes and protocols for utilizing molecular docking to explore the binding interactions between santalol, a natural compound derived from sandalwood, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key regulator of angiogenesis. These guidelines are intended for researchers, scientists, and drug development professionals seeking to evaluate the potential of this compound as a VEGFR2 inhibitor.

Introduction: The Therapeutic Potential of Targeting VEGFR2 with this compound

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a critical signaling protein involved in the formation of new blood vessels, a process known as angiogenesis.[1][2][3] In the context of cancer, uncontrolled angiogenesis is a hallmark of tumor growth and metastasis.[1] Consequently, inhibiting VEGFR2 has emerged as a promising strategy for cancer therapy.[1][4]

This compound, a primary constituent of sandalwood oil, has demonstrated anti-angiogenic properties.[1][5] Molecular docking simulations have been employed to elucidate the binding mechanism of α-santalol to the ATP-binding site of the VEGFR2 kinase domain, suggesting a potential inhibitory action.[1][6]

Important Note: A key study titled "α-santalol inhibits the angiogenesis and growth of human prostate tumor growth by targeting vascular endothelial growth factor receptor 2-mediated AKT/mTOR/P70S6K signaling pathway" has been retracted due to concerns regarding the integrity of some figures.[7] While this study provides a foundational hypothesis for the this compound-VEGFR2 interaction, researchers should be aware of this retraction and interpret the findings with caution. The protocols and data presented here are based on the methodologies described in the original publication and general molecular docking principles, and serve as a guide for independent investigation.

Quantitative Data Summary

The following table summarizes the key quantitative findings from the molecular docking and in vitro analysis of α-santalol's interaction with VEGFR2, as reported in the now-retracted study. These values should be considered as preliminary and require independent experimental validation.

ParameterValueMethodReference
Binding Affinity (ΔG) -6.20 kcal/molMolecular Docking[1][6]
Interacting Amino Acid Residues Cys817, Ser884, Glu885, Ile888, Ile892, His1026Molecular Docking[1]
IC50 (VEGFR2 Kinase Activity) ~12.34 µMELISA-based Tyrosine Kinase Assay[1]

Signaling Pathway and Experimental Workflow

To understand the context of this compound's potential mechanism of action, it is crucial to visualize the VEGFR2 signaling pathway and the typical workflow for a molecular docking study.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Y1175 Phosphorylation PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK MAPK MAPK/ERK MEK->MAPK Proliferation Cell Proliferation, Migration, Survival MAPK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR P70S6K p70S6K mTOR->P70S6K P70S6K->Proliferation

Caption: VEGFR2 Signaling Pathway. Binding of VEGF to VEGFR2 initiates downstream signaling cascades, including the PLCγ-MAPK and PI3K-AKT-mTOR pathways, which promote angiogenesis.

Molecular_Docking_Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis Receptor_Prep 1. Receptor Preparation (VEGFR2) Grid_Generation 3. Grid Box Generation Receptor_Prep->Grid_Generation Ligand_Prep 2. Ligand Preparation (this compound) Docking_Run 4. Molecular Docking Ligand_Prep->Docking_Run Grid_Generation->Docking_Run Pose_Analysis 5. Binding Pose Analysis Docking_Run->Pose_Analysis Scoring 6. Scoring & Ranking Pose_Analysis->Scoring Interaction_Analysis 7. Interaction Analysis Scoring->Interaction_Analysis

Caption: Molecular Docking Workflow. A systematic process from protein and ligand preparation to docking simulation and subsequent analysis of the results.

Experimental Protocols

The following protocols provide a detailed methodology for conducting molecular docking and experimental validation studies on the this compound-VEGFR2 interaction.

Molecular Docking Protocol

This protocol outlines the computational steps to predict the binding of this compound to VEGFR2.

1. Software and Resources:

  • Protein Structure: VEGFR2 kinase domain (PDB ID: 3V03 or similar) from the Protein Data Bank.

  • Ligand Structure: 3D structure of α-santalol from a database like PubChem.

  • Molecular Docking Software: AutoDock, GOLD, or other similar programs.[8][9][10]

  • Visualization Software: PyMOL, Chimera, or Discovery Studio.

2. Receptor Preparation: a. Download the PDB file of the VEGFR2 kinase domain. b. Remove water molecules and any co-crystallized ligands. c. Add polar hydrogens and assign Kollman charges. d. Save the prepared receptor file in the appropriate format (e.g., PDBQT for AutoDock).

3. Ligand Preparation: a. Obtain the 3D structure of α-santalol. b. Minimize the energy of the ligand using a force field (e.g., MMFF94). c. Assign Gasteiger charges. d. Define the rotatable bonds. e. Save the prepared ligand file in the appropriate format (e.g., PDBQT).

4. Grid Box Generation: a. Identify the ATP-binding site of the VEGFR2 kinase domain. This can be determined from the position of a co-crystallized inhibitor or through literature review. b. Define the grid box dimensions to encompass the entire binding site.

5. Docking Simulation: a. Set the docking parameters, including the search algorithm (e.g., Lamarckian Genetic Algorithm for AutoDock) and the number of docking runs.[11] b. Execute the docking simulation.

6. Analysis of Results: a. Analyze the resulting docking poses based on their binding energy and clustering. b. The pose with the lowest binding energy is typically considered the most favorable. c. Visualize the best docking pose to identify key interactions (hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues of VEGFR2.

In Vitro VEGFR2 Kinase Assay

This assay measures the direct inhibitory effect of this compound on VEGFR2 kinase activity.

1. Materials:

  • Recombinant human VEGFR2 kinase.

  • Poly(Glu, Tyr) 4:1 as a substrate.

  • ATP.

  • α-santalol.

  • Anti-phosphotyrosine antibody conjugated to HRP.

  • TMB substrate.

  • Microplate reader.

2. Procedure: a. Coat a 96-well plate with the poly(Glu, Tyr) substrate. b. Add the recombinant VEGFR2 kinase to each well. c. Add varying concentrations of α-santalol to the wells. Include a positive control (e.g., a known VEGFR2 inhibitor) and a negative control (vehicle). d. Initiate the kinase reaction by adding ATP. e. Incubate the plate at 37°C for a specified time. f. Stop the reaction and wash the wells. g. Add the anti-phosphotyrosine-HRP antibody and incubate. h. Wash the wells and add the TMB substrate. i. Measure the absorbance at the appropriate wavelength using a microplate reader. j. Calculate the percentage of inhibition and determine the IC50 value of α-santalol.

Western Blot Analysis of VEGFR2 Phosphorylation

This protocol assesses the effect of this compound on VEGF-induced VEGFR2 phosphorylation in endothelial cells.

1. Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs).

  • Cell culture medium and supplements.

  • Recombinant human VEGF.

  • α-santalol.

  • Lysis buffer.

  • Primary antibodies: anti-phospho-VEGFR2 (Tyr1175), anti-total VEGFR2.

  • Secondary HRP-conjugated antibody.

  • Chemiluminescent substrate.

  • Imaging system.

2. Procedure: a. Culture HUVECs to near confluency. b. Serum-starve the cells for a few hours. c. Pre-treat the cells with different concentrations of α-santalol for a specified time. d. Stimulate the cells with VEGF for a short period (e.g., 5-10 minutes). e. Lyse the cells and collect the protein lysates. f. Determine the protein concentration of each lysate. g. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. h. Block the membrane and incubate with the primary anti-phospho-VEGFR2 antibody overnight. i. Wash the membrane and incubate with the secondary antibody. j. Detect the signal using a chemiluminescent substrate and an imaging system. k. Strip the membrane and re-probe with the anti-total VEGFR2 antibody as a loading control. l. Quantify the band intensities to determine the relative levels of VEGFR2 phosphorylation.

Conclusion

The provided application notes and protocols offer a comprehensive framework for investigating the binding interactions between this compound and VEGFR2. Molecular docking serves as a valuable initial step to generate hypotheses about the binding mode and affinity. However, it is imperative to validate these computational predictions through rigorous experimental assays, such as in vitro kinase assays and cell-based phosphorylation studies. Given the retraction of a key publication in this area, independent and thorough experimental verification is of utmost importance for any researcher venturing into this line of inquiry.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Santalol Production in Saccharomyces cerevisiae

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving santalol yield in Saccharomyces cerevisiae fermentation.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for producing this compound in Saccharomyces cerevisiae?

A1: The production of this compound in S. cerevisiae involves the heterologous expression of genes encoding enzymes for the this compound biosynthesis pathway. This typically includes a santalene synthase to convert the native precursor farnesyl pyrophosphate (FPP) into santalene, and a cytochrome P450 monooxygenase (P450) along with its redox partner, a cytochrome P450 reductase (CPR), to hydroxylate santalene to this compound.[1][2][3]

Q2: Which metabolic pathway is the primary target for engineering to improve this compound precursor supply?

A2: The primary target for metabolic engineering is the native mevalonate (MVA) pathway, which is responsible for the synthesis of FPP, the direct precursor for santalene.[3][4][5] Enhancing the flux through the MVA pathway is a critical step to increase the final this compound yield.

Q3: What are the key competing pathways that divert FPP away from santalene synthesis?

A3: The main competing pathway is the sterol biosynthesis pathway, where FPP is converted to squalene by squalene synthase, encoded by the ERG9 gene.[1][2][5] Another competing pathway is the formation of farnesol from FPP, which involves phosphatases like Lpp1p and Dpp1p.[6]

Q4: How can the efficiency of the cytochrome P450 enzyme be improved?

A4: The efficiency of the P450 enzyme can be enhanced by several strategies. These include selecting a highly active P450 variant, optimizing the P450-CPR redox system, and creating chimeric enzymes by fusing the P450 and its CPR.[1][2] Subcellular compartmentalization, such as targeting the enzyme to the peroxisomal surface, has also been shown to significantly increase this compound titers.[7]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or no santalene/santalol production 1. Inefficient expression of biosynthetic genes (santalene synthase, P450, CPR).2. Limited precursor (FPP) supply.3. Suboptimal fermentation conditions.1. Codon-optimize the heterologous genes for S. cerevisiae.2. Use strong, well-characterized promoters.3. Verify protein expression via Western blot or enzyme activity assays.4. Overexpress key genes in the MVA pathway (e.g., tHMG1, ERG20).[3][8]5. Optimize fermentation parameters such as temperature, pH, and aeration.
High santalene but low this compound conversion 1. Low activity or expression of the P450/CPR system.2. Insufficient supply of the cofactor NADPH for the P450 reaction.3. Spatial separation of santalene synthesis (cytosol) and this compound conversion (ER membrane).[3]1. Screen different P450 and CPR variants.2. Create and test P450-CPR fusion proteins.[1][2]3. Engineer cofactor regeneration pathways to increase NADPH availability.4. Co-localize the santalene synthase and the P450/CPR system to the same subcellular compartment, such as the endoplasmic reticulum or peroxisomes.[3][7]
High levels of byproducts (e.g., squalene, farnesol) 1. High flux through the competing sterol biosynthesis pathway.2. Hydrolysis of FPP to farnesol.1. Downregulate the expression of the ERG9 gene, which encodes squalene synthase. This can be achieved by replacing its native promoter with a weaker or inducible promoter.[1][2][5]2. Delete genes encoding phosphatases that convert FPP to farnesol, such as LPP1 and DPP1.[6]
Poor cell growth or strain instability 1. Metabolic burden from overexpression of many heterologous genes.2. Accumulation of toxic intermediates from the MVA pathway.3. Instability of expression plasmids.1. Balance the expression levels of the pathway genes to avoid metabolic overload.2. Integrate the expression cassettes into the yeast chromosome for stable expression.3. Use fed-batch fermentation to control the metabolic rate and avoid the accumulation of toxic byproducts.

Quantitative Data Summary

The following table summarizes the santalene and this compound yields achieved in various engineered S. cerevisiae strains.

Strain Engineering Strategy Product Titer (mg/L) Reference
Expression of santalene synthaseSantalenes94.6[1][2]
Integration of P450-CPR systemSantalols24.6[1][2]
Downregulation of ERG9Santalenes164.7[1][2]
Downregulation of ERG9 with P450-CPRSantalols68.8[1][2]
Overexpression of MVA pathway genes and downregulation of ERG9Fragrant Terpenoids (including α-santalene)up to 101.7[4]
Subcellular engineering to peroxisomes (fed-batch)(Z)-santalols10,400

Experimental Protocols

General Yeast Transformation Protocol (Lithium Acetate/PEG)

This protocol describes a standard method for introducing plasmid DNA into S. cerevisiae.

  • Preparation of Competent Cells:

    • Inoculate a single yeast colony into 5 mL of YPD medium and grow overnight at 30°C.

    • Inoculate a larger culture of YPD to a starting OD₆₀₀ of ~0.2 and grow to an OD₆₀₀ of 0.8-1.0.

    • Harvest cells by centrifugation, wash with sterile water, and resuspend in 100 mM Lithium Acetate (LiAc).

  • Transformation:

    • To the competent cells, add single-stranded carrier DNA, plasmid DNA, and a PEG/LiAc solution.

    • Incubate at 30°C for 30 minutes, followed by a heat shock at 42°C for 15-25 minutes.

  • Plating and Selection:

    • Pellet the cells, remove the supernatant, and resuspend in sterile water.

    • Plate the cell suspension onto selective agar plates (e.g., synthetic complete medium lacking a specific nutrient corresponding to a selectable marker on the plasmid).

    • Incubate at 30°C for 2-4 days until colonies appear.

Shake Flask Fermentation for this compound Production

This protocol outlines a basic procedure for evaluating this compound production in small-scale cultures.

  • Inoculum Preparation:

    • Inoculate a single colony of the engineered yeast strain into 5 mL of selective medium and grow overnight at 30°C with shaking (200-250 rpm).

  • Production Culture:

    • Inoculate a 50 mL production medium in a 250 mL baffled flask to a starting OD₆₀₀ of ~0.2.

    • The production medium is typically a defined synthetic medium with a specific carbon source (e.g., glucose or galactose for inducible promoters).

    • Add an organic solvent overlay (e.g., 10% v/v dodecane) to capture the hydrophobic this compound and prevent its loss due to volatility and potential toxicity.

  • Cultivation and Sampling:

    • Incubate at 30°C with vigorous shaking for 72-120 hours.

    • Take samples periodically to monitor cell growth (OD₆₀₀) and for product analysis.

  • Product Extraction and Analysis:

    • Separate the organic layer (e.g., dodecane) from the culture broth by centrifugation.

    • Dilute the organic phase with a suitable solvent (e.g., ethyl acetate).

    • Analyze the this compound concentration using Gas Chromatography-Mass Spectrometry (GC-MS).

Visualizations

Santalol_Biosynthesis_Pathway cluster_MVA Mevalonate (MVA) Pathway cluster_this compound This compound Synthesis cluster_Competing Competing Pathways AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA ERG10 HMGCoA HMG-CoA AcetoacetylCoA->HMGCoA ERG13 Mevalonate Mevalonate HMGCoA->Mevalonate tHMG1 IPP_DMAPP IPP / DMAPP Mevalonate->IPP_DMAPP ERG12, ERG8, ERG19, IDI1 GPP GPP IPP_DMAPP->GPP FPP FPP GPP->FPP ERG20 Santalene Santalene FPP->Santalene Santalene Synthase Squalene Squalene -> Sterols FPP->Squalene ERG9 Farnesol Farnesol FPP->Farnesol LPP1, DPP1 This compound This compound Santalene->this compound P450 / CPR

Caption: Metabolic pathways for this compound production in engineered S. cerevisiae.

Strain_Engineering_Workflow cluster_Engineering Metabolic Engineering Cycle Host_Strain Saccharomyces cerevisiae (Host Strain) Design Design Genetic Modifications (e.g., gene overexpression, downregulation) Host_Strain->Design Construct Construct Engineered Strain (Transformation, Integration) Design->Construct Implement Test Test Performance (Shake Flask Fermentation) Construct->Test Evaluate Analyze Analyze Results (GC-MS, Growth Rate) Test->Analyze Quantify Analyze->Design Iterate Optimization Fermentation Optimization (Fed-batch, Media) Analyze->Optimization Scale-up Final_Strain High-Yield this compound Production Strain Optimization->Final_Strain

Caption: Workflow for engineering and optimizing this compound production in yeast.

References

Technical Support Center: Minimizing Thermal Degradation of Santalol During Steam Distillation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the extraction of high-quality santalol from sandalwood is a critical process. Thermal degradation during steam distillation can significantly impact the yield and chemical profile of the final product. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation during steam distillation?

The primary cause of this compound degradation is prolonged exposure to high temperatures.[1][2] Traditional steam distillation can be a lengthy process, often lasting for tens of hours to ensure the complete extraction of the essential oil.[3] This extended duration at the boiling point of water (or higher under pressure) can lead to the thermal decomposition of heat-sensitive sesquiterpene alcohols like α- and β-santalol.[3][4]

Q2: What are the typical products of this compound thermal degradation?

While a definitive and exhaustive list of all thermal degradation products is not available in the provided search results, it is understood that high temperatures can lead to isomerization and the formation of various other compounds. Gas chromatography-mass spectrometry (GC-MS) analysis of sandalwood oil has identified numerous constituents, including various isomers of this compound (e.g., E-α-santalol, Z-epi-β-santalol, E-epi-β-santalol, and E-β-santalol) and other sesquiterpenoids.[5] Prolonged heat exposure can potentially alter the ratios of these isomers and lead to the formation of other degradation products. The thermal degradation of other sesquiterpene alcohols, such as nerolidol, has been shown to proceed through oxidative pathways involving epoxidation and cleavage of the molecule.[6]

Q3: How can I optimize steam distillation parameters to minimize this compound degradation?

Optimizing steam distillation involves a careful balance of temperature, pressure, and distillation time.

  • Temperature and Pressure: The goal is to distill this compound at the lowest possible temperature. This can be achieved by using vacuum steam distillation, which lowers the boiling point of water and, consequently, the distillation temperature.[1][7] Standard steam distillation typically operates between 60°C and 100°C.[8]

  • Distillation Time: Shorter distillation times reduce the exposure of this compound to heat. However, this must be balanced with achieving an acceptable yield, as sandalwood oil extraction is a slow process.[8][9] Continuous steam distillation has been shown to reduce extraction time significantly compared to batch processes.[1]

Q4: What is the impact of the pH of the distillation water on this compound stability?

The pH of the distillation water can influence the stability of essential oil components. For terpene alcohols like this compound, a slightly acidic to neutral pH is generally preferred. Strongly acidic or alkaline conditions can potentially catalyze degradation or isomerization reactions. For instance, in a slightly alkaline environment, acidic components in the essential oil can form salts, which may hinder their distillation.[10] While specific studies on the effect of pH on this compound during distillation are limited in the provided results, maintaining a near-neutral pH of the distillation water is a prudent measure to avoid potential degradation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of this compound 1. Incomplete Distillation: Insufficient distillation time.[9] 2. Improper Grinding of Sandalwood: Particle size is too large, reducing surface area for steam penetration. 3. Channeling of Steam: Steam is not passing evenly through the plant material. 4. High Distillation Temperature: Leading to evaporation losses of volatile components.[2]1. Extend the distillation time, monitoring the output for diminishing returns. 2. Grind the sandalwood to a fine powder to maximize surface area. 3. Ensure the sandalwood powder is packed uniformly in the still to prevent steam from creating channels. 4. Reduce the heat source to maintain a steady, gentle distillation rate.
High Levels of Unwanted Isomers or Degradation Products 1. Excessive Distillation Temperature and/or Time: Prolonged exposure to heat promoting isomerization and degradation.[3][4] 2. High Pressure: Increased pressure raises the distillation temperature.1. Employ vacuum steam distillation to lower the operating temperature.[1] 2. Reduce the distillation time to the minimum required for an acceptable yield. 3. If using pressure, carefully control it to avoid excessive temperature increases.
Poor Separation of Oil and Water (Hydrosol) 1. Emulsion Formation: Presence of surfactants or very fine particulate matter. 2. Low Oil Concentration: The volume of oil is too small to form a distinct layer.1. Allow the distillate to stand for an extended period to allow for separation. The use of a separatory funnel can aid in this process.[11] 2. For very small quantities of oil, solvent extraction of the hydrosol followed by careful solvent evaporation may be necessary.

Data Presentation

The following table summarizes the yield of sandalwood oil and the percentage of α- and β-santalol obtained through different extraction methods. This data highlights the trade-offs between yield and the preservation of key chemical constituents.

Extraction MethodOil Yieldα-Santalol (%)β-Santalol (%)Total this compound (%)Reference
Steam Distillation1.60 g/L--84%[1]
Hydrodistillation1.86 - 2.68 g/L---[1]
Steam Distillation (Clevenger, Trial 1)1.15%55.14%22.58%77.72%[12]
Steam Distillation (Clevenger, Trial 2)2.88%54.65%25.72%80.37%[12]
Subcritical CO2 Extraction3.83 g/L--83%[1]
Solvent Extraction (Ethanol)2.45 - 3.7 g/L--84%[1]

Experimental Protocols

Optimized Steam Distillation Using a Clevenger Apparatus

This protocol is based on a study that demonstrated good yields of high-quality sandalwood oil.[12]

Materials:

  • Ground sandalwood heartwood powder

  • Distilled water

  • Clevenger-type apparatus

  • Heating mantle

  • Condenser with circulating cold water

  • Receiving flask

  • Separatory funnel

  • Anhydrous sodium sulfate

Procedure:

  • Place a known quantity of finely ground sandalwood heartwood powder into the distillation flask of the Clevenger apparatus.

  • Add a sufficient volume of distilled water to the flask to fully immerse the sandalwood powder.

  • Assemble the Clevenger apparatus, ensuring all glass joints are properly sealed.

  • Connect the condenser to a cold water source.

  • Begin heating the distillation flask using a heating mantle. Adjust the heating rate to achieve a steady and gentle boiling of the water.

  • Continue the distillation for a predetermined duration. The original study conducted trials for 20 and 24 hours.[12]

  • During distillation, the steam and volatilized essential oil will rise, be condensed, and collect in the graduated arm of the Clevenger trap. The aqueous phase (hydrosol) will return to the distillation flask.

  • Once the distillation is complete, turn off the heat and allow the apparatus to cool to room temperature.

  • Carefully collect the essential oil from the Clevenger trap.

  • Use a separatory funnel to separate any remaining water from the collected oil.

  • Dry the essential oil over anhydrous sodium sulfate to remove any residual moisture.

  • Store the purified sandalwood oil in a sealed, airtight container in a cool, dark place.

Post-Distillation Purification by Vacuum Distillation

To further minimize thermal degradation, especially for separating this compound isomers, vacuum distillation of the extracted essential oil can be performed.[1][7]

Materials:

  • Crude sandalwood essential oil

  • Vacuum distillation apparatus (including a round-bottom flask, distillation head, condenser, receiving flask, and vacuum source)

  • Heating mantle with a stirrer

  • Vacuum pump or water aspirator

  • Manometer

Procedure:

  • Place the crude sandalwood essential oil into the round-bottom flask.

  • Assemble the vacuum distillation apparatus, ensuring all joints are properly sealed with vacuum grease.

  • Connect the apparatus to a vacuum source and a manometer.

  • Gradually reduce the pressure inside the system to the desired level.

  • Once the desired vacuum is achieved, begin heating the flask gently while stirring the oil.

  • Collect the different fractions that distill at different temperature ranges under the reduced pressure. This allows for the separation of components with different boiling points, including this compound isomers.

  • Monitor the temperature and pressure throughout the distillation process.

  • After the desired fractions are collected, turn off the heat and allow the system to cool completely before slowly reintroducing air.

  • Store the purified fractions in sealed, airtight containers in a cool, dark place.

Visualizations

Steam_Distillation_Workflow cluster_preparation Preparation cluster_distillation Steam Distillation cluster_purification Purification Sandalwood Sandalwood Heartwood Grinding Grinding Sandalwood->Grinding Distillation_Flask Distillation Flask with Water and Sandalwood Powder Grinding->Distillation_Flask Heating Heating Distillation_Flask->Heating Steam_Generation Steam Generation Heating->Steam_Generation Volatilization Volatilization of this compound Steam_Generation->Volatilization Condensation Condensation Volatilization->Condensation Separation Separation of Oil and Hydrosol Condensation->Separation Crude_Oil Crude this compound Oil Separation->Crude_Oil Drying Drying (Anhydrous Na2SO4) Crude_Oil->Drying Purified_Oil Purified this compound Drying->Purified_Oil

Caption: Workflow for the extraction and purification of this compound via steam distillation.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions Low_Yield Low this compound Yield Cause1 Incomplete Distillation Low_Yield->Cause1 Cause2 Improper Grinding Low_Yield->Cause2 Cause3 Steam Channeling Low_Yield->Cause3 Cause4 High Temperature Low_Yield->Cause4 Solution1 Increase Distillation Time Cause1->Solution1 Solution2 Optimize Particle Size Cause2->Solution2 Solution3 Uniform Packing Cause3->Solution3 Solution4 Reduce Heat Input Cause4->Solution4

Caption: Troubleshooting logic for addressing low this compound yield during steam distillation.

References

Santalol Stability in Topical Formulations: A Technical Support Center for Preclinical Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of santalol in topical formulations for preclinical studies. Adherence to these guidelines can help ensure the integrity and efficacy of your formulations throughout your research.

FAQs: Enhancing this compound Stability

Q1: What are the primary stability challenges when formulating this compound for topical delivery?

A1: this compound, a sesquiterpene alcohol and the main active component of sandalwood oil, is susceptible to degradation, which can impact the efficacy and safety of topical formulations. The primary stability challenges include:

  • Oxidation: The allylic alcohol group in this compound is prone to oxidation, which can be accelerated by exposure to air, light, and heat. This can lead to the formation of various degradation products, including aldehydes and acids.

  • pH Sensitivity: The stability of this compound can be influenced by the pH of the formulation. Both acidic and alkaline conditions can catalyze degradation reactions like hydrolysis and oxidation.[1]

  • Crystallization: this compound may crystallize out of a formulation, especially at higher concentrations or when stored at lower temperatures. This can affect the homogeneity and bioavailability of the product.

  • Photodegradation: Exposure to UV radiation can induce photochemical reactions, leading to the degradation of this compound and a potential loss of activity.

Q2: What are the initial signs of this compound degradation in a topical formulation?

A2: Researchers should be vigilant for the following signs, which may indicate this compound degradation:

  • Changes in Color and Odor: A noticeable change in the color (e.g., yellowing) or the characteristic woody scent of the formulation can be an early indicator of chemical degradation.

  • Phase Separation: In emulsion-based formulations like creams and lotions, the separation of oil and water phases can suggest physical instability, which may be linked to chemical changes in the formulation.

  • Changes in Viscosity: A significant increase or decrease in the viscosity of a gel, cream, or ointment can indicate changes in the formulation's structure, potentially due to the degradation of this compound or interactions with excipients.

  • Crystallization or Precipitation: The appearance of solid particles within the formulation is a clear sign of physical instability.

Q3: How can I improve the oxidative stability of my this compound formulation?

A3: Incorporating antioxidants is a key strategy to mitigate oxidative degradation. The choice of antioxidant will depend on the formulation type (e.g., oil-in-water or water-in-oil emulsion).

  • For Oil-Based Formulations: Lipophilic antioxidants such as butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and tocopherol (Vitamin E) are effective.

  • For Aqueous-Based Formulations: Hydrophilic antioxidants like ascorbic acid (Vitamin C) and its derivatives can be beneficial.

  • Synergistic Combinations: Combining different antioxidants can provide a broader spectrum of protection. For instance, combining Vitamin E with Vitamin C can have a synergistic effect.

Studies have shown that Indian sandalwood oil itself possesses antioxidant properties and has a superior antioxidant activity compared to alpha-tocopherol (Vitamin E) in scavenging reactive oxygen species.[2][3]

Troubleshooting Guide

This guide addresses specific issues that may arise during the development and handling of this compound topical formulations.

Problem Potential Cause(s) Troubleshooting Steps
Crystallization of this compound - Supersaturation of this compound in the vehicle.- Storage at low temperatures.- Inappropriate solvent system.- Optimize Concentration: Determine the saturation solubility of this compound in your vehicle at various temperatures.- Co-solvents: Incorporate co-solvents like propylene glycol or ethanol to increase this compound's solubility.- Temperature Control: Store formulations at a controlled room temperature and avoid refrigeration unless necessary for other components.- Microencapsulation: Consider microencapsulation to prevent crystallization.
Discoloration (Yellowing) - Oxidation of this compound.- Photodegradation.- Interaction with other excipients.- Incorporate Antioxidants: Add appropriate antioxidants (see FAQ 3).- Use Opaque Packaging: Protect the formulation from light by using amber or opaque containers.- pH Adjustment: Maintain the formulation pH within a stable range (typically slightly acidic to neutral).- Excipient Compatibility: Conduct compatibility studies with all excipients.
Phase Separation in Emulsions - Inappropriate emulsifier or concentration.- High storage temperatures.- Changes in pH.- Emulsifier Selection: Choose an emulsifier or combination of emulsifiers with an appropriate Hydrophile-Lipophile Balance (HLB) for your system.- Optimize Homogenization: Ensure proper homogenization during manufacturing to achieve a stable droplet size.- Viscosity Modifiers: Incorporate thickening agents to increase the viscosity of the external phase.- pH Control: Buffer the formulation to a pH that ensures the stability of the emulsion.
Loss of Potency/Efficacy - Chemical degradation of this compound (oxidation, hydrolysis).- Evaporation of volatile components.- Stability-Indicating Assay: Use a validated stability-indicating analytical method (e.g., HPLC-UV) to accurately quantify this compound content over time.- Implement Protective Measures: Incorporate antioxidants, use appropriate packaging, and control storage conditions.- Airtight Packaging: Use well-sealed containers to prevent the loss of volatile components.

Experimental Protocols

1. Stability-Indicating HPLC-UV Method for this compound Quantification

This protocol outlines a general method for developing a stability-indicating HPLC-UV assay. The specific parameters may need to be optimized for your formulation.

  • Objective: To develop a validated HPLC-UV method capable of separating and quantifying this compound from its degradation products.

  • Materials:

    • HPLC system with UV detector

    • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

    • This compound reference standard

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Formic acid or phosphate buffer

  • Chromatographic Conditions (to be optimized):

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or a phosphate buffer) is often effective. For example, starting with 50:50 acetonitrile:water and gradually increasing the acetonitrile concentration.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 220 nm

    • Injection Volume: 20 µL

  • Forced Degradation Studies: To ensure the method is stability-indicating, subject a this compound solution to stress conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours

    • Thermal Degradation: 80°C for 48 hours

    • Photodegradation: Expose to UV light (e.g., 254 nm) for 24 hours

  • Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

2. Accelerated Stability Testing of a this compound Cream

  • Objective: To assess the stability of a this compound cream under accelerated conditions to predict its shelf-life.

  • Procedure:

    • Prepare three batches of the this compound cream.

    • Package the cream in the intended commercial packaging.

    • Store the samples at accelerated conditions: 40°C ± 2°C / 75% RH ± 5% RH.

    • At specified time points (e.g., 0, 1, 3, and 6 months), withdraw samples and analyze for:

      • Appearance: Color, odor, and signs of phase separation.

      • pH: Measure the pH of a 10% dispersion in water.

      • Viscosity: Measure using a viscometer.

      • This compound Content: Quantify using the validated stability-indicating HPLC-UV method.

      • Degradation Products: Monitor the formation of any degradation peaks in the HPLC chromatogram.

      • Microbial Limits: Test for microbial contamination.

Data Presentation

Table 1: Hypothetical Stability Data for a 2% this compound Cream at 40°C / 75% RH

Time (Months)AppearancepHViscosity (cP)This compound Assay (%)Total Degradation Products (%)
0White, smooth, characteristic odor5.515,000100.0< 0.1
1Slightly off-white5.414,80098.50.8
3Off-white5.214,50095.22.5
6Yellowish, slight phase separation5.013,90090.15.3

Table 2: Comparative Efficacy of Antioxidants in a this compound Formulation (Hypothetical Data)

FormulationThis compound Remaining after 3 months at 40°C (%)
Control (No Antioxidant)85.2
0.1% BHT96.5
0.1% Tocopherol95.8
0.1% Ascorbic Acid92.3
0.1% BHT + 0.05% Ascorbic Acid98.1

Visualizations

Santalol_Degradation_Pathway This compound α-Santalol intermediate Allylic Carbocation/ Radical Intermediate This compound->intermediate Oxidation/Acid Catalysis oxidation_products Oxidation Products (e.g., Santalal, Santalenic Acid) intermediate->oxidation_products rearrangement_products Rearrangement Products intermediate->rearrangement_products

Caption: Putative degradation pathway of α-santalol.

Experimental_Workflow cluster_formulation Formulation Development cluster_stability Stability Testing cluster_analysis Analytical Method Development excipient Excipient Compatibility Screening formulation Formulation Optimization (Cream, Gel, Ointment) excipient->formulation forced_degradation Forced Degradation Studies formulation->forced_degradation accelerated_stability Accelerated Stability Testing forced_degradation->accelerated_stability method_dev HPLC Method Development validation Method Validation (ICH) method_dev->validation validation->accelerated_stability

Caption: Workflow for this compound topical formulation stability studies.

References

Technical Support Center: Optimizing Santalol Purification by Molecular Distillation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of santalol purification using molecular distillation. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear guidance for achieving high-purity α-santalol and β-santalol fractions.

Frequently Asked Questions (FAQs)

Q1: What is molecular distillation and why is it suitable for this compound purification?

A1: Molecular distillation, also known as short-path distillation, is an advanced purification technique ideal for separating heat-sensitive compounds with high boiling points, such as sesquiterpene alcohols like this compound.[1][2] It operates under a high vacuum, which significantly lowers the boiling point of the molecules, and utilizes a short distance between the evaporator and the condenser to minimize the exposure time to heat. This gentle process prevents thermal degradation of the valuable this compound isomers, preserving their aromatic and therapeutic properties.

Q2: What are the key parameters to control during the molecular distillation of sandalwood oil?

A2: The primary parameters that influence the efficiency of this compound purification are:

  • Evaporation Temperature: The temperature of the surface where the crude oil is vaporized.

  • Condenser Temperature: The temperature of the surface where the vaporized this compound condenses.

  • Vacuum Pressure: The level of vacuum within the distillation apparatus.

  • Feed Flow Rate: The rate at which the crude sandalwood oil is introduced into the evaporator.

  • Wiper Speed: The rotational speed of the wipers that spread the oil into a thin film on the evaporator surface.

Q3: What purity of this compound can be expected after molecular distillation?

A3: Molecular distillation can significantly increase the concentration of α-santalol and β-santalol in the final product. While the initial concentration in crude sandalwood oil can vary, with α-santalol typically around 41-55% and β-santalol around 16-24% in Santalum album oil, molecular distillation can yield fractions with a total this compound content exceeding 90%.[1][3]

Troubleshooting Guide

This guide addresses specific issues that may arise during the molecular distillation of sandalwood oil.

Problem Potential Causes Solutions
Low this compound Yield in Distillate 1. Evaporation temperature is too low: Insufficient energy to vaporize the this compound molecules. 2. Vacuum pressure is too high: The boiling point of this compound is not sufficiently lowered. 3. Feed flow rate is too high: The oil does not have enough residence time on the evaporator surface.1. Gradually increase the evaporation temperature in small increments. 2. Check for leaks in the vacuum system and ensure the vacuum pump is operating optimally. 3. Reduce the feed flow rate to allow for efficient vaporization.
Dark Color or Burnt Smell in Residue or Distillate 1. Evaporation temperature is too high: Thermal degradation of this compound and other components. 2. Poor vacuum: Higher pressure leads to a higher boiling point, increasing the risk of thermal decomposition. 3. Uneven heating: Hot spots on the evaporator surface can cause localized burning.1. Lower the evaporation temperature. 2. Verify the vacuum level is within the optimal range. 3. Ensure the wiper system is functioning correctly to create a uniform thin film.
Poor Separation of this compound from Impurities 1. Incorrect temperature differential between evaporator and condenser: Insufficient temperature difference to allow for selective condensation. 2. Vacuum level is not optimal: Affects the relative volatility of the different components. 3. Contamination in the crude oil: Presence of lighter or heavier compounds that co-distill with this compound.1. Adjust the condenser temperature to be significantly lower than the evaporation temperature. 2. Experiment with different vacuum levels to find the optimal separation pressure. 3. Consider a pre-purification step, such as fractional distillation, for highly impure crude oil.[1]
System Instability (Fluctuating Vacuum or Temperature) 1. Leaks in the vacuum system: Compromises the stability of the vacuum. 2. Inconsistent feed composition: Variations in the crude oil can affect distillation behavior. 3. Issues with heating or cooling utilities: Unstable power supply or coolant flow.1. Perform a thorough leak check of all joints and seals. 2. Ensure the feed material is homogenous. 3. Verify the stability of the heating and cooling systems.

Data Presentation

Table 1: Physicochemical Properties of Key Sandalwood Oil Components
CompoundMolecular FormulaMolar Mass ( g/mol )Atmospheric Boiling Point (°C)
α-SantalolC₁₅H₂₄O220.35166[4]
β-SantalolC₁₅H₂₄O220.35~177
α-SantaleneC₁₅H₂₄204.35Not specified
β-SantaleneC₁₅H₂₄204.35Not specified
α-BergamoteneC₁₅H₂₄204.35Not specified
Table 2: Recommended Starting Parameters for this compound Molecular Distillation
ParameterRecommended Range
Evaporation Temperature120 - 160 °C
Condenser Temperature50 - 70 °C
Vacuum Pressure0.01 - 0.1 mbar
Feed Flow Rate1 - 5 mL/min (for lab-scale systems)
Wiper Speed200 - 400 rpm

Note: These are starting parameters and may require optimization based on the specific equipment and the composition of the crude sandalwood oil.

Experimental Protocols

Protocol 1: Single-Stage Molecular Distillation for this compound Enrichment

Objective: To obtain a this compound-enriched fraction from crude sandalwood oil.

Materials:

  • Crude Sandalwood Oil

  • Molecular Still (e.g., short-path evaporator)

  • Vacuum Pump

  • Heating and Cooling Circulators

  • Collection Flasks

Methodology:

  • System Preparation:

    • Thoroughly clean and dry all glassware and components of the molecular still.

    • Assemble the system, ensuring all joints and seals are properly fitted to prevent vacuum leaks.

    • Connect the heating circulator to the evaporator jacket and the cooling circulator to the condenser.

  • Parameter Setup:

    • Set the heating circulator to the desired evaporation temperature (e.g., 140 °C).

    • Set the cooling circulator to the desired condenser temperature (e.g., 60 °C).

    • Turn on the vacuum pump and allow the system to reach the target pressure (e.g., 0.05 mbar).

  • Distillation Process:

    • Once the system has reached stable temperature and pressure, start the feed pump to introduce the crude sandalwood oil into the evaporator at a controlled rate (e.g., 2 mL/min).

    • Start the wiper motor and set it to the desired speed (e.g., 300 rpm).

    • The more volatile components (lighter fractions) will evaporate, travel the short path to the condenser, and collect in the distillate flask. The less volatile components, including this compound, will remain as the residue and collect in the residue flask.

  • Fraction Collection and Analysis:

    • Collect the distillate and residue fractions in separate flasks.

    • Allow the system to cool down and slowly release the vacuum before disassembling.

    • Analyze the composition of the crude oil, distillate, and residue fractions using Gas Chromatography-Mass Spectrometry (GC-MS) to determine the concentration of α-santalol and β-santalol.

Mandatory Visualization

Troubleshooting_Workflow cluster_start Start cluster_issues Common Issues cluster_causes_yield Potential Causes cluster_causes_color Potential Causes cluster_causes_separation Potential Causes cluster_causes_instability Potential Causes cluster_solutions Solutions start Identify Issue low_yield Low this compound Yield start->low_yield dark_color Dark Color / Burnt Smell start->dark_color poor_separation Poor Separation start->poor_separation instability System Instability start->instability temp_low Evaporation Temp Too Low low_yield->temp_low vac_high Vacuum Too High low_yield->vac_high flow_high Feed Rate Too High low_yield->flow_high temp_high Evaporation Temp Too High dark_color->temp_high poor_vac Poor Vacuum dark_color->poor_vac uneven_heat Uneven Heating dark_color->uneven_heat temp_diff Incorrect Temp Differential poor_separation->temp_diff vac_not_opt Non-Optimal Vacuum poor_separation->vac_not_opt contamination Crude Oil Contamination poor_separation->contamination vac_leak Vacuum Leak instability->vac_leak feed_inconsistent Inconsistent Feed instability->feed_inconsistent utility_issue Utility Issues instability->utility_issue solution_yield Increase Evap Temp Check Vacuum Reduce Feed Rate temp_low->solution_yield vac_high->solution_yield flow_high->solution_yield solution_color Lower Evap Temp Verify Vacuum Check Wipers temp_high->solution_color poor_vac->solution_color uneven_heat->solution_color solution_separation Adjust Condenser Temp Optimize Vacuum Pre-Purify Crude temp_diff->solution_separation vac_not_opt->solution_separation contamination->solution_separation solution_instability Leak Check System Ensure Homogenous Feed Verify Utilities vac_leak->solution_instability feed_inconsistent->solution_instability utility_issue->solution_instability

Caption: Troubleshooting workflow for this compound purification.

Parameter_Relationships cluster_params Adjustable Parameters cluster_outcomes Purification Outcomes evap_temp Evaporation Temperature santalol_purity This compound Purity evap_temp->santalol_purity + yield Yield evap_temp->yield + degradation Thermal Degradation evap_temp->degradation + (if too high) vac_pressure Vacuum Pressure vac_pressure->santalol_purity - (lower is better) vac_pressure->yield - (lower is better) vac_pressure->degradation + (if too high) feed_rate Feed Rate feed_rate->santalol_purity - (if too high) feed_rate->yield - (if too high)

Caption: Key parameter relationships in molecular distillation.

References

Technical Support Center: Refining Bioassay-Guided Fractionation for Isolating Novel Santalol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the bioassay-guided fractionation of santalol derivatives.

Frequently Asked Questions (FAQs)

Q1: What is bioassay-guided fractionation and why is it used for isolating this compound derivatives?

A1: Bioassay-guided fractionation is a process used to separate a complex mixture, such as a plant extract, into smaller fractions and testing each for biological activity. This method is instrumental in identifying the specific compounds responsible for the observed effects. For this compound derivatives, which are major constituents of sandalwood oil and possess various biological activities, this technique allows for the isolation of novel and potent compounds for potential therapeutic use. The process involves a repeating cycle where the most active fraction is selected for further separation until a pure, active compound is isolated.

Q2: I'm observing bioactivity in my crude sandalwood oil extract, but the activity is lost after fractionation. What could be the cause?

A2: This is a common challenge in natural product research. Several factors could contribute to the loss of bioactivity upon fractionation:

  • Synergistic Effects: The observed activity in the crude extract may be due to the synergistic interaction of multiple compounds. When these compounds are separated during fractionation, the individual fractions may not show significant activity on their own.

  • Compound Degradation: The fractionation process, including exposure to solvents, temperature changes, or light, may degrade the active compounds. Many phytochemicals are labile and can lose their activity during purification.

  • Low Concentration of Active Components: The active compounds might be present in very low concentrations in the crude extract. During fractionation, these compounds can be distributed among several fractions at concentrations below the detection limit of the bioassay.

  • Removal of Co-factors: Some compounds may require the presence of other molecules (co-factors) in the crude extract to exhibit their biological activity. These co-factors might be separated into different fractions during the purification process.

Q3: My HPLC chromatogram for this compound derivatives shows poor peak resolution and tailing. How can I improve this?

A3: Poor peak resolution and tailing in HPLC are common issues that can be addressed by optimizing several parameters:

  • Mobile Phase Composition: Adjusting the solvent strength and composition of the mobile phase can significantly impact selectivity and resolution. For reverse-phase HPLC of this compound, which are relatively non-polar, a mobile phase of acetonitrile and water is often used. Modifying the ratio or adding a small amount of acid (like formic or phosphoric acid) can improve peak shape.

  • Column Selection: Using a column with a different stationary phase (e.g., C18, phenyl-hexyl) can alter the separation mechanism and improve resolution. Columns with smaller particle sizes (e.g., sub-2 µm for UHPLC) can also enhance efficiency and lead to sharper peaks.

  • Flow Rate: Lowering the flow rate generally increases the time for interactions between the analytes and the stationary phase, which can improve resolution, although it will also increase the run time.

  • Temperature: Increasing the column temperature can decrease the viscosity of the mobile phase and improve mass transfer, leading to sharper peaks and better resolution. However, be cautious as high temperatures can degrade sensitive compounds.

  • pH of the Mobile Phase: For ionizable compounds, the pH of the mobile phase is critical. While this compound itself is not readily ionizable, some of its derivatives might be. Adjusting the pH to suppress ionization can lead to better peak shapes.

Q4: What are some common interferences in bioassays when working with fractions from plant extracts?

A4: Bioassay interference can lead to false-positive or false-negative results. Common sources of interference include:

  • Residual Solvents: Solvents used during the extraction and fractionation process can be toxic to cells or interfere with the assay reagents. It is crucial to ensure complete removal of solvents from the fractions before bioassay.

  • Pan-Assay Interference Compounds (PAINS): These are compounds that show activity in multiple assays through non-specific mechanisms, such as aggregation, redox activity, or fluorescence interference. It is important to be aware of common PAINS structures and perform secondary assays to confirm true bioactivity.

  • High Concentration of Inactive Compounds: A high concentration of inactive compounds in a fraction can mask the activity of the bioactive compound or cause non-specific cytotoxicity.

Troubleshooting Guides

Guide 1: Loss of Bioactivity During Fractionation
Problem Possible Cause Troubleshooting Steps
Activity disappears after the first fractionation step. Synergistic effects between compounds.1. Recombine fractions and re-test for activity to confirm synergy. 2. Use a different fractionation technique that may keep synergistic compounds together in a fraction. 3. Consider developing a bioassay that can detect the activity of individual compounds in the presence of others.
Degradation of active compounds.1. Use milder extraction and fractionation conditions (e.g., lower temperatures, protection from light). 2. Analyze the fractions using techniques like HPLC-MS to check for the presence of degraded products. 3. Use antioxidants during the extraction process if oxidation is suspected.
Weak or no activity in all fractions. Low concentration of active compounds.1. Concentrate the fractions before performing the bioassay. 2. Use a more sensitive bioassay. 3. Start with a larger amount of crude extract to increase the concentration of active compounds in the fractions.
Removal of co-factors.1. Add back a small amount of the crude extract to the inactive fractions to see if activity is restored. 2. Investigate the chemical composition of the fractions to identify potential co-factors.
Guide 2: HPLC and Flash Chromatography Optimization for this compound Derivatives
Problem Possible Cause Troubleshooting Steps
Poor peak resolution in HPLC. Inappropriate mobile phase composition.1. Optimize the gradient elution program. For this compound derivatives, a gradient of acetonitrile and water is common.[1] 2. Try a different organic modifier (e.g., methanol instead of acetonitrile). 3. Add a small amount of acid (e.g., 0.1% formic acid) to the mobile phase to improve peak shape.[1]
Unsuitable column.1. Switch to a column with a different stationary phase (e.g., phenyl-hexyl, cyano). 2. Use a column with a smaller particle size for higher efficiency.[1] 3. Use a longer column to increase the number of theoretical plates.
Peak tailing in HPLC. Secondary interactions with residual silanols on the silica-based column.1. Use an end-capped column to minimize silanol interactions. 2. Lower the pH of the mobile phase to suppress the ionization of silanol groups. 3. Add a competing base (e.g., triethylamine) to the mobile phase to block the active sites on the stationary phase.
Poor separation in flash chromatography. Inappropriate solvent system.1. Use TLC to screen for the optimal solvent system before running the flash column. 2. For non-polar compounds like this compound, a hexane/ethyl acetate or hexane/dichloromethane gradient is often effective.[2] 3. Consider using silver nitrate-impregnated silica gel for enhanced separation of isomers.[2]
Overloading the column.1. Reduce the amount of sample loaded onto the column. 2. Use a larger column for the same amount of sample.

Data Presentation

Table 1: Purity of this compound Isomers from MPLC Separation
Compound Stationary Phase Mobile Phase Purity (%) Reference
(Z)-α-SantalolSilver nitrate impregnated silica gelHexane/Dichloromethane>96[2]
(Z)-β-SantalolSilver nitrate impregnated silica gelHexane/Dichloromethane>96 (with inseparable epi-isomers)[2]
Table 2: Cytotoxicity of Sandalwood Oil and its Derivatives
Compound/Extract Cell Line Assay IC50 Value Reference
Sandalwood Essential OilMCF-7 (human breast cancer)MTT8.03 µg/mL[3]
Sandalwood Essential OilMCF-10A (non-cancerous human breast)MTT12.3 µg/mL[3]
(9S,10E)-9-hydroxy-α-santalalHL-60 (human promyelocytic leukemia)Not specifiedTumor-selective cytotoxicity[4]
α-SantalolMDA-MB 231 and MCF-7 (breast cancer)Migration AssaySignificant reduction in migratory potential[5]

Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay

This protocol is adapted from standard MTT assay procedures and is suitable for assessing the cytotoxicity of this compound derivatives against cancer cell lines.[6][7][8]

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Cancer cell line of interest (e.g., MCF-7)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of the this compound derivative fractions in complete cell culture medium.

  • Remove the medium from the wells and add 100 µL of the prepared dilutions of the fractions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO or other solvent used to dissolve the fractions) and a negative control (medium only).

  • Incubate the plate for 24 to 72 hours at 37°C in a 5% CO₂ incubator.

  • After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Incubate the plate for 3-4 hours at 37°C in a 5% CO₂ incubator, allowing the viable cells to reduce the MTT to formazan crystals.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 2: Cannabinoid Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound derivatives for the cannabinoid receptor type 2 (CB2).[9][10][11]

Materials:

  • Cell membranes from cells expressing the human CB2 receptor

  • Radioligand (e.g., [³H]CP-55,940)

  • Binding buffer (50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4)

  • Wash buffer (50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4)

  • Non-specific binding control (a known high-affinity CB2 ligand, e.g., WIN 55,212-2)

  • 96-well filter plates

  • Scintillation cocktail and counter

Procedure:

  • Prepare serial dilutions of the this compound derivative fractions in the binding buffer.

  • In a 96-well plate, add 50 µL of the binding buffer, 50 µL of the radioligand solution, and 50 µL of the this compound derivative dilution or the non-specific binding control.

  • Add 50 µL of the cell membrane preparation to each well to initiate the binding reaction.

  • Incubate the plate for 90 minutes at 30°C with gentle agitation.

  • Terminate the binding reaction by rapid filtration through the 96-well filter plate using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer.

  • Allow the filters to dry, and then add scintillation cocktail to each well.

  • Measure the radioactivity in each well using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the Ki value for each this compound derivative, which represents its binding affinity for the CB2 receptor.

Visualizations

Bioassay_Guided_Fractionation_Workflow start Crude Santalum Album Extract fractionation1 Initial Fractionation (e.g., Liquid-Liquid Extraction) start->fractionation1 bioassay1 Bioassay of Fractions fractionation1->bioassay1 active_fraction1 Identify Most Active Fraction(s) bioassay1->active_fraction1 Activity Detected inactive Inactive Fractions (Archive/Re-evaluate) bioassay1->inactive No/Low Activity fractionation2 Secondary Fractionation (e.g., Flash Chromatography) active_fraction1->fractionation2 bioassay2 Bioassay of Sub-fractions fractionation2->bioassay2 active_fraction2 Identify Most Active Sub-fraction(s) bioassay2->active_fraction2 Activity Detected bioassay2->inactive No/Low Activity purification Purification (e.g., Preparative HPLC) active_fraction2->purification pure_compound Isolated this compound Derivative purification->pure_compound structure_elucidation Structure Elucidation (NMR, MS) pure_compound->structure_elucidation end Novel Bioactive Compound structure_elucidation->end

Caption: A typical workflow for bioassay-guided fractionation to isolate novel this compound derivatives.

Hypothetical_Signaling_Pathway santalol_derivative Novel this compound Derivative receptor Cell Surface Receptor (e.g., CB2) santalol_derivative->receptor g_protein G-protein Activation receptor->g_protein adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibition camp ↓ cAMP adenylyl_cyclase->camp pka PKA camp->pka creb CREB Phosphorylation pka->creb gene_expression Gene Expression Changes creb->gene_expression cellular_response Cellular Response (e.g., Anti-inflammatory Effect) gene_expression->cellular_response

Caption: A hypothetical signaling pathway for a novel this compound derivative with anti-inflammatory activity.

References

Validation & Comparative

Comparative Cytotoxicity of Alpha-Santalol versus Beta-Santalol in Melanoma Cells: A Research Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic effects of alpha-santalol and beta-santalol on melanoma cells. While research has primarily focused on the anti-melanoma properties of alpha-santalol, this document consolidates the available data and highlights the need for further investigation into the comparative efficacy of its isomer, beta-santalol. The information presented herein is intended to support further research and drug development efforts in the field of oncology.

Data Summary: Cytotoxicity in Melanoma Cell Lines

Direct comparative studies on the cytotoxicity of alpha-santalol and beta-santalol in melanoma cells are currently limited in the available scientific literature. However, extensive research has been conducted on the effects of alpha-santalol, particularly on the UACC-62 human melanoma cell line. The following table summarizes the key quantitative findings from these studies. It is important to note that a hydroalcoholic extract of sandalwood, containing both α-santalol and β-santalol, has shown cytotoxic effects against A375 and SK-MEL-3 melanoma cell lines, with IC50 values of 0.0253 mg/ml and 0.0211 mg/ml, respectively[1]. This suggests that beta-santalol may also contribute to the overall anti-melanoma activity of sandalwood oil.

Cell LineCompoundConcentration (µM)Exposure Time (hours)Effect on Cell ViabilityCitation
UACC-62α-Santalol502420.2% decrease[2]
UACC-62α-Santalol7524Significant decrease[2]
UACC-62α-Santalol1002451.1% decrease[2]
UACC-62α-Santalol504838.9% decrease[2]
UACC-62α-Santalol7548Significant decrease[2]
UACC-62α-Santalol1004871.9% decrease[2]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the studies on alpha-santalol's cytotoxicity in melanoma cells.

Cell Culture and Treatment

Human melanoma UACC-62 cells were cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2. For experimental purposes, cells were treated with various concentrations of alpha-santalol dissolved in a suitable solvent (e.g., DMSO), with control cells receiving the solvent alone.

MTT Assay for Cell Viability
  • Cell Seeding: UACC-62 cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to attach overnight.

  • Treatment: The following day, the culture medium was replaced with fresh medium containing different concentrations of alpha-santalol (e.g., 0, 25, 50, 75, 100 µM).

  • Incubation: The cells were incubated for specified time periods (e.g., 24, 48 hours).

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium was then removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader. Cell viability was expressed as a percentage of the control.

Flow Cytometry for Cell Cycle Analysis
  • Cell Treatment and Harvesting: UACC-62 cells were treated with alpha-santalol for various time points. After treatment, both floating and attached cells were collected, washed with PBS, and fixed in 70% ethanol at -20°C overnight.

  • Staining: The fixed cells were washed with PBS and then incubated with a solution containing RNase A (100 µg/mL) and propidium iodide (50 µg/mL) for 30 minutes in the dark.

  • Analysis: The DNA content of the cells was analyzed using a flow cytometer. The percentage of cells in different phases of the cell cycle (G1, S, G2/M) was determined using appropriate software. Alpha-santalol has been shown to induce a G2/M phase arrest in UACC-62 cells[2].

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for comparing the cytotoxicity of alpha-santalol and beta-santalol in melanoma cells.

G cluster_setup Experimental Setup cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis A Melanoma Cell Culture (e.g., UACC-62) C Treat Cells with Varying Concentrations of Alpha-Santalol A->C D Treat Cells with Varying Concentrations of Beta-Santalol A->D E Control (Vehicle) A->E B Prepare Stock Solutions (Alpha-Santalol & Beta-Santalol) B->C B->D F MTT Assay (Cell Viability) C->F G Apoptosis Assay (e.g., Annexin V/PI Staining) C->G H Cell Cycle Analysis (Flow Cytometry) C->H D->F D->G D->H E->F E->G E->H I Determine IC50 Values F->I J Compare Dose-Response Curves F->J K Analyze Apoptosis & Cell Cycle Arrest G->K H->K

Caption: Workflow for comparative cytotoxicity analysis.

Signaling Pathways

Alpha-santalol has been observed to induce apoptosis and cell cycle arrest in cancer cells[3][4][5]. The following diagram illustrates the potential signaling pathways involved in alpha-santalol-induced cytotoxicity in melanoma cells. While the specific pathways for beta-santalol in melanoma are yet to be elucidated, it is plausible that it may share similar mechanisms of action.

G cluster_stimulus Stimulus cluster_pathways Cellular Pathways cluster_outcomes Cellular Outcomes Santalol Alpha-Santalol / Beta-Santalol P1 Induction of Oxidative Stress This compound->P1 P2 Modulation of Cell Cycle Regulators This compound->P2 P3 Activation of Apoptotic Pathways This compound->P3 O2 Apoptosis P1->O2 O1 G2/M Cell Cycle Arrest P2->O1 P3->O2 O3 Decreased Cell Viability O1->O3 O2->O3

Caption: Potential signaling pathways of this compound in melanoma.

References

Santalol's Anti-Inflammatory Potential in Atopic Dermatitis: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, this guide provides a comparative analysis of santalol's validated anti-inflammatory effects and its potential application in atopic dermatitis (AD) animal models. While direct studies on this compound in AD animal models are limited, this document synthesizes existing data on this compound's mechanisms of action and compares them with established alternative treatments in relevant preclinical models.

Sandalwood oil and its primary constituent, this compound, have a long history of use in traditional medicine for various skin conditions due to their anti-inflammatory, antimicrobial, and anti-proliferative properties.[1] Modern preclinical and clinical studies have begun to elucidate the mechanisms behind these effects, suggesting this compound as a promising candidate for inflammatory skin diseases like atopic dermatitis.

Experimental Protocols: Inducing Atopic Dermatitis in Animal Models

Several established protocols are used to induce AD-like symptoms in animal models, primarily mice. These models are crucial for evaluating the efficacy of potential therapeutics. Common methods include:

  • Hapten-Induced Models: Haptens like 2,4-dinitrochlorobenzene (DNCB) or oxazolone are repeatedly applied to the skin to induce a localized inflammatory response that mimics the eczematous lesions of AD.[2][3] This method is effective in various mouse strains, including BALB/c and NC/Nga mice.[2][3][4]

  • Allergen-Induced Models: Allergens such as ovalbumin (OVA) or house dust mite (HDM) extract are epicutaneously applied to tape-stripped skin to sensitize the animal and subsequently trigger an allergic inflammatory response.[3][5][6] This model is particularly relevant for studying the Th2-dominant immune response characteristic of AD.

  • Genetically Engineered Models: Transgenic mice that overexpress or lack specific molecules involved in skin barrier function or immune regulation can spontaneously develop AD-like skin lesions.[6]

  • Calcipotriol (MC903)-Induced Model: Topical application of the vitamin D3 analog MC903 induces a rapid and robust AD-like inflammation with a strong type 2 immune response.[7]

The choice of model depends on the specific aspect of AD pathogenesis being investigated. For evaluating the anti-inflammatory effects of a compound like this compound, hapten- and allergen-induced models are highly relevant.

Comparative Efficacy of Anti-Inflammatory Treatments in Atopic Dermatitis Animal Models

The following table summarizes the performance of various treatments in preclinical AD models, providing a benchmark for the potential efficacy of this compound.

TreatmentAnimal ModelKey Efficacy Parameters MeasuredObserved EffectsReference
Corticosteroids (e.g., Dexamethasone, Clobetasol) Oxazolone-induced NC/Nga miceEar thickness, histopathological changes (hyperkeratosis, acanthosis, inflammatory cell infiltration)Attenuated AD-like skin symptoms.[3]
Calcineurin Inhibitors (e.g., Tacrolimus) Ovalbumin-induced atopic dermatitis modelEar swelling, cytokine levelsReduced inflammatory response.[3]
Herbal Formula (Atofreellage) DNCB-induced NC/Nga miceSkin thickness, eosinophil infiltration, serum IgE and histamine levels, pro-inflammatory cytokine levels (TNF-α, IL-6, IL-1β), inflammatory signaling (ERK, p38, JNK, NF-κB)Attenuated skin thickening and eosinophil infiltration; normalized serum IgE, histamine, and pro-inflammatory cytokine levels; reduced activation of inflammatory signaling pathways.[8]
Fluoxetine (topical) DNCB-induced BALB/c miceScratching behavior, skin thickness, transepidermal water loss (TEWL), skin moisture, histopathological changesAlleviated AD-like symptoms.[2]

This compound's Anti-Inflammatory Mechanism and Potential in Atopic Dermatitis

While a dedicated study validating this compound in an AD animal model is not yet available, extensive in-vitro and other in-vivo research points to several mechanisms through which it could ameliorate AD symptoms.

Sandalwood oil and its active components, α- and β-santalol, have been shown to suppress the production of numerous pro-inflammatory cytokines and chemokines in skin cells stimulated with lipopolysaccharides (LPS).[9] This includes the reduction of IL-6, CXCL5, MCP-1, and IL-8.[10] Furthermore, santalols inhibit the production of arachidonic acid metabolites like prostaglandin E2 and thromboxane B2, which are key mediators of inflammation.[9]

A significant finding is that East Indian Sandalwood Oil (EISO) acts as a phosphodiesterase (PDE) inhibitor, particularly targeting PDE4.[11][12] PDE4 is overactive in inflammatory skin diseases like psoriasis and atopic dermatitis.[11][12] By inhibiting PDE, EISO can increase intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn suppresses the activation of the pro-inflammatory transcription factor NF-κB.[11][12]

The following diagrams illustrate the proposed experimental workflow for validating this compound in an AD animal model and its known anti-inflammatory signaling pathway.

experimental_workflow cluster_induction Atopic Dermatitis Induction cluster_treatment Treatment Groups cluster_evaluation Efficacy Evaluation induction_agent Induction Agent (e.g., DNCB, Ovalbumin) animal_model Animal Model (e.g., BALB/c Mice) induction_agent->animal_model Topical Application vehicle Vehicle Control animal_model->vehicle Treatment Application This compound This compound Treatment animal_model->this compound Treatment Application positive_control Positive Control (e.g., Dexamethasone) animal_model->positive_control Treatment Application clinical_scoring Clinical Scoring (e.g., SCORAD) vehicle->clinical_scoring Data Collection histopathology Histopathological Analysis (Skin Thickness, Cell Infiltration) vehicle->histopathology Data Collection serum_analysis Serum Analysis (IgE, Cytokines) vehicle->serum_analysis Data Collection gene_expression Gene Expression Analysis (Inflammatory Markers) vehicle->gene_expression Data Collection This compound->clinical_scoring Data Collection This compound->histopathology Data Collection This compound->serum_analysis Data Collection This compound->gene_expression Data Collection positive_control->clinical_scoring Data Collection positive_control->histopathology Data Collection positive_control->serum_analysis Data Collection positive_control->gene_expression Data Collection signaling_pathway cluster_stimulus Inflammatory Stimulus cluster_inhibition This compound's Points of Inhibition cluster_pathway Inflammatory Cascade lps LPS / Allergen pde4 Phosphodiesterase 4 (PDE4) lps->pde4 prostaglandins Prostaglandins & Thromboxanes lps->prostaglandins This compound This compound / Sandalwood Oil This compound->pde4 Inhibits This compound->prostaglandins Inhibits nfkb NF-κB Activation pde4->nfkb Promotes cytokines Pro-inflammatory Cytokines & Chemokines (IL-6, IL-8, TNF-α) nfkb->cytokines Upregulates

References

A Comparative Analysis of Steam Distillation and Supercritical CO2 Extraction for Santalol from Sandalwood

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of two primary extraction methods for obtaining high-value santalol from sandalwood reveals significant differences in yield, chemical profile, and operational efficiency. Supercritical CO2 (SC-CO2) extraction consistently demonstrates superior performance in terms of oil yield and preservation of key aromatic compounds compared to traditional steam distillation.

For researchers and professionals in drug development and related fields, the choice of extraction method is critical in determining the quality and quantity of the final product. This guide provides a comprehensive comparison of steam distillation and supercritical CO2 extraction for sandalwood oil, with a focus on the yield and profile of the therapeutically significant sesquiterpene alcohol, this compound.

Quantitative Comparison of Extraction Methods

The data presented below, compiled from multiple studies, highlights the quantitative differences in oil yield and this compound content between the two methods.

ParameterSteam DistillationSupercritical/Subcritical CO2 Extraction
Total Oil Yield 1.60 g/L - 1.86%3.83 g/L - 4.11%
α-Santalol Content 35.0%46.1% - 51.30%
β-Santalol Content 14.0%20.4% - 27.94%
Combined α- and β-Santalol ~52.6% - 84%[1]~66.5% - 83%[1]
Extraction Time 10 - 70 hours[2][3]1 - 4 hours[1][4]
Operating Temperature 93°C - 100°C[5][6]28°C - 50°C[4][5][7]

Experimental Protocols

Steam Distillation

Steam distillation is a traditional method for extracting essential oils from plant materials.[8][9] The process involves passing steam through the powdered sandalwood heartwood.[6] The steam volatilizes the aromatic compounds, which are then carried with the steam to a condenser. Upon cooling, the mixture of water and essential oil is collected, and the oil is separated from the water.

A typical laboratory-scale steam distillation protocol for sandalwood oil involves:

  • Material Preparation: Sandalwood heartwood is pulverized into a fine powder (e.g., 60µm)[1].

  • Apparatus: A Clevenger-type apparatus or a similar steam distillation unit is used[10].

  • Charge: A specific ratio of sandalwood powder to water is charged into the distillation flask, for instance, a 1:5 ratio[1].

  • Distillation: Steam is generated and passed through the sandalwood powder. The process is carried out for an extended period, often ranging from 10 to 70 hours, to ensure maximum oil extraction[1][2][3]. The temperature is typically controlled between 93°C and 98°C[6].

  • Collection: The condensed oil and water are collected, and the essential oil is separated from the hydrosol.

Supercritical CO2 Extraction

Supercritical CO2 extraction is a more modern and "green" technology that utilizes carbon dioxide in its supercritical state as a solvent.[10][11] Above its critical temperature (31.1°C) and pressure (73.9 bar), CO2 exhibits properties of both a liquid and a gas, allowing it to effuse through solids like a gas and dissolve materials like a liquid.[1]

A representative experimental protocol for supercritical CO2 extraction of sandalwood oil is as follows:

  • Material Preparation: The sandalwood heartwood is ground to a specific particle size to maximize surface area for extraction.

  • Apparatus: A supercritical fluid extraction system is employed, which includes a high-pressure pump, an extraction vessel, and a separator.

  • Extraction Conditions: The powdered sandalwood is placed in the extraction vessel. Liquid CO2 is pumped into the vessel and brought to supercritical conditions. For sandalwood, subcritical conditions of 200 bar and 28°C have been reported to be effective[4][7]. The supercritical fluid then passes through the plant material, dissolving the essential oil.

  • Separation: The CO2 laden with the extracted oil is then passed into a separator where the pressure and/or temperature is changed, causing the CO2 to return to its gaseous state and leaving behind the pure essential oil. The CO2 can then be recycled for further extractions. This process is significantly faster than steam distillation, with high yields achievable within 1 to 4 hours[1][4].

Experimental Workflow Diagrams

experimental_workflows cluster_steam Steam Distillation Workflow cluster_co2 Supercritical CO2 Extraction Workflow sd_start Start: Pulverized Sandalwood sd_charge Charge into Distillation Flask (1:5 ratio with water) sd_start->sd_charge sd_distill Steam Distillation (10-70 hours, 93-98°C) sd_charge->sd_distill sd_condense Condensation sd_distill->sd_condense sd_separate Separation of Oil and Hydrosol sd_condense->sd_separate sd_end End: Sandalwood Oil sd_separate->sd_end co2_start Start: Ground Sandalwood co2_load Load into Extraction Vessel co2_start->co2_load co2_extract Supercritical CO2 Extraction (e.g., 200 bar, 28°C, 1-4 hours) co2_load->co2_extract co2_separate Separation of CO2 and Oil co2_extract->co2_separate co2_recycle CO2 Recycled co2_separate->co2_recycle co2_end End: Sandalwood Oil co2_separate->co2_end

Caption: Comparative workflows of steam distillation and supercritical CO2 extraction.

Discussion

The evidence strongly suggests that supercritical CO2 extraction is a more efficient and effective method for obtaining high-quality sandalwood oil with a superior this compound profile. The significantly shorter extraction times and lower operating temperatures of SC-CO2 extraction contribute to a higher yield of total oil and a greater preservation of the key therapeutic and aromatic compounds, α- and β-santalol.[1][4] The milder conditions of SC-CO2 extraction also minimize the risk of thermal degradation of sensitive components, which can occur during the prolonged high temperatures of steam distillation.[10][12]

From an industrial perspective, the higher throughput and potential for solvent recycling make SC-CO2 an attractive alternative to the energy- and time-intensive process of steam distillation.[1] While the initial capital investment for SC-CO2 equipment may be higher, the long-term benefits in terms of yield, quality, and efficiency are considerable. For researchers and developers, the ability to obtain an extract that more closely represents the natural chemical profile of the plant material is a significant advantage for both analytical and formulation purposes.

References

comparative analysis of santalol content from Santalum album vs Santalum spicatum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the santalol content in two prominent sandalwood species, Santalum album (Indian Sandalwood) and Santalum spicatum (Australian Sandalwood). Objectively comparing their chemical composition, this document furnishes supporting data and detailed experimental methodologies to inform research and development in pharmaceuticals and related fields.

Executive Summary

Santalum album consistently demonstrates a significantly higher concentration of total santalols, the primary bioactive and aromatic compounds in sandalwood oil, compared to Santalum spicatum. The oil from S. album is characterized by a rich composition of both α-santalol and β-santalol, which are responsible for its distinct fragrance and therapeutic properties. While S. spicatum is a more sustainable source, its essential oil contains a lower percentage of these key sesquiterpenoids. This compositional difference is a critical consideration for applications demanding high this compound content for efficacy.

Data Presentation: this compound Content Comparison

The following table summarizes the quantitative data on α-santalol and β-santalol content in Santalum album and Santalum spicatum as reported in various studies. The primary analytical method used for this quantification is Gas Chromatography-Mass Spectrometry (GC-MS).

Speciesα-Santalol (%)β-Santalol (%)Total this compound (%)Reference
Santalum album 41 - 5516 - 2457 - 79ISO 3518:2002[1]
Santalum album 43.0922.5365.62[2]
Santalum album 33.55 - 35.3217.16 - 18.9650.71 - 54.28
Santalum album 55.1422.5877.72[3]
Santalum album 70 - 90 (total santalols)[4]
Santalum spicatum 20 - 2520 - 30 (β-santalol + nuciferol)~40 - 55[5]
Santalum spicatum 15.0 - 25.0Not specified individually[6]
Santalum spicatum 41.2916.5557.84[3]
Santalum spicatum 20 - 40 (total santalols)[4]

Experimental Protocols

The standard method for the extraction and quantification of this compound from sandalwood is steam distillation followed by Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Essential Oil Extraction: Steam Distillation

Steam distillation is the most common method for extracting essential oil from the heartwood of sandalwood.[1][7]

  • Sample Preparation: The heartwood of Santalum species is chipped or powdered to increase the surface area for efficient oil extraction.

  • Apparatus: A Clevenger-type apparatus is typically used.[3]

  • Procedure:

    • The sandalwood powder is placed in a distillation flask with water.

    • Steam is passed through the flask, or the water is boiled directly. The steam volatilizes the essential oil components.

    • The mixture of steam and oil vapor is then passed through a condenser, which cools the vapor back into a liquid.

    • The liquid, a mixture of water and essential oil, is collected in a separator (essencier). Due to their different densities and immiscibility, the essential oil separates from the water and can be collected.

    • The collected oil is then dried over anhydrous sodium sulfate to remove any residual moisture.[3]

Quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for identifying and quantifying the chemical components of essential oils.[8][9][10]

  • Sample Preparation: A dilute solution of the extracted sandalwood oil is prepared in a suitable solvent, such as n-hexane or dichloromethane.[3][11]

  • GC-MS System: An Agilent GC-MS system (or equivalent) equipped with a mass selective detector is commonly used.

  • Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm i.d. x 0.25 µm film thickness), is typically employed for the separation of sesquiterpenes.[11]

  • Carrier Gas: Helium is used as the carrier gas at a constant flow rate (e.g., 1.0 mL/min).[11]

  • Injection: A small volume (e.g., 1 µL) of the diluted sample is injected into the GC system in splitless mode.[11]

  • Oven Temperature Program: A programmed temperature gradient is used to separate the different components of the oil. A typical program might be:

    • Initial temperature of 50°C, hold for 1 minute.

    • Ramp to 120°C at a rate of 20°C/min, hold for 1 minute.

    • Ramp to 160°C at 8°C/min, hold for 2 minutes.

    • Ramp to 170°C at 2°C/min, hold for 3 minutes.

    • Ramp to 200°C at 5°C/min, hold for 2 minutes.

    • Ramp to 250°C at 3°C/min, hold for 3 minutes.

    • Finally, ramp to 280°C at 20°C/min and hold for 20 minutes.[11]

  • Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode (e.g., at 70 eV). Spectra are scanned over a mass range of m/z 40-550.[11]

  • Component Identification and Quantification:

    • Identification of α-santalol and β-santalol is achieved by comparing their retention times and mass spectra with those of known standards and by matching the spectra with libraries such as NIST.

    • Quantification is performed by calculating the percentage peak area of each compound relative to the total peak area of the chromatogram.

Mandatory Visualizations

Diagram 1: Experimental Workflow for this compound Analysis

G cluster_extraction Essential Oil Extraction cluster_analysis GC-MS Analysis sandalwood Sandalwood Heartwood (S. album or S. spicatum) powdering Chipping/Powdering sandalwood->powdering distillation Steam Distillation powdering->distillation separation Oil-Water Separation distillation->separation drying Drying with Na2SO4 separation->drying oil Pure Sandalwood Oil drying->oil sample_prep Sample Preparation (Dilution in Solvent) oil->sample_prep gc_ms GC-MS Injection sample_prep->gc_ms separation_gc Chromatographic Separation gc_ms->separation_gc detection_ms Mass Spectrometric Detection separation_gc->detection_ms data_analysis Data Analysis detection_ms->data_analysis quantification This compound Quantification data_analysis->quantification

Caption: Experimental workflow for this compound extraction and quantification.

Diagram 2: Anticancer Signaling Pathways of α-Santalol

G cluster_this compound α-Santalol Action cluster_pi3k PI3K/Akt/mTOR Pathway cluster_wnt Wnt/β-catenin Pathway cluster_apoptosis Apoptosis Induction This compound α-Santalol pi3k PI3K This compound->pi3k Inhibits akt Akt This compound->akt Inhibits mtor mTOR This compound->mtor Inhibits wnt Wnt Signaling This compound->wnt Inhibits caspases Caspase Activation This compound->caspases Induces pi3k->akt akt->mtor apoptosis Apoptosis beta_catenin β-catenin (Nuclear Translocation) wnt->beta_catenin caspases->apoptosis

Caption: α-Santalol's inhibitory effects on key anticancer signaling pathways.

Diagram 3: Anti-inflammatory Signaling Pathways of this compound

cluster_stimuli Inflammatory Stimuli cluster_this compound This compound Action cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway lps LPS (Lipopolysaccharide) ikk IKK Activation lps->ikk mapk MAPK Activation (p38, JNK) lps->mapk This compound This compound This compound->ikk Inhibits This compound->mapk Inhibits ikb IκBα Degradation ikk->ikb nfkb NF-κB Nuclear Translocation ikb->nfkb inflammation Pro-inflammatory Gene Expression nfkb->inflammation mapk->inflammation

Caption: this compound's inhibition of pro-inflammatory NF-κB and MAPK signaling.

Conclusion

References

Comparative Bioactivity of Alpha-Santalol and Its Synthetic Derivatives as CB2 Receptor Agonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the bioactivity of the natural sesquiterpene alpha-santalol and its synthetically derived counterparts as agonists for the Cannabinoid Receptor Type 2 (CB2). The development of selective CB2 agonists is a significant area of research due to the receptor's role in modulating immune responses and inflammation without the psychoactive effects associated with the Cannabinoid Receptor Type 1 (CB1). This document summarizes key experimental data, outlines methodologies, and visualizes relevant pathways and workflows to support further research and development in this field.

Bioactivity Data: A Comparative Analysis

Recent research has focused on the semi-synthesis of alpha-santalol derivatives to enhance potency and selectivity for the CB2 receptor. Bioassay-guided fractionation of sandalwood oil first identified α-santalol as a novel chemotype of CB2 ligands.[1][2][3] Subsequent synthetic modifications have led to the development of derivatives with significantly improved binding affinities.

A study involving the synthesis of nine new α-santalol derivatives found that the introduction of a piperazine moiety dramatically increased the binding affinity for the CB2 receptor.[1][2][3] Compound 4e , a derivative featuring a piperazine group, demonstrated a Ki value of 0.99 μM, making it approximately 10.6-fold more potent than its parent compound, α-santalol, which has a Ki of 10.49 μM.[2] Importantly, compound 4e showed no significant binding activity at the CB1 receptor at concentrations up to 10 μM, indicating high selectivity.[1][2][3]

The agonist activity of both α-santalol and compound 4e was confirmed through functional assays that measured intracellular calcium influx in SH-SY5Y human neuroblastoma cells.[1][2][3] This effect was attenuated by a CB2 antagonist, confirming that the observed activity is mediated through the CB2 receptor.[1][2]

CompoundDescriptionCB2 Receptor Binding Affinity (Ki)CB1 Receptor Binding ActivityReference
α-Santalol Natural sesquiterpene from sandalwood oil10.49 μM<16% displacement at 10 μM[1][2][3]
Compound 4e Synthetic α-santalol derivative with a piperazine moiety0.99 μM<20% displacement at 10 μM[1][2][3]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are representative protocols for the key assays used to determine the bioactivity of these compounds.

Radioligand Displacement Binding Assay for CB2 Receptor

This assay determines the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand from the CB2 receptor.

  • Membrane Preparation: Human CB2 receptor-transfected cells are harvested and homogenized in a cold buffer. The homogenate is centrifuged to pellet the cell membranes, which are then resuspended in an assay buffer.

  • Assay Setup: The assay is typically performed in a 96-well plate. Each well contains the cell membrane preparation, a fixed concentration of a radiolabeled CB2 ligand (e.g., [3H]CP-55,940), and varying concentrations of the test compound (alpha-santalol or its derivatives).

  • Incubation: The plate is incubated, usually for 60-90 minutes at 30-37°C, to allow the binding to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through a glass fiber filter plate. This separates the bound radioligand from the unbound. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that displaces 50% of the radioligand) is calculated. The Ki (inhibition constant) is then determined using the Cheng-Prusoff equation.

Intracellular Calcium Influx Assay

This functional assay measures the ability of a compound to act as an agonist and trigger a downstream signaling event, in this case, the mobilization of intracellular calcium.

  • Cell Culture and Plating: SH-SY5Y cells, which endogenously express the CB2 receptor, are cultured and seeded into a 96-well plate 18-24 hours before the assay.

  • Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Indo-1 AM) in an appropriate buffer for 45-60 minutes at 37°C. This dye will fluoresce upon binding to calcium.

  • Compound Addition: The plate is placed in a fluorescence plate reader. After establishing a baseline fluorescence reading, the test compound (alpha-santalol or a derivative) is added to the wells.

  • Fluorescence Measurement: The fluorescence intensity is measured over time. An increase in fluorescence indicates an increase in intracellular calcium concentration, signifying receptor activation.

  • Data Analysis: The change in fluorescence is used to determine the agonist activity of the compound. Dose-response curves can be generated to calculate the EC50 (the concentration of the agonist that produces 50% of the maximal response).

Visualizations: Pathways and Processes

CB2 Receptor Signaling Pathway

Activation of the G-protein coupled CB2 receptor by an agonist like alpha-santalol initiates a cascade of intracellular events. The primary pathway involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. Other signaling pathways, such as the mitogen-activated protein kinase (MAPK) cascade, can also be activated.

CB2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist α-Santalol or Derivative CB2R CB2 Receptor Agonist->CB2R Binds G_Protein Gi/o Protein CB2R->G_Protein Activates Ca_Influx Ca²⁺ Influx CB2R->Ca_Influx Stimulates AC Adenylyl Cyclase G_Protein->AC Inhibits MAPK MAPK Pathway G_Protein->MAPK Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates

Caption: CB2 receptor activation by an agonist inhibits adenylyl cyclase and stimulates MAPK and Ca²⁺ pathways.

Experimental Workflow for Bioactivity Assessment

The process of evaluating the bioactivity of novel compounds involves a logical flow from binding studies to functional characterization.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_assay Bioactivity Assays cluster_results Data Analysis Alpha_Santalol α-Santalol Synthesis Chemical Synthesis Alpha_this compound->Synthesis Binding_Assay CB2 Radioligand Binding Assay Alpha_this compound->Binding_Assay Functional_Assay Intracellular Calcium Flux Assay Alpha_this compound->Functional_Assay Derivative Synthetic Derivative (e.g., Compound 4e) Synthesis->Derivative Derivative->Binding_Assay Derivative->Functional_Assay Ki_Value Determine Ki (Binding Affinity) Binding_Assay->Ki_Value Agonism_Confirmation Confirm Agonist Activity (EC50) Functional_Assay->Agonism_Confirmation

Caption: Workflow from compound synthesis to binding and functional assays for bioactivity characterization.

Structure-Activity Relationship (SAR)

The enhanced potency of synthetic derivatives can be attributed to specific structural modifications, providing valuable insight for future drug design.

SAR_Diagram cluster_scaffold Core Structure cluster_modification Modification cluster_result Result Santalol_Scaffold α-Santalol Scaffold Add_Piperazine + Piperazine Moiety Santalol_Scaffold->Add_Piperazine Increased_Affinity Increased CB2 Binding Affinity (10.6-fold) Add_Piperazine->Increased_Affinity

Caption: Addition of a piperazine moiety to the α-santalol scaffold increases CB2 receptor binding affinity.

References

Unveiling Apoptosis: A Comparative Guide to Santalol-Induced Caspase-3 Activation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise induction and measurement of apoptosis are critical for evaluating the efficacy of novel therapeutic compounds. This guide provides a comprehensive comparison of α-santalol, a natural compound derived from sandalwood oil, with other well-established apoptosis-inducing agents. We focus on the pivotal role of caspase-3 activation as a key indicator of apoptosis, presenting supporting experimental data, detailed protocols, and visual workflows to aid in your research endeavors.

Performance Comparison: Santalol vs. Alternatives in Caspase-3 Activation

α-Santalol has been shown to induce apoptosis in various cancer cell lines through the activation of caspase-3, a key executioner caspase in the apoptotic cascade.[1][2] To provide a clear comparison, the following table summarizes the quantitative data on caspase-3 activation induced by α-santalol and other commonly used apoptosis inducers: paclitaxel, staurosporine, etoposide, and cisplatin. It is important to note that the experimental conditions, including cell lines, compound concentrations, and treatment durations, vary across studies, which may influence the observed levels of caspase-3 activation.

CompoundCell LineConcentrationTreatment TimeCaspase-3 Activation (Fold Increase/Percentage)Reference
α-Santalol Human Prostate Cancer (PC-3)25-75 µM24 hConcentration-dependent increase[1]
Human Prostate Cancer (LNCaP)25-75 µM24 hConcentration-dependent increase[1]
Human Breast Cancer (MDA-MB-231)Not specifiedNot specifiedActivation of caspase-3 observed[3]
Paclitaxel Non-Small Cell Lung CancerNot specified24 h20% to 215% increase[4]
4T1-Luc Breast Tumor CellsNot specifiedNot specified~2-fold increase[5]
Canine Mammary Gland TumorNot specified24 hDose-dependent increase in cleaved caspase-3[6]
Staurosporine Human Corneal Endothelial Cells0.2 µM3-12 hPeak activation at 12 h[7]
Human Melanoma (IgR3, Mel-RM)1 µM3-16 hPeak activation at 16 h[8]
Human Leukemia (U-937)0.5 µMNot specifiedIncreased cleavage of procaspase-3[9]
Etoposide Myelodysplastic Syndrome-derived (P39)Not specified3 hCleavage of procaspase-3 detected[10]
Breast Cancer (MCF-7/c3)200 µMNot specified10-20-fold increase[11]
Human Leukemia (U-937)2 µMNot specifiedEnhanced caspase-3 cleavage with BT44[12]
Cisplatin Human Ovarian Cancer (CP70, C30)IC90Not specified2-3-fold less activity than A2780[13]
Renal Proximal Tubule Cells50 µM8-24 h5.4-fold (8h), 12.4-fold (12h), 54.7-fold (24h) increase[14]
NT3 and C2 cellsNot specified24 hIncreased activity in C2 cells[15]

Signaling Pathway of α-Santalol-Induced Apoptosis

α-Santalol initiates apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, converging on the activation of executioner caspases, including caspase-3.[3] This activation leads to the cleavage of cellular substrates, such as poly(ADP-ribose) polymerase (PARP), ultimately resulting in programmed cell death.

santalol_apoptosis_pathway This compound α-Santalol extrinsic Extrinsic Pathway (Death Receptors) This compound->extrinsic intrinsic Intrinsic Pathway (Mitochondria) This compound->intrinsic caspase8 Caspase-8 Activation extrinsic->caspase8 caspase9 Caspase-9 Activation intrinsic->caspase9 caspase3 Caspase-3 Activation caspase8->caspase3 caspase9->caspase3 parp PARP Cleavage caspase3->parp apoptosis Apoptosis parp->apoptosis caspase3_assay_workflow start Induce Apoptosis (e.g., with α-Santalol) harvest Harvest & Lyse Cells start->harvest protein Protein Quantification harvest->protein reaction Incubate Lysate with Caspase-3 Substrate (e.g., DEVD-pNA or DEVD-AFC) protein->reaction measure Measure Absorbance (405 nm) or Fluorescence (Ex/Em 400/505 nm) reaction->measure analyze Data Analysis: Calculate Fold Increase in Caspase-3 Activity measure->analyze

References

Validating Santalol's Effect on the Wnt/β-catenin Pathway: A Comparative Guide to Western Blot Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of methodologies for validating the effect of santalol on the Wnt/β-catenin signaling pathway, with a focus on Western blot analysis. Experimental data, detailed protocols, and a comparative look at alternative technologies are presented to aid in experimental design and data interpretation.

Sandalwood oil, and its active component α-santalol, have garnered significant interest for their potential therapeutic properties, including anti-cancer effects.[1] Recent studies have indicated that α-santalol may exert its biological activity by modulating key cellular signaling pathways, such as the Wnt/β-catenin pathway, which is frequently dysregulated in various cancers.[2][3][4] This guide will delve into the use of Western blot analysis to validate these effects and explore other available methodologies.

This compound's Impact on Wnt/β-catenin Signaling: A Summary of Findings

Research has shown that α-santalol, a component of sandalwood oil, can inhibit the migration of breast cancer cells by targeting the Wnt/β-catenin pathway.[2][3][4] One of the key findings from these studies is the effect of α-santalol on the phosphorylation status of β-catenin, a central component of this pathway.

A study by Bommareddy and colleagues demonstrated that α-santalol treatment in MDA-MB 231 and MCF-7 breast cancer cell lines resulted in a decrease in the levels of phosphorylated β-catenin.[2] The abnormal activation of the Wnt signaling pathway is known to play a crucial role in the development of various human cancers.[2] In a healthy state, β-catenin is targeted for degradation through phosphorylation. However, in many cancers, this process is inhibited, leading to the accumulation of β-catenin in the nucleus, where it can activate downstream target genes associated with cell proliferation and tumor progression, such as cyclin D1 and c-myc.[2] The reduction in phospho-β-catenin levels upon α-santalol treatment suggests a potential mechanism for its anti-cancer effects.[2]

Quantitative Data Summary

The following table summarizes the qualitative findings on the effect of α-santalol on key proteins in the Wnt/β-catenin pathway as determined by Western blot analysis. While the referenced study reported significant changes, specific quantitative densitometry data was not available in the accessed literature.

Cell LineTreatmentTarget ProteinObserved EffectReference
MDA-MB 231α-santalolPhospho-β-cateninDecreased[2]
MCF-7α-santalolPhospho-β-cateninDecreased[2]

Experimental Protocols: Western Blot Analysis of the Wnt/β-catenin Pathway

This section provides a detailed protocol for performing Western blot analysis to assess the expression and phosphorylation status of key proteins in the Wnt/β-catenin pathway, such as total β-catenin, phospho-β-catenin (e.g., at Ser33/37/Thr41), GSK-3β, and downstream targets like c-Myc and Cyclin D1.

Materials and Reagents
  • Cell Lysis Buffer: RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Assay Kit: BCA (Bicinchoninic acid) assay kit or Bradford assay kit.

  • SDS-PAGE: Acrylamide/bis-acrylamide solution, TEMED, APS, Tris-HCl, SDS.

  • Transfer Buffer: Tris base, Glycine, Methanol.

  • Membranes: Polyvinylidene difluoride (PVDF) or nitrocellulose membranes.

  • Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).

  • Primary Antibodies: Specific antibodies against total β-catenin, phospho-β-catenin, GSK-3β, c-Myc, Cyclin D1, and a loading control (e.g., β-actin or GAPDH).

  • Secondary Antibodies: Horseradish peroxidase (HRP)-conjugated anti-rabbit or anti-mouse IgG.

  • Chemiluminescent Substrate: ECL (Enhanced Chemiluminescence) detection reagent.

  • Imaging System: Chemiluminescence detection system (e.g., CCD camera-based imager).

Step-by-Step Methodology
  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound or a vehicle control for the specified duration.

  • Protein Extraction:

    • Wash cells with ice-cold Phosphate Buffered Saline (PBS).

    • Lyse the cells in ice-cold lysis buffer.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.

  • SDS-PAGE:

    • Prepare protein samples by mixing with Laemmli sample buffer and boiling at 95-100°C for 5 minutes.

    • Load equal amounts of protein (typically 20-40 µg) into the wells of a polyacrylamide gel.

    • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

    • Confirm successful transfer by staining the membrane with Ponceau S.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Repeat the washing step as described in step 8.

  • Detection:

    • Incubate the membrane with ECL substrate according to the manufacturer's protocol.

    • Capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the target protein to the loading control to compare protein expression levels between samples.

Visualizing the Process

To better understand the signaling pathway and the experimental workflow, the following diagrams are provided.

Wnt_Pathway cluster_off Wnt OFF State cluster_on Wnt ON State (this compound may influence this state) DestructionComplex Destruction Complex (Axin, APC, GSK-3β, CK1) beta_catenin_off β-catenin DestructionComplex->beta_catenin_off Phosphorylation Proteasome Proteasome beta_catenin_off->Proteasome Ubiquitination & Degradation Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled LRP5_6 LRP5/6 Wnt->LRP5_6 Dishevelled Dishevelled Frizzled->Dishevelled LRP5_6->Dishevelled DestructionComplex_inactive Destruction Complex (Inactive) Dishevelled->DestructionComplex_inactive Inhibition beta_catenin_on β-catenin (stabilized) Nucleus Nucleus beta_catenin_on->Nucleus Translocation TCF_LEF TCF/LEF TargetGenes Target Genes (c-Myc, Cyclin D1) TCF_LEF->TargetGenes Transcription Activation

Caption: The canonical Wnt/β-catenin signaling pathway.

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_analysis Analysis Cell_Culture 1. Cell Culture & this compound Treatment Protein_Extraction 2. Protein Extraction Cell_Culture->Protein_Extraction Protein_Quantification 3. Protein Quantification Protein_Extraction->Protein_Quantification SDS_PAGE 4. SDS-PAGE Protein_Quantification->SDS_PAGE Transfer 5. Protein Transfer to Membrane SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent Detection Secondary_Ab->Detection Data_Analysis 10. Densitometry & Analysis Detection->Data_Analysis

Caption: Experimental workflow for Western blot analysis.

Comparison with Alternative Validation Methods

While Western blotting is a gold-standard technique for protein analysis, several alternative methods offer distinct advantages in terms of throughput, quantification, and ease of use.

MethodPrincipleAdvantagesDisadvantages
Western Blot Size-based protein separation via gel electrophoresis followed by antibody-based detection on a membrane.Widely accessible, provides molecular weight information, relatively low cost for individual experiments.Low throughput, semi-quantitative, can be time-consuming and prone to variability.
In-Cell Western™ (ICW) Assay A quantitative immunofluorescence assay performed in microplates. Cells are fixed and permeabilized in the wells, followed by incubation with primary and infrared dye-conjugated secondary antibodies.High throughput, more quantitative than traditional Western blots, eliminates the need for protein extraction and gel electrophoresis.Does not provide molecular weight information, requires a specialized infrared imaging system.
Simple Western™ An automated capillary-based immunoassay that separates proteins by size or charge, followed by immunodetection.Fully automated, highly quantitative and reproducible, requires very small sample volumes, faster than traditional Western blots.Requires a dedicated instrument, higher cost per sample compared to traditional Western blotting.
Enzyme-Linked Immunosorbent Assay (ELISA) An antibody-based assay performed in a microplate to quantify a specific protein.Highly sensitive and quantitative, high throughput, well-established for various proteins.Does not provide molecular weight information, susceptible to "hook effect" at high antigen concentrations.
Mass Spectrometry (MS) Identifies and quantifies proteins based on their mass-to-charge ratio.Highly specific and sensitive, can identify post-translational modifications, can analyze complex protein mixtures without the need for antibodies.Requires expensive instrumentation and specialized expertise for data analysis.

Conclusion

Western blot analysis remains a cornerstone technique for validating the effects of compounds like this compound on the Wnt/β-catenin pathway. Its ability to provide information on protein size and relative abundance is invaluable. However, for studies requiring higher throughput and more precise quantification, researchers should consider alternative methods such as the In-Cell Western™ assay, Simple Western™, or ELISA. The choice of methodology will ultimately depend on the specific research question, available resources, and the desired level of quantitative accuracy. By understanding the strengths and limitations of each technique, researchers can design robust experiments to further elucidate the therapeutic potential of this compound.

References

Alpha-Santalol: A Comparative Analysis of In Vitro and In Vivo Efficacy in Prostate Cancer Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of current research reveals the potent anti-cancer properties of alpha-santalol, a primary constituent of sandalwood oil, in both laboratory and preclinical models of prostate cancer. This guide synthesizes the available data on its efficacy, detailing the molecular mechanisms and experimental outcomes that underscore its therapeutic potential.

Researchers and drug development professionals will find a detailed comparison of in vitro (cell-based) and in vivo (animal model) studies, highlighting the consistent and promising effects of alpha-santalol in curbing prostate cancer progression. The data, presented in clear, comparative tables, alongside detailed experimental protocols and visual diagrams of key signaling pathways, provides a robust resource for further investigation and development of this natural compound as a chemopreventive and therapeutic agent.

Quantitative Data Summary: In Vitro vs. In Vivo Efficacy

The following tables summarize the key quantitative findings from studies investigating the efficacy of alpha-santalol in prostate cancer models.

Table 1: In Vitro Efficacy of Alpha-Santalol on Human Prostate Cancer Cells

ParameterCell Line(s)ConcentrationKey FindingsReference(s)
Cell ViabilityPC-3, LNCaP25-75 μMConcentration- and time-dependent decrease in cell viability.[1]
Apoptosis InductionPC-3, LNCaP25-75 μMIncreased DNA fragmentation and nuclear staining of apoptotic cells.[1]
Caspase-3 ActivationPC-3, LNCaPNot SpecifiedSignificant activation of caspase-3, a key executioner of apoptosis.[1]
Signaling Pathway ModulationPC-3, LNCaP20, 40 μMDownregulation of survivin and phosphorylated AKT (s-473).[2]
Autophagy InductionLNCaP, PC-3Not SpecifiedFormation of acidic vesicular organelles and cleavage of LC3 to LC3-II.[3]

Table 2: In Vivo Efficacy of Alpha-Santalol in Mouse Models of Prostate Cancer

ParameterAnimal ModelDosage & AdministrationKey FindingsReference(s)
Tumor IncidenceTRAMP Mice100 mg/kg body weightDecreased incidence of prostate tumors.[4]
Tumor GrowthXenograft (PC-3)Not SpecifiedSignificantly reduced tumor volume and weight.[5][6]
Cell ProliferationTRAMP MiceNot Specified74.42% reduction in Ki-67 expression, a marker of proliferation.[7]
Apoptosis InductionTRAMP MiceNot SpecifiedIncreased number of TUNEL-positive (apoptotic) cells.[4]
Normal Tissue AreaTRAMP MiceNot Specified53% of tissue area remained normal in treated mice vs. 12% in controls.[7][8]
Prostate WeightTRAMP MiceNot Specified52.9% lower average wet weight of prostate glands compared to controls.[7]
AngiogenesisXenograft (PC-3)Not SpecifiedInhibition of tumor angiogenesis.[5][6]
Side EffectsTRAMP & XenograftNot SpecifiedNo noticeable side effects or weight loss observed.[5][8]

Key Experimental Protocols

A detailed understanding of the methodologies employed in these studies is crucial for interpretation and replication.

In Vitro Methodologies
  • Cell Lines: Human prostate cancer cell lines, including androgen-independent PC-3 and androgen-dependent LNCaP, were commonly used.[1][3]

  • Cell Viability Assay: The trypan blue dye exclusion assay was utilized to determine the effect of alpha-santalol on cell viability.[1][3]

  • Apoptosis Assays:

    • DNA Fragmentation: An apoptotic ELISA kit was used to quantify cytoplasmic histone-associated DNA fragmentation.[1]

    • Nuclear Morphology: DAPI (4′,6-diamidino-2-phenylindole) staining was employed for fluorescence microscopy to observe nuclear changes characteristic of apoptosis.[1]

    • Caspase Activity: A caspase-3 (active) ELISA kit was used to measure the activity of this key apoptotic enzyme.[1]

  • Western Blot Analysis: This technique was used to analyze the expression levels of key proteins involved in signaling pathways, such as PARP, caspases, AKT, mTOR, and survivin.[4][5]

  • Autophagy Detection: Acridine orange staining was used to detect the formation of acidic vesicular organelles, a hallmark of autophagy. Immunofluorescence and immunoblotting were performed to analyze the expression of autophagy-related proteins like LC3.[3]

In Vivo Methodologies
  • Animal Models:

    • TRAMP (Transgenic Adenocarcinoma of Mouse Prostate) Mice: A genetically engineered mouse model that develops prostate cancer spontaneously, mimicking human disease progression.[4][8]

    • Xenograft Model: Human prostate cancer cells (e.g., PC-3) were implanted into immunodeficient nude mice to study tumor growth.[5][6]

  • Administration of Alpha-Santalol: Alpha-santalol was administered to the mice, with one study specifying intraperitoneal injection.[7]

  • Immunohistochemistry: Prostate tissue sections were analyzed for:

    • Cell Proliferation: Staining for Ki-67, a widely used proliferation marker.[4][7]

    • Apoptosis: TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay to detect apoptotic cells.[4]

  • Tumor Measurement: Tumor volume and weight were measured to assess the anti-tumor efficacy of alpha-santalol.[5]

  • Toxicity Assessment: The body weight of the mice was monitored, and any visible signs of toxicity were recorded.[5][8]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the molecular pathways targeted by alpha-santalol and the experimental workflows.

G cluster_0 Alpha-Santalol's Anti-Cancer Mechanisms cluster_1 In Vitro Effects cluster_2 In Vivo Effects alpha_santalol Alpha-Santalol decrease_viability Decreased Cell Viability alpha_this compound->decrease_viability induce_apoptosis Induction of Apoptosis alpha_this compound->induce_apoptosis inhibit_pi3k_akt Inhibition of PI3K/AKT Pathway alpha_this compound->inhibit_pi3k_akt induce_autophagy Induction of Autophagy alpha_this compound->induce_autophagy decrease_tumors Decreased Tumor Incidence alpha_this compound->decrease_tumors reduce_growth Reduced Tumor Growth alpha_this compound->reduce_growth activate_caspase3 Caspase-3 Activation induce_apoptosis->activate_caspase3 inhibit_proliferation Inhibition of Proliferation reduce_growth->inhibit_proliferation induce_apoptosis_vivo Induction of Apoptosis reduce_growth->induce_apoptosis_vivo inhibit_angiogenesis Inhibition of Angiogenesis reduce_growth->inhibit_angiogenesis

Figure 1: Overview of the anti-cancer effects of alpha-santalol observed in in vitro and in vivo studies.

G cluster_0 PI3K/AKT/mTOR Signaling Pathway Inhibition by Alpha-Santalol alpha_this compound Alpha-Santalol pi3k PI3K alpha_this compound->pi3k inhibits apoptosis Apoptosis alpha_this compound->apoptosis induces akt AKT pi3k->akt mtor mTOR akt->mtor survivin Survivin akt->survivin inhibits p70s6k p70S6K mtor->p70s6k cell_growth Cell Growth & Proliferation p70s6k->cell_growth promotes survivin->apoptosis inhibits

Figure 2: Alpha-santalol targets the PI3K/AKT/mTOR signaling pathway to inhibit cell growth and induce apoptosis.

G cluster_0 Experimental Workflow: In Vitro Analysis cell_culture Prostate Cancer Cell Culture (PC-3, LNCaP) treatment Alpha-Santalol Treatment cell_culture->treatment viability_assay Cell Viability Assay (Trypan Blue) treatment->viability_assay apoptosis_assay Apoptosis Assays (ELISA, DAPI) treatment->apoptosis_assay western_blot Western Blot Analysis (Protein Expression) treatment->western_blot

Figure 3: A simplified workflow for the in vitro evaluation of alpha-santalol's efficacy.

G cluster_0 Experimental Workflow: In Vivo Analysis animal_model Animal Model (TRAMP or Xenograft) treatment Alpha-Santalol Administration animal_model->treatment monitoring Tumor Growth & Body Weight Monitoring treatment->monitoring tissue_collection Tissue Collection at Endpoint monitoring->tissue_collection analysis Immunohistochemistry (Ki-67, TUNEL) tissue_collection->analysis

Figure 4: A streamlined workflow for the in vivo assessment of alpha-santalol's anti-cancer properties.

References

Safety Operating Guide

Proper Disposal of Santalol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Providing essential safety and logistical information for the handling and disposal of Santalol, this guide offers procedural steps to ensure the safety of laboratory personnel and the protection of the environment.

This compound, a primary component of sandalwood oil, is widely used in research and development for its aromatic and potential therapeutic properties.[1][2] However, proper handling and disposal are crucial due to its potential to cause allergic skin reactions and its long-term harmful effects on aquatic life.[3] Adherence to established safety protocols is paramount for any professional working with this compound.

Immediate Safety and Handling Precautions

Before beginning any procedure involving this compound, it is imperative to handle it in a well-ventilated area.[4] Personal Protective Equipment (PPE) is mandatory to avoid direct contact with the skin and eyes.

Key Safety Measures:

  • Ventilation: Always work in a well-ventilated space to avoid the formation and inhalation of aerosols or vapors.[4][5]

  • Personal Protective Equipment (PPE):

    • Gloves: Wear chemical-resistant gloves.[4][5]

    • Eye Protection: Use safety goggles to prevent splashes.[5]

    • Protective Clothing: Wear appropriate lab coats or other protective clothing.[4][5]

  • Avoid Contact: Prevent contact with skin and eyes. In case of skin contact, wash the affected area thoroughly with soap and water.[3][4] If eye contact occurs, rinse with pure water for at least 15 minutes and consult a doctor.[4]

  • Ignition Sources: Keep this compound away from heat and all sources of ignition.[4]

This compound Disposal Workflow

The following diagram outlines the logical steps for the proper disposal of this compound waste in a laboratory setting. This workflow is designed to ensure that all safety and regulatory requirements are met.

Caption: Logical workflow for the proper disposal of this compound waste.

Step-by-Step Disposal Procedures

The disposal of this compound and its contaminated materials must be conducted in accordance with local, state, and federal regulations.[6] The following steps provide a general guideline for proper disposal.

1. Waste Identification and Segregation:

  • Identify all this compound waste, including pure this compound, solutions containing this compound, and any materials contaminated with this compound (e.g., gloves, absorbent pads, glassware).

  • Segregate this compound waste from other laboratory waste streams to prevent accidental mixing of incompatible chemicals.[7]

2. Container Selection and Labeling:

  • Choose a waste container that is compatible with this compound and is in good condition.[7]

  • The container must be clearly labeled as "Hazardous Waste" and should specify "this compound." The label should also include the date when the waste was first added to the container.

3. Waste Accumulation:

  • Store the sealed waste container in a designated, well-ventilated, and secure area away from heat and ignition sources.[8]

  • Keep the container closed except when adding waste.[7]

4. Spill Management:

  • In the event of a spill, evacuate non-essential personnel from the area.[4]

  • Ensure adequate ventilation.[5]

  • Wearing appropriate PPE, absorb the spill with an inert material such as sand or earth.[5][9]

  • Collect the absorbed material and place it into a suitable, sealed container for disposal.[5][9]

  • Prevent the spill from entering drains or waterways.[4][9]

5. Final Disposal:

  • Dispose of the this compound waste through a licensed hazardous waste disposal company.[10]

  • Methods of disposal may include incineration or landfill, as determined by the disposal company and local regulations.[9]

  • Do not dispose of this compound down the drain or in the regular trash.[4]

Contaminated Packaging:

  • Empty containers that held this compound should be treated as hazardous waste unless properly decontaminated.

  • Dispose of contaminated packaging in the same manner as the chemical waste itself, in accordance with applicable laws and regulations.[9]

Quantitative Data

Specific quantitative limits for this compound disposal are not universally defined and are subject to local and national regulations. Professionals must consult their institution's environmental health and safety department and local regulatory agencies to obtain specific disposal limits and requirements.

Data PointValue / Information
Flash Point 136°C (Closed Cup)[3]
Aquatic Toxicity Harmful to aquatic life with long-lasting effects.[3]
Primary Disposal Method Incineration or landfill by a licensed facility.[9][10]
Regulatory Framework Local, state, and federal environmental regulations.[6]

This guide provides a foundational understanding of the proper disposal procedures for this compound. By adhering to these guidelines, researchers and scientists can maintain a safe laboratory environment while minimizing their environmental impact.

References

Essential Guide to Handling Santalol in the Laboratory

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides immediate, essential safety and logistical information for handling Santalol, including comprehensive operational and disposal plans. Following these procedural steps will support the safe and effective use of this compound in your research.

Physicochemical and Safety Data

The following table summarizes key quantitative data for this compound, facilitating a quick assessment of its physical and chemical properties.

PropertyValueSource(s)
Appearance Colorless to pale yellow clear viscous liquid (est)[1]
Boiling Point 312°C at 760mmHg[2]
Flash Point 136°C (Closed Cup)[3]
Specific Gravity 0.968 - 0.990 @ 20°C[1][3]
Refractive Index 1.503 - 1.509 @ 20°C[3]
Solubility Soluble in alcohol, chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. Practically insoluble in water.[3][4][5]
Oral LD50 >5000 mg/kg[6]

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a skin sensitizer and may cause an allergic skin reaction.[2][3] It is also considered harmful to aquatic life with long-lasting effects.[3] Adherence to proper PPE guidelines is critical to minimize exposure and ensure personal safety.

PPE CategoryRecommended EquipmentSource(s)
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield may also be appropriate.[2][7]
Skin Protection Chemical-resistant, impervious gloves (e.g., PVC). Gloves must be inspected prior to use. Wear fire/flame resistant and impervious clothing. A complete suit protecting against chemicals may be necessary depending on the scale of work.[2][7][8]
Respiratory Protection If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA approved full-face respirator with appropriate cartridges (e.g., type ABEK (EN 14387)). In conditions of high airborne contaminant concentrations, a positive-pressure supplied air respirator may be required.[2][6][7]

Procedural Guidance for Handling and Storage

Safe handling and storage are crucial for maintaining the integrity of this compound and the safety of laboratory personnel.

Handling:

  • Ventilation: Always handle this compound in a well-ventilated area.[2] Local exhaust ventilation may be necessary to control exposure.[9]

  • Avoid Contact: Avoid contact with skin and eyes.[2] Do not breathe dust, fume, gas, mist, vapors, or spray.[3][7]

  • Hygiene: Practice good industrial hygiene. Wash hands before breaks and at the end of work.[7] Do not eat, drink, or smoke when using this product.[10] Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.[3]

  • Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces.[10][11] Use non-sparking tools to prevent fire caused by electrostatic discharge.[2]

Storage:

  • Container: Store in a tightly closed, original container.[2][12]

  • Location: Keep in a dry, cool, and well-ventilated place.[2]

  • Incompatibilities: Store apart from foodstuff containers and incompatible materials such as strong oxidizing agents.[2][9]

Emergency Procedures and Disposal Plan

Properly managing spills and waste is a critical component of laboratory safety.

First Aid Measures:

  • If on Skin: Immediately wash off with soap and plenty of water.[2] If skin irritation or a rash occurs, seek medical advice.[3] Remove contaminated clothing.[2]

  • If in Eyes: Rinse cautiously with water for at least 15 minutes.[2] Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[6]

  • If Inhaled: Move the person to fresh air and keep at rest.[8] If symptoms develop, seek medical attention.[9]

  • If Swallowed: Rinse mouth with water. Do not induce vomiting.[2] Call a doctor or Poison Control Center immediately.[2]

Spill and Leak Procedures:

  • Evacuate: Evacuate personnel to a safe area.[2]

  • Ventilate: Ensure adequate ventilation.[2]

  • Containment: Prevent further leakage or spillage if it is safe to do so.[2] Absorb with inert material such as sand or earth and collect for disposal.[9][13]

  • Environmental Protection: Do not let the chemical enter drains, as it can be harmful to aquatic life.[2][3]

Disposal:

  • Dispose of this compound and its container in accordance with all federal, state, and local environmental regulations.[3] Recycling is preferred to disposal or burning.[3] Contaminated packaging should be emptied thoroughly and may be recycled.[3]

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

Santalol_Handling_Workflow prep Preparation ppe Don Personal Protective Equipment (PPE) - Safety Goggles - Chemical-Resistant Gloves - Lab Coat prep->ppe Step 1 handling Handling this compound - Use in well-ventilated area - Avoid contact and inhalation ppe->handling Step 2 storage Storage - Tightly sealed container - Cool, dry, well-ventilated area handling->storage Post-Use spill Spill Response handling->spill In Case of Accident disposal Waste Disposal handling->disposal Generate Waste decon Decontamination - Clean work area - Wash hands thoroughly handling->decon Step 3 storage->handling For Subsequent Use spill->disposal Contain & Collect end End of Process decon->end

Diagram: Workflow for the safe handling of this compound.

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.